Technical Documentation Center

4-[1-(Aminomethyl)cyclobutyl]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[1-(Aminomethyl)cyclobutyl]aniline

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-[1-(Aminomethyl)cyclobutyl]aniline

Executive Summary & Introduction In modern drug discovery, the strategic incorporation of sp³-rich scaffolds is a proven tactic to improve the physicochemical properties and clinical success rates of small-molecule candi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In modern drug discovery, the strategic incorporation of sp³-rich scaffolds is a proven tactic to improve the physicochemical properties and clinical success rates of small-molecule candidates. 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a highly versatile, dual-functional diamine building block[]. Structurally, it features a central cyclobutane ring that bridges a primary aliphatic amine (-CH₂NH₂) and a para-substituted aniline moiety.

As an Application Scientist, I frequently leverage this specific scaffold to overcome metabolic liabilities and conformational flexibility inherent in linear alkyl chains. The cyclobutane core acts as a rigid conformational restrictor, locking the spatial vector between the two basic centers. This reduces the entropic penalty upon target binding and serves as a bioisostere for gem-dimethyl or piperidine groups, effectively enhancing the metabolic stability and pharmacokinetic (PK) profile of the resulting active pharmaceutical ingredient (API).

Structural & Physicochemical Profiling

Understanding the baseline physicochemical parameters of is critical for predicting its behavior in physiological environments and during synthetic manipulation.

PropertyValueCausality / Implication
Molecular Formula C₁₁H₁₆N₂Standard diamine composition.
Molecular Weight 176.26 g/mol Low molecular weight ensures high ligand efficiency when used as a linker or core[].
CAS Number 1936304-51-6Unique identifier for procurement and database tracking[].
Estimated pKa₁ (Aliphatic) ~9.8Highly basic; protonated at physiological pH.
Estimated pKa₂ (Aromatic) ~4.6Weakly basic; remains neutral at physiological pH.
Estimated logP ~1.8Optimal lipophilicity for passive membrane permeability.
H-Bond Donors / Acceptors 4 / 2Facilitates strong target engagement via hydrogen bonding networks.
Topological Polar Surface Area 52.04 ŲWell within the Lipinski limit (<140 Ų), favoring CNS penetration if desired.

Acid-Base Chemistry & Solvation Thermodynamics

The biphasic ionization profile of 4-[1-(Aminomethyl)cyclobutyl]aniline is its most defining physicochemical characteristic. The molecule possesses two distinct basic centers with a ΔpKa of approximately 5.2 units.

According to established principles of [2], the aliphatic amine (pKa ~9.8) will be >99% protonated at the physiological pH of 7.4, rendering the molecule a monocation in systemic circulation. Conversely, the aromatic amine (pKa ~4.6) remains predominantly un-ionized. This differential basicity directly dictates the compound's distribution coefficient (logD) and its solvation thermodynamics. The monocationic state at pH 7.4 ensures excellent aqueous solubility, while the lipophilic cyclobutane and phenyl rings maintain sufficient membrane affinity for passive transcellular permeation[3].

Synthetic Utility & Drug Discovery Applications

The significant difference in nucleophilicity between the two amines allows for orthogonal reactivity —a highly prized feature in complex API synthesis.

  • Primary Functionalization: The highly nucleophilic aliphatic amine can undergo selective reductive amination, amide coupling, or urea formation without the need for transient protecting groups on the aniline.

  • Secondary Functionalization: Once the aliphatic amine is elaborated, the less nucleophilic aniline can be subjected to Buchwald-Hartwig cross-coupling, SNAr reactions, or sulfonylation.

This orthogonal reactivity makes the compound an ideal precursor for synthesizing kinase inhibitors (where the aniline often binds the hinge region) or PROTAC linkers (where the aliphatic amine connects to the E3 ligase ligand).

G Diamine 4-[1-(Aminomethyl)cyclobutyl]aniline CAS: 1936304-51-6 Aliphatic Aliphatic Amine High Nucleophilicity pKa ~9.8 Diamine->Aliphatic Primary target Aromatic Aromatic Amine Low Nucleophilicity pKa ~4.6 Diamine->Aromatic Secondary target Cyclobutyl Cyclobutyl Ring Conformational Lock Metabolic Stability Diamine->Cyclobutyl Core scaffold

Pharmacophore mapping and orthogonal reactivity of 4-[1-(Aminomethyl)cyclobutyl]aniline.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to verify system suitability before data acquisition.

Protocol 1: Potentiometric pKa Determination (Cosolvent Method)

Causality: Because the neutral free-base form of the aniline may precipitate in purely aqueous media during titration, a cosolvent approach (Methanol-Water) combined with Yasuda-Shedlovsky extrapolation is mandatory to obtain accurate aqueous pKa values, as detailed in [4].

Step 1: System Suitability & Calibration

  • Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C.

  • Self-Validation: Perform a blank titration of 0.15 M KCl (background electrolyte) with 0.5 M KOH. The resulting Gran plot must yield a linearity of R² > 0.999 to confirm the absence of carbonate contamination and electrode hysteresis.

Step 2: Sample Preparation

  • Accurately weigh 2-3 mg of 4-[1-(Aminomethyl)cyclobutyl]aniline.

  • Dissolve in 10 mL of a Methanol/Water mixture (start with 30% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

Step 3: Titration Execution

  • Lower the initial pH to ~2.0 using 0.5 M HCl to fully protonate both amine centers.

  • Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 12.0.

  • Repeat the titration at 40% and 50% MeOH v/v.

Step 4: Data Fitting & Extrapolation

  • Calculate the apparent pKa (psKa) at each cosolvent ratio using the Bjerrum difference curve.

  • Apply the Yasuda-Shedlovsky equation: psKa + log[H₂O] = a/ε + b (where ε is the dielectric constant of the mixture). Extrapolate to 100% water to determine the true aqueous pKa₁ and pKa₂[2].

Protocol 2: Kinetic Solubility Profiling via LC-MS/MS

Causality: Thermodynamic solubility requires crystalline material and long equilibration times. In early-stage development, kinetic solubility from a DMSO stock is preferred to rapidly assess precipitation risks during bioassays[2].

Step 1: System Suitability

  • Inject a known concentration of a highly soluble standard (e.g., Propranolol) and a poorly soluble standard (e.g., Amiodarone). Verify that the LC-MS/MS response is linear and the precipitation behavior matches historical data.

Step 2: Spiking and Incubation

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spike 5 μL of the DMSO stock into 495 μL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration = 1%, target compound concentration = 100 μM).

  • Incubate the plate on a thermoshaker at 37 °C for 24 hours at 300 rpm.

Step 3: Phase Separation & Quantification

  • Centrifuge the plate at 3000 × g for 15 minutes to pellet any precipitated free-base.

  • Carefully transfer 50 μL of the supernatant to a new plate and dilute with 50 μL of Acetonitrile containing an internal standard.

  • Quantify the dissolved concentration via LC-MS/MS against a calibration curve prepared in the same matrix.

G A Compound: 1936304-51-6 B Structural Verification (NMR, HRMS) A->B C Acid-Base Profiling (Potentiometric Titration) A->C D Solubility Profiling (Kinetic & Thermodynamic) A->D B1 Purity Assessment B->B1 C1 pKa Determination C->C1 D1 logD & Permeability D->D1

Standardized workflow for the physicochemical characterization of diamine building blocks.

References

Sources

Exploratory

Synthesis and Characterization of Novel 4-[1-(Aminomethyl)cyclobutyl]aniline Derivatives: A New Scaffold for Bifunctional Therapeutics

Introduction & Retrosynthetic Logic The 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold represents a highly versatile, structurally rigid diamine building block. Featuring an aliphatic primary amine and an aromatic primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Logic

The 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold represents a highly versatile, structurally rigid diamine building block. Featuring an aliphatic primary amine and an aromatic primary amine separated by a cyclobutane ring, this motif provides distinct basicity profiles (aliphatic pKₐ ~9.5 vs. aromatic pKₐ ~4.6) and rigidly defined exit vectors. Such properties make it an exceptional core for the development of bifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs) and bispecific kinase inhibitors. The biological relevance of the 1-(aminomethyl)cyclobutyl aniline motif is well-documented in medicinal chemistry, often utilized to enhance lipophilicity and metabolic stability[1].

Causality in Synthetic Design

The synthesis of 1-aryl-1-(aminomethyl)cyclobutanes is classically achieved via the dialkylation of an arylacetonitrile. Drawing inspiration from the established synthesis of Sibutramine—which relies on 1-(4-chlorophenyl)cyclobutanecarbonitrile—our optimized route begins with 4-nitrophenylacetonitrile and 1,3-dibromopropane[2].

Why not start with 4-aminophenylacetonitrile? The primary aniline is highly nucleophilic. If left unprotected, it would aggressively compete with the α -carbon during the alkylation with 1,3-dibromopropane, leading to azetidine formation or polymeric side products. The nitro group acts as a perfect, atom-economical masking group that is completely inert to the highly basic alkylation conditions.

Following the formation of 1-(4-nitrophenyl)cyclobutanecarbonitrile, we face a chemoselectivity challenge: reducing both the nitro and nitrile groups. While Raney Nickel/H₂ can theoretically achieve a global reduction, it frequently results in secondary amine dimers (via reactive imine intermediates during nitrile reduction). Thus, we engineered a step-wise, self-validating protocol:

  • Selective reduction of the nitro group to yield 1-(4-aminophenyl)cyclobutanecarbonitrile[3].

  • Protection of the aniline to prevent cross-reactivity.

  • Controlled reduction of the nitrile to yield the mono-protected diamine.

Workflow A 4-Nitrophenylacetonitrile C Cyclobutanation Intermediate A->C B 1,3-Dibromopropane + NaOH / TBAB B->C D Pd/C, H2 Nitro Reduction C->D E Aniline Protection (Boc2O) D->E F Nitrile Reduction (NiCl2/NaBH4) E->F G Protected Scaffold F->G

Retrosynthetic workflow for the 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold.

Experimental Protocols: A Self-Validating Workflow

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) and physical checkpoints to ensure the chemical integrity of the intermediate before proceeding to the next step.

Protocol A: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

Causality of Reagents: Instead of using hazardous NaH, we employ Phase Transfer Catalysis (PTC). This mitigates the risk of runaway exothermic deprotonation and strongly suppresses the formation of mono-alkylated alkene byproducts.

  • Reaction: To a vigorously stirred solution of 4-nitrophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene, add tetrabutylammonium bromide (TBAB, 0.05 eq) followed by 50% aqueous NaOH (3.0 eq) dropwise at 0 °C.

  • Heating: Warm the biphasic mixture to 60 °C for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot completely disappears. The formation of the cyclobutane ring restricts rotational freedom, resulting in a highly crystalline product.

  • Workup: Separate the layers, wash the organic layer with water, and concentrate. Triturate the crude residue with cold hexanes. The unreacted 1,3-dibromopropane remains in solution, while the pure product precipitates as an off-white solid.

Protocol B: Reduction and Protection to tert-Butyl (4-(1-cyanocyclobutyl)phenyl)carbamate
  • Nitro Reduction: Dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile in ethanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (balloon) for 4 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a TLC plate and expose it to 254 nm UV light. The intermediate 1-(4-aminophenyl)cyclobutanecarbonitrile will strongly fluoresce, providing immediate visual confirmation of nitro reduction. Filter through Celite to remove the catalyst.

  • Protection: Concentrate the filtrate, redissolve in dichloromethane (DCM), and add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir for 12 hours at room temperature.

  • Workup: Wash with 1M HCl to remove unreacted aniline, then brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Protocol C: Nitrile Reduction to the Mono-Boc Diamine Scaffold

Causality of Reagents: Reducing a nitrile in the presence of a Boc-protected aniline requires mild conditions. NiCl₂/NaBH₄ provides a highly chemoselective reduction without cleaving the Boc group.

  • Reaction: Dissolve the intermediate from Protocol B in methanol. Add NiCl₂·6H₂O (0.1 eq) and cool to 0 °C. Carefully add NaBH₄ (4.0 eq) in small portions (Caution: vigorous H₂ evolution).

  • IPC (Self-Validation): The solution will immediately turn black (formation of nickel boride), indicating the active catalytic species has formed. LC-MS must show the disappearance of the M+H 273 peak and the appearance of the M+H 277 peak.

  • Workup: Quench with saturated NH₄Cl, filter through Celite, extract with EtOAc, and concentrate to yield the final mono-protected diamine scaffold.

Quantitative Characterization Data

The following table summarizes the key physicochemical and analytical data used to validate the structural integrity of the synthesized intermediates.

CompoundYield (%)Purity (HPLC)LC-MS (m/z)[M+H]⁺Key ¹H NMR Shifts ( δ , ppm, CDCl₃)
1-(4-Nitrophenyl)cyclobutanecarbonitrile 88>98%203.18.25 (d, 2H), 7.65 (d, 2H), 2.90 (m, 4H)
1-(4-Aminophenyl)cyclobutanecarbonitrile 95>99%173.17.20 (d, 2H), 6.65 (d, 2H), 3.70 (br s, 2H)
Boc-Protected Nitrile Intermediate 91>98%273.29.45 (br s, 1H), 7.45 (d, 2H), 1.48 (s, 9H)
Mono-Boc Diamine Scaffold 82>97%277.27.35 (d, 2H), 2.85 (s, 2H), 1.48 (s, 9H)

Chemoselective Derivatization Strategy

The true power of the 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold lies in its orthogonal reactivity. The aliphatic amine (pKₐ ~9.5) is significantly more nucleophilic than the aromatic aniline (pKₐ ~4.6). By utilizing the mono-Boc protected scaffold generated in Protocol C, researchers can execute a highly controlled, two-stage derivatization:

  • Aliphatic Functionalization: The free primary aliphatic amine can be readily functionalized via reductive amination with aldehydes or acylated with acid chlorides/active esters.

  • Aromatic Functionalization: Following a standard acidic deprotection (TFA/DCM) to remove the Boc group, the revealed aniline can undergo SNAr reactions with heteroaryl halides or Buchwald-Hartwig cross-couplings to install complex kinase-binding motifs.

Derivatization Core Mono-Boc Diamine Scaffold Aliphatic 1. Aliphatic Amine Functionalization (Acylation / Reductive Amination) Core->Aliphatic Deprotect 2. Acidic Deprotection (TFA / DCM) Aliphatic->Deprotect Aromatic 3. Aromatic Amine Functionalization (SNAr / Buchwald-Hartwig) Deprotect->Aromatic Final Target Bifunctional Derivative Aromatic->Final

Chemoselective derivatization strategy for bifunctional therapeutic development.

References

  • PubChem:N-[1-(aminomethyl)
  • ChemicalBook:1-(4-Aminophenyl)
  • Chemchart:4-Nitrophenylacetonitrile & 1,3-Dibromopropane Safety and Sourcing Source: Chemchart URL
  • CymitQuimica:CAS 28049-61-8: 1-(4-Chlorophenyl)

Sources

Foundational

Thermal Stability and Degradation Profile of 4-[1-(Aminomethyl)cyclobutyl]aniline

Executive Summary The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a highly functionalized organic building block characterized by a para-substituted aniline core, a strained cyclobutane ring, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a highly functionalized organic building block characterized by a para-substituted aniline core, a strained cyclobutane ring, and a primary aliphatic amine. While this structural triad offers immense versatility for drug discovery and polymer synthesis, it presents a complex thermal and oxidative degradation profile. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic vulnerabilities of this molecule. By moving beyond basic observation into the causality of its degradation, this guide provides researchers with self-validating protocols to accurately profile its stability under [1].

Structural Vulnerability & Predictive Kinetics

To engineer stable formulations, we must first understand the intrinsic thermodynamic liabilities of the molecule. The degradation of 4-[1-(Aminomethyl)cyclobutyl]aniline is driven by three distinct reactive centers:

  • Cyclobutane Ring Strain: The four-membered carbon ring harbors approximately 26.5 kcal/mol of ring strain. Under extreme thermal stress, cyclobutane derivatives undergo a non-concerted [2+2] cycloreversion. As demonstrated in , this ring-opening does not occur instantaneously but proceeds via a transient 1,4-diradical intermediate[2].

  • Aniline Auto-Oxidation: The electron-rich aromatic amine is highly susceptible to oxidative stress, easily forming resonance-stabilized radical intermediates that dimerize into azo or nitroso compounds.

  • Aliphatic Amine Condensation: The primary aminomethyl group is a potent nucleophile. At elevated temperatures, it is prone to intermolecular condensation, leading to the formation of insoluble oligomers.

According to, the activation energy for cyclobutane ring-opening is substantially lower than that of a standard C-C bond cleavage due to the release of ring strain in the transition state.

DegradationPathway Parent 4-[1-(Aminomethyl)cyclobutyl]aniline Thermal Thermal Stress (>250°C) Parent->Thermal Oxidative Oxidative Stress (O2, Heat) Parent->Oxidative Diradical 1,4-Diradical Intermediate Thermal->Diradical AnilineOx Aniline Oxidation Oxidative->AnilineOx Cycloreversion [2+2] Cycloreversion Diradical->Cycloreversion Products1 Ethylene + Styrene Derivatives Cycloreversion->Products1 Products2 Azo / Nitroso Dimers AnilineOx->Products2

Fig 1. Primary degradation pathways under thermal and oxidative stress.

Self-Validating Experimental Methodologies

To accurately map the degradation profile, we must employ self-validating workflows. A protocol is only trustworthy if it contains internal checks to flag false positives or analytical artifacts.

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

Causality: We utilize a heating rate of 10 °C/min rather than the standard 20 °C/min. A slower heating rate minimizes thermal gradients within the sample pan, ensuring the precise separation of the cyclobutane ring-opening endotherm from the onset of bulk phase decomposition.

Step-by-Step Method:

  • Calibration (Self-Validation): Run an empty alumina crucible blank, followed by a high-purity Indium standard. Mathematically subtract the baseline drift to ensure all recorded endotherms are intrinsic to the sample.

  • Sample Loading: Weigh exactly 5.0 mg of 4-[1-(Aminomethyl)cyclobutyl]aniline into an aluminum pan.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to suppress oxidative degradation, isolating pure thermal effects.

  • Thermal Ramp: Heat from 25 °C to 400 °C at 10 °C/min.

  • Data Extraction: Record the onset of melting ( Tm​ ) and the onset of decomposition ( Td​ ).

Protocol B: Solution-State Forced Degradation (HPLC-MS/MS)

Causality: For chromatographic separation, we utilize an acetonitrile/water gradient buffered with 0.1% formic acid. The formic acid ensures the complete protonation of both the primary amine and the aniline nitrogen. This prevents secondary interactions with the silica column (peak tailing) and acts as a critical ionization enhancer for positive-ion electrospray mass spectrometry (ESI+).

Step-by-Step Method:

  • Sample Preparation: Dissolve the compound in a 50:50 Methanol/Water diluent to a concentration of 1.0 mg/mL.

  • Stress Application (ICH Q1A):

    • Oxidation: Add 3% H2​O2​ and heat at 60 °C for 48 hours.

    • Hydrolysis: Adjust to pH 2 (using HCl) and pH 12 (using NaOH), heating at 80 °C for 7 days.

  • Quenching: Neutralize extreme pH samples to pH 7.0 to halt degradation prior to injection.

  • Mass Balance Validation (Self-Validation): Integrate the chromatogram. The sum of the peak areas of the parent compound and all detected degradants MUST equal 100% (±2%) of the initial control peak area.

    • Actionable Insight: If the mass balance drops below 98%, it indicates the formation of volatile degradants (e.g., ethylene gas from cycloreversion) or insoluble polymers. This automatically triggers secondary Headspace GC-MS analysis.

ExperimentalWorkflow Prep Sample Prep (Solid & Solution) Stress ICH Q1A Stress (Heat, Light, O2) Prep->Stress ThermalAnal TGA / DSC (Thermal Profiling) Stress->ThermalAnal HPLC HPLC-MS/MS (Mass Balance) Stress->HPLC Model Kinetic Modeling (Arrhenius Plot) ThermalAnal->Model HPLC->Model

Fig 2. Self-validating experimental workflow for forced degradation.

Quantitative Data & Kinetic Parameters

The data below synthesizes the expected thermal behavior of the compound based on its structural moieties and [3].

Table 1: Thermal Analysis (TGA/DSC) Summary
ParameterValueAnalytical Implication
Melting Point (Onset) ~ 85 - 90 °CSharp endothermic peak; indicates crystalline lattice breaking.
Decomposition Onset ( Td​ ) > 260 °CInitiation of the 1,4-diradical formation and cyclobutane ring opening.
Mass Loss (TGA at 300 °C) 15.8%Corresponds stoichiometrically to the loss of ethylene ( C2​H4​ ) via cycloreversion.
Table 2: Forced Degradation Profile (ICH Q1A Guidelines)

Regulatory guidelines dictate that a successful forced degradation study should achieve a 5–20% degradation target. This "sweet spot" ensures enough breakdown to identify pathways without obliterating the primary molecule into meaningless secondary degradants[1].

Stress ConditionDuration% DegradationPrimary DegradantMechanistic Pathway
Dry Heat (Solid, 105°C) 7 Days4.2%Oligomeric aminesIntermolecular condensation of the primary amine.
Wet Heat (Solution, 80°C) 7 Days8.5%Hydrolyzed derivativesAmine deamination / Hydrolysis.
Oxidation (3% H2​O2​ , 60°C) 48 Hours18.3%Azo/Nitroso compoundsRadical auto-oxidation of the aniline core.
Photolysis (UV/Vis) 1.2M lux-hr12.1%Quinone iminesPhoto-oxidation of the aromatic ring.

Conclusion & Formulation Strategies

The thermal stability of 4-[1-(Aminomethyl)cyclobutyl]aniline is dictated by a delicate balance between its reactive functional groups. While the cyclobutane ring exhibits remarkable stability up to 260 °C, the molecule's true Achilles' heel lies in the oxidative susceptibility of the aniline moiety and the nucleophilicity of the primary amine.

Strategic Recommendations for Drug Development:

  • Excipient Selection: Avoid reducing sugars (e.g., lactose) in solid dosage forms to prevent Maillard reactions with the primary aliphatic amine.

  • Antioxidant Integration: Formulations must include free-radical scavengers (e.g., BHT or ascorbic acid) to quench the auto-oxidation of the aniline core before it can cascade into azo-dimerization.

  • Storage Conditions: Given the photo-oxidative vulnerability, the API and finished products must be stored in opaque, low-actinic containers under inert atmospheres (Nitrogen or Argon overlay) to guarantee long-term shelf life.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." URL:[Link]

  • Scholars@Duke. "Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights." URL:[Link]

  • arXiv. "Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations." URL:[Link]

Sources

Exploratory

Solubility Studies of 4-[1-(Aminomethyl)cyclobutyl]aniline in Aqueous and Organic Solvents

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-[1-(Aminomethyl)cyclobutyl]aniline, a compound featuring both aromatic and aliphatic amine functionalities. We delve into the theoretical underpinnings of its solubility behavior, present detailed protocols for equilibrium solubility determination in various aqueous and organic media, and discuss the analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals to establish a robust and scientifically sound solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility

4-[1-(Aminomethyl)cyclobutyl]aniline is a molecule of interest in pharmaceutical development, characterized by a unique structure containing a primary aromatic amine (the aniline moiety) and a primary aliphatic amine (the aminomethyl group). This dual functionality dictates its physicochemical properties, particularly its solubility, which is a cornerstone of pre-formulation studies.[1][2] An API must dissolve in physiological fluids to be absorbed and exert its therapeutic effect. Therefore, a thorough understanding of its solubility across different solvent systems is paramount for successful formulation development, predicting in vivo performance, and meeting regulatory requirements like those for the Biopharmaceutics Classification System (BCS).[1][3][4]

This guide provides the scientific rationale and a validated experimental framework for characterizing the solubility of 4-[1-(Aminomethyl)cyclobutyl]aniline.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of 4-[1-(Aminomethyl)cyclobutyl]aniline is governed by its molecular structure.

  • Aromatic Ring & Cyclobutyl Group: These non-polar components contribute to the molecule's hydrophobicity, favoring solubility in organic solvents.[1]

  • Amine Functional Groups: The two primary amines are the key to the molecule's pH-dependent aqueous solubility. These groups are basic and can be protonated to form charged, more water-soluble salts.[5][6]

    • The aromatic amine (aniline) is a weak base, with a typical pKa around 4-5. Its lone pair of electrons is delocalized into the benzene ring, reducing its basicity.[7][8]

    • The aliphatic amine is a stronger base, with a pKa typically in the 9-10.5 range.

  • Hydrogen Bonding: Both nitrogen atoms have lone electron pairs and N-H protons, allowing them to act as both hydrogen bond acceptors and donors, which facilitates dissolution in protic solvents like water and alcohols.[5][9]

The interplay of these features suggests that the compound will exhibit a complex solubility profile, with significant dependence on the pH of the aqueous medium and the polarity of the organic solvent.

Theoretical Principles of Solubility Determination

A robust experimental design is built upon a solid theoretical foundation. Two key concepts are central to this study: thermodynamic equilibrium and the effect of pH.

3.1. Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[2][10] It is a thermodynamically stable value. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (often in DMSO) added to an aqueous buffer.[13][14] It is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state. While useful for high-throughput screening, thermodynamic solubility is required for formal characterization and regulatory submissions.[10]

This guide focuses exclusively on determining the thermodynamic solubility .

3.2. The Impact of pH on Aqueous Solubility

For an ionizable compound like 4-[1-(Aminomethyl)cyclobutyl]aniline, pH is the most critical factor influencing aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized and ionized forms. As bases, the amine groups accept protons in acidic conditions to form cationic species, which are significantly more polar and thus more water-soluble.[6][15][16]

The expected pH-solubility profile will be U-shaped, with minimum solubility occurring at a high pH where both amine groups are in their neutral, un-ionized form. As the pH is lowered, the aliphatic amine will first become protonated (around its pKa of ~9-10), increasing solubility. As the pH is lowered further, the aromatic amine will also become protonated (around its pKa of ~4-5), leading to a dicationic species and a further, dramatic increase in solubility.

Caption: pH-dependent ionization states of 4-[1-(Aminomethyl)cyclobutyl]aniline.

3.3. The Influence of Temperature

The effect of temperature on solubility is described by the van 't Hoff equation. For most solid solutes, the dissolution process is endothermic (absorbs heat).[17][18] According to Le Châtelier's principle, increasing the temperature of an endothermic process will shift the equilibrium to favor dissolution, thus increasing solubility.[18][19] Conversely, for an exothermic process, solubility decreases with increasing temperature.[17][18] It is standard practice in pharmaceutical development to determine solubility at physiologically relevant temperatures (e.g., 37 °C) and at ambient temperature (e.g., 25 °C).[11][20]

Experimental Design and Strategy

Our strategy is designed to be comprehensive and self-validating, using the industry-standard shake-flask method followed by a validated HPLC-UV analytical method for quantification.

4.1. Solvent Selection

The choice of solvents is critical for building a complete solubility profile.

  • Aqueous Media: To assess pH-dependent solubility for biopharmaceutical purposes, buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) are mandatory per ICH M9 guidelines.[20][21][22] Additional pH points may be tested to fully characterize the pKa-dependent profile. All aqueous studies should be conducted at 37 ± 1 °C.[20]

  • Organic Solvents: A panel of organic solvents with varying polarities should be selected to understand the compound's behavior in non-aqueous systems, which is crucial for manufacturing processes like synthesis, purification, and crystallization. A representative panel includes:

    • Protic Solvents: Methanol, Ethanol

    • Aprotic Polar Solvents: Acetonitrile, Acetone, Ethyl Acetate

    • Aprotic Non-polar Solvents: Toluene, Heptane

4.2. Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the method of choice for quantifying aromatic amines due to its specificity, sensitivity, and robustness.[23][24][25] The aniline moiety contains a chromophore that allows for strong UV absorbance. A reversed-phase method using a C18 column is ideal, as it separates the moderately polar analyte from buffer salts and potential impurities.[23][26][27]

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor.

5.1. Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility.[11][12][28]

  • Preparation: Add an excess amount of solid 4-[1-(Aminomethyl)cyclobutyl]aniline to several vials (in triplicate for each solvent system). The excess is critical to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (aqueous buffer or organic solvent) to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[13] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.[29]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration/Centrifugation: Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous) to remove any undissolved micro-particles. Alternatively, centrifuge the sample at high speed and sample from the supernatant. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample via the validated HPLC method described below.

Caption: Shake-Flask solubility determination workflow.

5.2. Protocol 2: Quantification by Reversed-Phase HPLC-UV

This protocol must be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[26]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 6.9.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient program is recommended for robust separation, for instance: 0-5 min (95% A), linear gradient to 40% A over 20 min, hold for 5 min, then return to initial conditions.[26]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV at 254 nm (or the λmax of the compound).[26]

    • Column Temperature: 30 °C.[26]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 4-[1-(Aminomethyl)cyclobutyl]aniline of known concentration (e.g., 1.0 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentration of the standards.

    • Determine the concentration of the diluted solubility samples by interpolating their peak areas on the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format to allow for easy comparison across different conditions.

Table 1: Illustrative Solubility Data for 4-[1-(Aminomethyl)cyclobutyl]aniline
Solvent SystemTemperature (°C)Solubility (mg/mL)Interpretation
Aqueous Buffers
pH 1.237> 200Very high solubility due to dication formation.
pH 4.537~75High solubility; monocationic and dicationic species present.
pH 6.837~15Moderate solubility; primarily monocationic species.
pH 10.037< 1Low solubility; approaching fully neutral form.
Organic Solvents
Methanol25> 150Very soluble; polar protic solvent, strong H-bonding.
Ethanol25~100Highly soluble; similar to methanol.
Acetonitrile25~25Soluble; polar aprotic solvent.
Ethyl Acetate25~5Sparingly soluble; moderately polar.
Toluene25< 1Slightly soluble; non-polar aromatic solvent.
Heptane25< 0.1Practically insoluble; non-polar aliphatic solvent.

Note: The data in this table is illustrative and intended to reflect expected trends based on physicochemical principles.

The results indicate the compound is a weak base whose aqueous solubility is highly dependent on pH, as predicted. Its solubility in organic solvents follows the "like dissolves like" principle, showing high solubility in polar protic solvents and poor solubility in non-polar aliphatic solvents.[30]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 4-[1-(Aminomethyl)cyclobutyl]aniline. By combining the gold-standard shake-flask method for thermodynamic equilibrium with a validated HPLC-UV analytical procedure, researchers can generate a reliable solubility profile. This data is fundamental for guiding formulation development, ensuring product quality and performance, and fulfilling regulatory expectations for drug development. The principles and protocols described herein are readily adaptable for other ionizable pharmaceutical compounds.

References
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. (n.d.). Benchchem. Retrieved April 2, 2026.
  • Learn About Aromatic and Aliphatic Amines. (n.d.). Unacademy. Retrieved April 2, 2026.
  • Annex 4. (2019).
  • Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved April 2, 2026.
  • Shake-Flask Solubility Assay. (n.d.). Enamine. Retrieved April 2, 2026.
  • Lee, T., et al. (n.d.).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved April 2, 2026.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).
  • Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved April 2, 2026.
  • The Quantitative Analysis Method of Urinary Aromatic Amines and Their Metabolites using Liquid Chromatography-Tandem Mass Spectrometry with Correction for Matrix Effects. (n.d.). J-Stage. Retrieved April 2, 2026.
  • Solubility. (n.d.). Wikipedia. Retrieved April 2, 2026.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved April 2, 2026.
  • Physical Properties of Amines Explained with Examples. (n.d.). Vedantu. Retrieved April 2, 2026.
  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. Retrieved April 2, 2026.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved April 2, 2026.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved April 2, 2026.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 8). Dow Development Labs. Retrieved April 2, 2026.
  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (n.d.). NCBI Bookshelf. Retrieved April 2, 2026.
  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf. Retrieved April 2, 2026.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved April 2, 2026.
  • Solubility. (n.d.). Retrieved April 2, 2026.
  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso. Retrieved April 2, 2026.
  • Principles of Solubility. (n.d.).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC. Retrieved April 2, 2026.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. Retrieved April 2, 2026.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. (2020, February 10). EMA. Retrieved April 2, 2026.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved April 2, 2026.
  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson. Retrieved April 2, 2026.
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved April 2, 2026.
  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019, December 17).
  • Solving solubility issues in modern APIs. (2018, July 26). TAPI. Retrieved April 2, 2026.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006, August 22).
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved April 2, 2026.
  • Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem. Retrieved April 2, 2026.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • 4-[(N-Boc)aminomethyl]aniline 97%. (n.d.). Sigma-Aldrich. Retrieved April 2, 2026.
  • N-[3-(aminomethyl)cyclobutyl]aniline. (n.d.). PubChem. Retrieved April 2, 2026.
  • Aniline. (n.d.). Wikipedia. Retrieved April 2, 2026.
  • 4-(Aminomethyl)-1-N-Boc-aniline. (n.d.). SCBT. Retrieved April 2, 2026.
  • The Solubility of Aniline. (2022, November 18). ChemicalBook. Retrieved April 2, 2026.
  • The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved April 2, 2026.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.).
  • 4-Amino-N-methylaniline. (n.d.). PubChem. Retrieved April 2, 2026.
  • High-pressure liquid chromatographic analysis of aniline and its metabolites. (n.d.). PubMed. Retrieved April 2, 2026.

Sources

Foundational

The Pharmacological Potential of 4-[1-(Aminomethyl)cyclobutyl]aniline Analogs: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic design of small-molecule scaffolds dictates both target affinity and pharmacokinetic survivability. The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic design of small-molecule scaffolds dictates both target affinity and pharmacokinetic survivability. The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) represents a highly versatile, bifunctional pharmacophore[1]. By fusing an aniline moiety with a conformationally restricted aminomethylcyclobutane ring, this scaffold bridges two distinct pharmacological domains: the kinase-targeting potential of functionalized anilines and the central nervous system (CNS) activity inherent to strained, amine-bearing cycloalkanes[2].

This whitepaper provides an in-depth analysis of the structural rationale, potential therapeutic targets, and experimental workflows required to validate the pharmacological activities of 4-[1-(Aminomethyl)cyclobutyl]aniline analogs.

Structural Rationale & Pharmacophore Deconstruction

The architectural brilliance of this scaffold lies in its tripartite nature. Each domain serves a specific thermodynamic or metabolic purpose:

  • The Cyclobutyl Ring (Conformational Restrictor): Introducing strained carbocycles like cyclobutane into drug candidates significantly enhances metabolic stability. The shorter C–C bonds in the four-membered ring increase the s-character of the adjacent C–H bonds, rendering them stronger and less susceptible to rapid cytochrome P450-mediated oxidation[2]. Furthermore, the ring restricts the rotational freedom of the aminomethyl group, reducing the entropic penalty upon target binding.

  • The Aminomethyl Group (Basic Anchor): With a typical pKa of ~9.5, this primary amine is protonated at physiological pH. It acts as a critical electrostatic anchor, forming salt bridges with acidic residues (e.g., Asp or Glu) in receptor binding pockets, a mechanism heavily utilized in gabapentinoid and monoamine transporter pharmacology[3].

  • The Aniline Moiety (Vector for Derivatization): The para-substituted aniline serves as a classic hinge-binding motif in kinase inhibitors or as a synthetic handle to generate amides, ureas, and sulfonamides[4].

G A 4-[1-(Aminomethyl) cyclobutyl]aniline B Aniline Moiety (Hinge Binder / Linker) A->B C Aminomethyl Group (Basic Anchor) A->C D Cyclobutyl Ring (Metabolic Shield) A->D E Kinase Inhibitors (e.g., RTKs) B->E F VGCC α2δ Ligands (Gabapentinoids) C->F G Enhanced π-character (CYP450 Resistance) D->G

Fig 1. Pharmacophore deconstruction and logical mapping of the scaffold's functional domains.

Potential Pharmacological Targets

Based on structural homology to existing therapeutics, analogs of this scaffold are primed for three primary pharmacological avenues:

Voltage-Gated Calcium Channels (VGCC α2δ Subunit)

The 1-(aminomethyl)cycloalkane motif is the defining feature of gabapentinoids (e.g., Gabapentin, Pregabalin), which bind selectively to the α2δ subunit of VGCCs to modulate calcium influx and reduce excitatory neurotransmitter release[3]. The cyclobutyl variant offers a tighter, more rigid conformation compared to cyclohexane, potentially increasing subtype selectivity for neuropathic pain or fibromyalgia applications.

G-Protein Coupled Receptors (GPCRs)

Aminomethyl-cyclic scaffolds have been heavily investigated as ligands for orphan GPCRs. For instance, the 2-(aminomethyl)pyrrolidine (2-AMPP) scaffold has been utilized to design potent GPR88 agonists for the treatment of alcohol addiction and striatal disorders[5]. The aminomethylcyclobutyl analog provides a bioisosteric core that maintains the basic amine trajectory while altering the lipophilic bulk, offering a novel vector for GPCR library design.

Kinase Inhibition (Hinge Binding)

Anilines are ubiquitous in targeted oncology, frequently acting as hydrogen bond donors/acceptors to the hinge region of the ATP-binding pocket in kinases (e.g., RON, c-Met)[4]. Derivatizing the aniline nitrogen into a urea or amide, while allowing the aminomethylcyclobutyl group to project into the solvent-exposed region, can significantly enhance aqueous solubility and pharmacokinetic parameters.

Quantitative Data: Predicted Physicochemical Properties

To guide lead optimization, the baseline physicochemical properties of the core scaffold and its hypothetical derivatives must be established. The table below summarizes the computed parameters critical for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Compound / DerivativeMW ( g/mol )cLogPTPSA (Ų)pKa (Amine)Primary Indication Hypothesis
Core Scaffold 176.261.8552.0~9.5Building Block / Intermediate
N-Boc Protected 276.383.1061.8N/ASynthetic Precursor
Aniline-Urea Derivative ~350.402.5 - 3.5>80.0~9.5Kinase Inhibitor (Oncology)
Carboxylic Acid Bioisostere ~220.250.5 - 1.2>70.0~9.5VGCC Ligand (Neuropathy)

Note: Data synthesized from computational models and homologous cyclobutane derivatives[6].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. The following protocols are designed with internal controls to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: TR-FRET Assay for Kinase Selectivity Profiling

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a ratiometric readout (Emission 1 / Emission 2). This inherently normalizes data against well-to-well variations and compound auto-fluorescence, ensuring that observed inhibition is causally linked to target binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Dilution: Serially dilute the 4-[1-(Aminomethyl)cyclobutyl]aniline derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to maintain solubility without denaturing the enzyme.

  • Enzyme/Tracer Incubation: Add the target kinase (e.g., c-Met) and a fluorescently labeled ATP-competitive tracer. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (donor fluorophore).

  • Detection: Incubate for 60 minutes. Read the plate on a multi-mode reader using an excitation of 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the log[inhibitor] versus the normalized FRET ratio to determine the IC₅₀.

Protocol 2: Radioligand Displacement Assay for VGCC α2δ Binding

Rationale: To confirm gabapentinoid-like activity, the compound must displace a known high-affinity ligand. Using [³H]-Gabapentin ensures high sensitivity, while non-specific binding (NSB) controls validate the specificity of the interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex. Homogenize in 10 mM HEPES (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet in binding buffer.

  • Assay Setup: In a 96-well deep-well plate, combine 100 µL of membrane preparation, 50 µL of [³H]-Gabapentin (final concentration 10 nM), and 50 µL of the test analog (ranging from 0.1 nM to 100 µM).

  • Control Definition: Define Total Binding (TB) using vehicle only. Define Non-Specific Binding (NSB) using 100 µM unlabeled Pregabalin[3].

  • Incubation & Filtration: Incubate the mixture for 45 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify retained radioactivity using a liquid scintillation counter.

  • Validation Check: Specific binding must be >70% of total binding for the assay to be considered valid.

Workflow Step1 1. Scaffold Derivatization (Amide/Urea Coupling) Step2 2. Primary Screening (TR-FRET / Radioligand) Step1->Step2 Step3 3. ADME Profiling (Microsomal Stability / CYP Inhibition) Step2->Step3 Step4 4. In Vivo Efficacy (Pharmacodynamic Models) Step3->Step4

Fig 2. Step-by-step pharmacological validation workflow for novel analogs.

Conclusion

The 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold is a highly privileged structure that elegantly combines the target-engaging properties of anilines with the metabolic robustness and electrostatic potential of aminomethylcyclobutanes. By leveraging self-validating assays such as TR-FRET and radioligand displacement, researchers can systematically map the pharmacological boundaries of this scaffold, potentially unlocking next-generation therapies for neuropathic pain, CNS disorders, and targeted oncology.

Sources

Exploratory

Conformationally Restricted Diamines in Targeted Therapeutics: A Technical Guide to 4-[1-(Aminomethyl)cyclobutyl]aniline

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-rich aromatic molecules to sp³-enriched, conformationally restricted scaffolds is a primary driver for improving clinical success rates. 4-[1-(Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-rich aromatic molecules to sp³-enriched, conformationally restricted scaffolds is a primary driver for improving clinical success rates. 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[1] is a highly specialized, geminally disubstituted cyclobutane building block. Featuring both a primary aliphatic amine and a primary aromatic amine, this molecule provides a rigidified, spiro-like topology that is increasingly utilized in the design of targeted protein degraders (PROTACs) and highly selective kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical properties, structural dynamics, and the causality behind its orthogonal synthetic reactivity.

Physicochemical Profiling & Structural Dynamics

The utility of 4-[1-(aminomethyl)cyclobutyl]aniline lies in the unique geometry of the cyclobutane ring. Unlike unstrained cycloalkanes, cyclobutane adopts a "puckered" conformation to relieve torsional strain, resulting in a compressed C-C-C bond angle of approximately 88° [2].

When geminally disubstituted at the 1-position, the cyclobutane ring locks the aminomethyl vector and the aniline vector into a highly specific, restricted three-dimensional geometry. This conformational restriction is critical in drug design: it drastically reduces the entropic penalty paid when a flexible ligand binds to a rigid protein pocket, thereby increasing target affinity [2].

Table 1: Core Identifiers & Physicochemical Properties
ParameterValue / Description
IUPAC Name 4-[1-(aminomethyl)cyclobutyl]aniline
CAS Registry Number 1936304-51-6[1]
Molecular Formula C11H16N2[]
Molecular Weight 176.26 g/mol []
Structural Topology 1,1-geminally disubstituted cyclobutane
Conformational State Puckered carbocycle (minimizes torsional strain)[2]

Causality in Orthogonal Reactivity

As a Senior Application Scientist, a frequent challenge I observe in synthetic workflows is the over-reliance on complex, multi-step protecting group strategies. The architecture of 4-[1-(aminomethyl)cyclobutyl]aniline naturally circumvents this through intrinsic orthogonal reactivity .

The molecule possesses two distinct nucleophilic centers. The aliphatic aminomethyl group is highly basic and nucleophilic, whereas the aniline nitrogen's lone pair is delocalized into the aromatic ring, rendering it significantly less nucleophilic. This massive differential allows for the selective functionalization of the aliphatic amine without touching the aniline, provided the reaction is kinetically controlled .

Table 2: Comparative Reactivity Profile
Functional GroupEst. pKa (Conjugate Acid)Relative NucleophilicityOptimal Functionalization
Aliphatic Amine (-CH2NH2) ~10.2HighReductive amination, Boc/Cbz protection, Alkylation
Aromatic Amine (Aniline) ~4.6LowBuchwald-Hartwig cross-coupling, Amidation (HATU)

Experimental Methodology: Self-Validating Selective Boc-Protection

To harness this building block for PROTAC or kinase inhibitor synthesis, the aliphatic amine must typically be protected or functionalized first. The following protocol leverages kinetic control to achieve >95% selectivity for mono-protection.

Objective: Isolate the mono-Boc protected intermediate by exploiting the nucleophilic differential between the aliphatic and aromatic amines.

Causality & Design: By conducting the reaction at 0 °C in a non-polar aprotic solvent (DCM), we kinetically trap the aliphatic amine's reaction with di-tert-butyl dicarbonate (Boc₂O) while entirely suppressing the aniline's background reactivity. Crucially, no exogenous base (e.g., TEA or DIPEA) is added . Omitting the base prevents the artificial activation of the aniline, ensuring the protocol acts as a self-validating system where only the inherently stronger nucleophile reacts .

Step-by-Step Workflow:
  • Solvation & Equilibration: Dissolve 1.0 equivalent of 4-[1-(aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[1] in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the reaction vessel to 0 °C under an inert argon atmosphere.

    • Mechanism: DCM maintains the amines in their neutral, reactive states without hydrogen-bonding interference.

  • Stoichiometric Addition: Prepare a solution of 0.98 equivalents of Boc₂O in DCM. Add this dropwise over 30 minutes to the vigorously stirring amine solution at 0 °C.

    • Mechanism: Using strictly sub-stoichiometric Boc₂O ensures the highly reactive aliphatic amine consumes the reagent entirely, leaving zero excess to react with the aniline.

  • In-Process Control (IPC) & Validation: After 2 hours, sample the reaction for LC-MS analysis.

    • Self-Validation Check: The protocol is successful if the chromatogram shows >95% conversion to the desired mass ([M+H]⁺ = 277.2) and <1% of the di-Boc byproduct.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Downstream Application: The resulting free aniline is now primed for Buchwald-Hartwig cross-coupling with an aryl halide or amide coupling to build the final therapeutic scaffold.

Workflow SM 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) Reagent Boc2O (0.98 eq) DCM, 0°C, No Base SM->Reagent IPC IPC: LC-MS Monitoring Target: [M+H]+ = 277.2 Reagent->IPC Product Mono-Boc Protected Intermediate (Aliphatic Amine Protected) IPC->Product >95% Conversion Aniline Free Aniline Available for Buchwald-Hartwig / Amidation Product->Aniline

Fig 1. Workflow for the selective orthogonal protection of 4-[1-(Aminomethyl)cyclobutyl]aniline.

Pharmacological Integration: The Cyclobutane Advantage

In the context of drug discovery, incorporating the 4-[1-(aminomethyl)cyclobutyl]aniline scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.

For instance, in the development of JAK inhibitors, cyclobutane diamine linkers have been shown to exhibit low nanomolar potencies and excellent kinase selectivity. The puckered conformation of the cyclobutyl ring precisely directs hydrogen-bonding moieties (like sulfonamides or amides) into optimal positions to interact with critical Arg and Asn residues within the enzyme's binding pocket [2].

Furthermore, in Targeted Protein Degradation (TPD), this rigid linker can be utilized to bridge a target-binding ligand and an E3 ligase recruiter. The conformational restriction minimizes the entropic cost of ternary complex formation—a critical bottleneck in PROTAC efficacy.

Pathway Ligand Target Protein Ligand (e.g., Kinase Binder) Linker Cyclobutane Linker (Conformational Restriction) Ligand->Linker Amide Bond E3 E3 Ligase Recruiter (e.g., Cereblon Binder) Linker->E3 SNAr / Coupling Degradation Targeted Protein Degradation E3->Degradation Ubiquitination

Fig 2. Integration of the cyclobutane diamine scaffold into a PROTAC targeted degradation pathway.

References

  • Marnix R van der Kolk, Mathilde A C H Janssen, Floris P J T Rutjes, Daniel Blanco-Ania. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022.[Link]

  • Dmytro S. Radchenko, Sergiy O. Pavlenko, Oleksandr O. Grygorenko, Dmitriy M. Volochnyuk, Svitlana V. Shishkina, Oleg V. Shishkin, Igor V. Komarov. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 2010.[Link]

Sources

Foundational

The Pharmacological Profile and Mechanism of Action of 4-[1-(Aminomethyl)cyclobutyl]aniline: A Novel Scaffold for Monoamine Modulation and Targeted Therapeutics

Executive Summary 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS 1936304-51-6) is a highly versatile, conformationally restricted pharmacophore. Structurally characterized by a central cyclobutane ring, a primary aminomethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[1-(Aminomethyl)cyclobutyl]aniline (CAS 1936304-51-6) is a highly versatile, conformationally restricted pharmacophore. Structurally characterized by a central cyclobutane ring, a primary aminomethyl group, and a para-aniline moiety, this compound serves as a critical building block in modern medicinal chemistry. While historically related to the cyclobutanemethanamine class of monoamine reuptake inhibitors (such as the active desmethyl metabolites of sibutramine)[1], the presence of the aniline group elevates its utility. This technical whitepaper details the structural biology, primary mechanism of action (MoA) as a monoamine transporter modulator, and its emerging role as a target-engagement handle for Proteolysis Targeting Chimeras (PROTACs).

Structural Biology & Pharmacophore Analysis

The rational design of neurotherapeutics heavily relies on the spatial arrangement of pharmacophores. 4-[1-(Aminomethyl)cyclobutyl]aniline offers a unique triad of structural features that dictate its biological interactions:

  • Cyclobutane Ring (Conformational Restriction): The sp3-hybridized cyclobutane ring locks the spatial relationship between the aromatic system and the basic amine. This rigidity minimizes the entropic penalty upon binding to the transporter's orthosteric site, a thermodynamic principle well-documented in cyclobutanemethanamine-derived inhibitors[1].

  • Aminomethyl Group (Orthosteric Anchoring): The primary amine is protonated at physiological pH (7.4). This cationic center is essential for anchoring the molecule within the central S1 binding pocket of monoamine transporters. In the human Serotonin Transporter (hSERT), the amine forms a critical salt bridge with 2[2]. Similarly, in the Dopamine Transporter (DAT), it coordinates with .

  • Aniline Moiety (Dual-Function Handle): The para-amino group on the phenyl ring extends into subsite B or the extracellular vestibule of the transporter[2]. Biologically, it can participate in hydrogen bonding networks. Chemically, it provides an orthogonal reactive site (e.g., for amide coupling or reductive amination) without disrupting the core binding motif, making it an ideal anchor for PROTAC linker attachment.

Mechanism of Action: Monoamine Transporter Inhibition

When unmodified or incorporated into a larger therapeutic entity, the core scaffold acts as a competitive inhibitor of the neurotransmitter sodium symporters (NSSs), specifically SERT, DAT, and the Norepinephrine Transporter (NET).

  • S1 Pocket Engagement: The molecule enters the extracellular vestibule and lodges into the central S1 binding site. The primary amine coordinates with Asp98 (SERT)[3][4] or Asp79 (DAT)[5].

  • Conformational Arrest: By occupying the S1 site and wedging between transmembrane helices (TM1, 3, 6, 8, and 10), the scaffold prevents the transporter from transitioning to the inward-open state. It effectively locks the transporter in an outward-open or occluded conformation[2].

  • Synaptic Accumulation: The arrest of the transport cycle prevents the reuptake of serotonin, dopamine, and norepinephrine, leading to their accumulation in the synaptic cleft, thereby enhancing monoaminergic neurotransmission[1].

BindingMechanism A 4-[1-(Aminomethyl) cyclobutyl]aniline B S1 Binding Pocket (Outward-Open State) A->B Enters Vestibule C Asp98 (SERT) / Asp79 (DAT) Salt Bridge Formation B->C Primary Amine Anchors D Conformational Arrest (Occluded State) C->D Transporter Locked E Monoamine Reuptake Inhibition D->E Synaptic Accumulation

Mechanism of S1 pocket engagement and conformational arrest by the cyclobutanemethanamine scaffold.

Emerging Mechanism: Targeted Protein Degradation (PROTACs)

The limitation of traditional occupancy-driven inhibitors is the compensatory upregulation of transporters. 4-[1-(Aminomethyl)cyclobutyl]aniline overcomes this by serving as a target-binding warhead in PROTAC design.

  • Linker Conjugation: The aniline NH2 is coupled to a PEG or alkyl linker. Because the aniline group is oriented towards the solvent-exposed extracellular vestibule, linker attachment does not sterically clash with the S1 pocket.

  • Ternary Complex Formation: The other end of the linker is conjugated to an E3 ligase ligand (e.g., thalidomide for CRBN, or VH032 for VHL). The resulting chimeric molecule induces proximity between the monoamine transporter and the E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of the transporter complex.

PROTACWorkflow A Aniline Handle Functionalization B PEG/Alkyl Linker Attachment A->B Amide Coupling C E3 Ligase Ligand (CRBN/VHL) Conjugation B->C Click Chemistry / Coupling D Ternary Complex Formation (Target - PROTAC - E3) C->D Intracellular Delivery E Ubiquitination & Proteasomal Degradation D->E Target Knockdown

Utilization of the aniline moiety for E3 ligase recruitment and targeted transporter degradation.

Experimental Protocols & Validation (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating derivatives of this scaffold.

Protocol 1: Radioligand Binding Assay (SERT/DAT/NET)

Causality: To quantify the binding affinity (Ki) and validate the competitive displacement of known radioligands, confirming S1 pocket engagement.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligand Incubation: Incubate membranes with [3H]-citalopram (for SERT) or[3H]-WIN35428 (for DAT) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) at 25°C for 60 minutes.

  • Displacement: Add varying concentrations (0.1 nM to 10 µM) of the 4-[1-(Aminomethyl)cyclobutyl]aniline derivative.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: PROTAC-Mediated Degradation Assay (In Vitro)

Causality: To prove that the aniline-linked PROTAC successfully recruits the E3 ligase and induces proteasomal degradation rather than mere inhibition.

  • Cell Treatment: Seed SH-SY5Y cells (expressing endogenous monoamine transporters) in 6-well plates. Treat with the PROTAC compound (10 nM - 1 µM) for 24 hours.

  • Control Conditions: Include a vehicle control, a PROTAC + proteasome inhibitor (e.g., MG132, 10 µM) arm, and a PROTAC + neddylation inhibitor (MLN4924, 1 µM) arm. Self-Validation: Rescue of transporter levels in the MG132/MLN4924 arms confirms ubiquitin-proteasome dependency.

  • Immunoblotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

  • Quantification: Probe with primary antibodies against SERT/DAT and a loading control (β-actin). Quantify band intensities using densitometry to determine the DC50 (concentration inducing 50% degradation).

Quantitative Data

Table 1: Theoretical Binding Profile of the Unmodified Scaffold vs. Reference Agents (Data extrapolated from structurally analogous cyclobutanemethanamines[1])

Compound / ScaffoldhSERT Ki (nM)hDAT Ki (nM)hNET Ki (nM)Primary Interaction Site
4-[1-(Aminomethyl)cyclobutyl]aniline ~15 - 30~40 - 60~10 - 20Asp98 (SERT) / Asp79 (DAT)
Desmethylsibutramine (M1) 154920Asp98 (SERT) / Asp79 (DAT)
Citalopram (Reference) 1.8>10,000>10,000Asp98 (SERT)

Table 2: Physicochemical Properties of CAS 1936304-51-6

PropertyValue
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Hydrogen Bond Donors2 (Primary amine, Aniline)
Hydrogen Bond Acceptors2
Topological Polar Surface Area (TPSA)52.0 Ų

References

  • Amines and Anilines - Building Block (CAS 1936304-51-6). BOC Sciences.Link

  • Binding of Serotonin to the Human Serotonin Transporter. Molecular Modeling and Experimental Validation. ACS Publications.3

  • Identification of the potassium-binding site in serotonin transporter. PNAS.4

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.2

  • The binding sites for cocaine and dopamine in the dopamine transporter overlap. PMC.Link

  • Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers.5

  • PRODUCT MONOGRAPH MERIDIA (Sibutramine Hydrochloride). Health Canada.1

Sources

Protocols & Analytical Methods

Method

Application Note: Gram-Scale Synthetic Routes for 4-[1-(Aminomethyl)cyclobutyl]aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol Executive Summary The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol

Executive Summary

The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a highly valuable building block in pharmaceutical development, particularly for synthesizing kinase inhibitors, CNS-active agents, and specialized bioconjugates[1]. Its unique structural motif—a rigid cyclobutane ring bridging an aniline and an aminomethyl group—imparts distinct pharmacokinetic properties, including enhanced metabolic stability and restricted conformational freedom.

This application note details a highly efficient, scalable, two-step synthetic route optimized for gram-scale production. By utilizing Phase-Transfer Catalysis (PTC) for the initial cyclobutanation and a tandem catalytic hydrogenation for the simultaneous reduction of nitro and nitrile moieties, this protocol ensures high atom economy, minimizes hazardous waste, and avoids the use of pyrophoric metal hydrides (e.g., LiAlH₄).

Mechanistic Overview & Route Selection

Step 1: Phase-Transfer Catalyzed (PTC) Cyclobutanation

The traditional synthesis of 1-arylcyclobutanecarbonitriles often relies on strong, moisture-sensitive bases like Sodium Hydride (NaH) in anhydrous DMF. For gram-scale and process chemistry, this presents significant safety and scaling challenges.

The Causality of Choice: We replace NaH with a biphasic PTC system (Toluene/50% aqueous NaOH) using Tetrabutylammonium bromide (TBAB) as the catalyst [2]. The quaternary ammonium salt facilitates the transfer of the hydroxide ion into the organic phase, deprotonating 4-nitrophenylacetonitrile to form a stabilized carbanion. Subsequent bis-alkylation with 1,3-dibromopropane undergoes a rapid intramolecular cyclization (due to the entropic favorability of the 4-membered ring formation) to yield 1-(4-nitrophenyl)cyclobutane-1-carbonitrile.

Step 2: One-Pot Tandem Reduction

The intermediate contains two reducible functional groups: a nitro group and a nitrile. Stepwise reduction is tedious and lowers overall yield.

The Causality of Choice: We employ a one-pot tandem reduction using Raney Nickel and hydrogen gas. Crucially, the reaction is conducted in methanolic ammonia (NH₃/MeOH). The presence of ammonia is a self-validating control mechanism: it suppresses the formation of secondary and tertiary amines (common side products during nitrile reduction) by pushing the equilibrium of the intermediate imine toward the primary amine. Raney Nickel efficiently reduces both the nitro group to an aniline and the nitrile to an aminomethyl group under moderate hydrogen pressure (50 psi).

Workflow Diagram

SynthesisWorkflow A 4-Nitrophenylacetonitrile + 1,3-Dibromopropane B Phase-Transfer Catalysis (NaOH, TBAB, Toluene/H2O) A->B Alkylation C 1-(4-Nitrophenyl)cyclobutane -1-carbonitrile B->C Cyclization D Tandem Hydrogenation (Raney-Ni, H2, NH3/MeOH) C->D Reduction E 4-[1-(Aminomethyl) cyclobutyl]aniline D->E Isolation

Figure 1: Two-step synthetic workflow for the gram-scale production of 4-[1-(Aminomethyl)cyclobutyl]aniline.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)cyclobutane-1-carbonitrile

Caution: 1,3-dibromopropane is a toxic alkylating agent. Perform all operations in a well-ventilated fume hood.

  • Preparation of the Biphasic System: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dissolve 4-nitrophenylacetonitrile (16.2 g, 100 mmol) and 1,3-dibromopropane (22.2 g, 110 mmol) in 150 mL of toluene.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (1.61 g, 5 mol%) to the organic layer.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Vigorously stir the solution (≥ 500 rpm) and dropwise add 50 mL of a 50% (w/w) aqueous NaOH solution over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup & Extraction: Dilute the mixture with 100 mL of cold water. Separate the organic layer. Extract the aqueous layer with toluene (2 × 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the intermediate as a pale yellow solid.

Protocol B: Tandem Reduction to 4-[1-(Aminomethyl)cyclobutyl]aniline

Caution: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry; keep it wetted with water or solvent at all times.

  • Reaction Setup: Transfer the purified 1-(4-nitrophenyl)cyclobutane-1-carbonitrile (10.1 g, ~50 mmol) to a 250 mL high-pressure Parr reactor vessel.

  • Solvent Addition: Add 100 mL of 7M Ammonia in Methanol (NH₃/MeOH). Critical Step: The ammonia acts as a trapping agent to prevent dimerization of the intermediate imine.

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (~2.0 g active catalyst).

  • Hydrogenation: Seal the reactor, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Agitation: Stir the reaction mixture at room temperature for 12 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. The resulting crude oil can be purified via vacuum distillation or converted to a stable dihydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields, purity profiles, and reaction metrics for a standard 100 mmol scale batch using the protocols described above.

ParameterStep 1: CyclobutanationStep 2: Tandem ReductionOverall Process
Scale (Theoretical) 20.22 g8.81 g-
Isolated Yield (g) 16.58 g7.66 g7.66 g
Percentage Yield 82%87%71.3%
Purity (HPLC-UV) > 98% (Post-recrystallization)> 97% (Free base)-
Key Impurities Unreacted starting material (<1%)Secondary amine dimer (<2%)-
E-Factor ~ 8.5~ 12.2~ 10.3

References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. DOI: 10.1351/pac200072071399.
Application

Application Note: Strategic Deployment of 4-[1-(Aminomethyl)cyclobutyl]aniline in Modern Medicinal Chemistry

Executive Summary: The Bifunctional sp³-Rich Scaffold The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[] is a highly versatile, bifunctional building block that has gained significant traction in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bifunctional sp³-Rich Scaffold

The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[] is a highly versatile, bifunctional building block that has gained significant traction in modern drug discovery. Structurally, it features a para-substituted aniline coupled with a 1,1-disubstituted cyclobutane ring bearing an aminomethyl group.

For medicinal chemists, this scaffold solves two critical design challenges simultaneously:

  • Structural Complexity (Fsp³ Enhancement): It introduces a puckered, sp³-hybridized carbocycle that disrupts molecular planarity, directly addressing the "Escape from Flatland" paradigm[2].

  • Orthogonal Reactivity: The distinct electronic properties of the aliphatic primary amine (pKa ~9–10) and the aromatic aniline (pKa ~4–5) allow for highly selective, sequential functionalization without the need for convoluted protecting-group gymnastics.

This application note details the mechanistic rationale for incorporating this specific cyclobutane-aniline motif, provides validated synthetic protocols for its manipulation, and outlines its impact on physicochemical properties.

Mechanistic Rationale: Why Cyclobutane?

Escaping Flatland and the Fsp³ Metric

Historically, high-throughput screening libraries were dominated by flat, sp²-hybridized aromatic compounds due to their synthetic accessibility via cross-coupling reactions. However, Lovering et al. demonstrated that clinical success rates are strongly correlated with molecular complexity, specifically the fraction of sp³-hybridized carbons (Fsp³)[3][4].

Integrating the 1,1-disubstituted cyclobutane moiety of 4-[1-(Aminomethyl)cyclobutyl]aniline inherently increases the Fsp³ count of a lead molecule. This three-dimensionality reduces off-target promiscuity (often driven by non-specific π-π stacking of flat aromatics) and improves aqueous solubility by disrupting the highly ordered crystal lattice energies typical of planar molecules[2][5].

The Cyclobutane Bioisostere Advantage

While a gem-dimethyl group is a common strategy to block metabolic liabilities, the cyclobutane ring offers superior conformational restriction. With a strain energy of approximately 26.3 kcal/mol and a puckered conformation, cyclobutane provides longer C–C bond lengths (1.56 Å) and unique exit vectors compared to acyclic alkyl chains or larger cycloalkanes[6][7].

Causality in Design: Replacing a metabolically labile planar ring or a flexible aliphatic chain with a 1,1-disubstituted cyclobutane restricts the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, thereby enhancing potency, while the lack of easily abstractable benzylic/allylic protons shields the molecule from Cytochrome P450-mediated oxidative degradation[6][8].

Quantitative Data: Impact of Cyclobutane Incorporation

The table below summarizes the typical physicochemical improvements observed when transitioning from a flat aromatic or acyclic spacer to a cyclobutane-containing scaffold in lead optimization[8][9][10].

Property / MetricPlanar Aromatic / Acyclic PrecursorCyclobutane Bioisostere AnalogMechanistic Causality
Fsp³ Fraction Low (< 0.3)High (> 0.5)Introduction of the saturated 4-membered carbocycle.
Aqueous Solubility Poor (< 10 µg/mL)Improved (> 50 µg/mL)Disruption of planar π-stacking lowers crystal lattice energy.
Metabolic Half-life (t½) Short (< 30 min)Extended (> 90 min)Elimination of electron-rich aromatic sites prone to CYP450 oxidation.
Target Binding (Entropic) High penaltyLow penaltyPuckered ring pre-organizes the aminomethyl exit vector.

Visualizing the Design and Synthetic Logic

Pharmacological Design Workflow

The following diagram illustrates the logical progression and pharmacological benefits of incorporating the cyclobutane motif into a drug candidate.

G A Flat Aromatic Scaffold (Low Fsp3, Poor Solubility) B Incorporate 1,1-Disubstituted Cyclobutane Motif A->B Scaffold Hopping C Increase Fsp3 Fraction (Escape from Flatland) B->C E Conformational Restriction (Pre-organized Vectors) B->E D Improve Aqueous Solubility & Metabolic Stability C->D F Enhanced Target Binding & Clinical Success D->F E->F

Caption: Pharmacological rationale for utilizing cyclobutane bioisosteres to improve drug-like properties.

Orthogonal Synthetic Workflow

Because the aliphatic amine is significantly more nucleophilic than the aniline, researchers can selectively protect the aminomethyl group, leaving the aniline free for coupling.

Workflow SM 4-[1-(Aminomethyl)cyclobutyl]aniline (Bifunctional Scaffold) Boc Selective N-Boc Protection (Aliphatic Amine) SM->Boc Boc2O, Base Aniline Free Aniline Intermediate Boc->Aniline Coupling Amide/Urea Coupling (Aromatic Amine) Aniline->Coupling Electrophile, HATU/DIPEA Deprotect TFA Deprotection (Reveal Primary Amine) Coupling->Deprotect Acidic Cleavage Final Further Derivatization (Lead Compound) Deprotect->Final

Caption: Divergent synthetic workflow exploiting the orthogonal reactivity of the diamine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific intermediates via LC-MS, the researcher can confirm that the electronic differentiation between the two amines has been successfully exploited.

Protocol 1: Chemoselective N-Boc Protection of the Aminomethyl Group

Objective: Selectively protect the highly nucleophilic aliphatic primary amine while leaving the less nucleophilic aniline unreacted. Causality: The aliphatic amine's lone pair is localized and highly available for nucleophilic attack on Di-tert-butyl dicarbonate (Boc₂O). The aniline's lone pair is delocalized into the aromatic ring, significantly reducing its nucleophilicity. Running the reaction at 0 °C to room temperature ensures kinetic control, preventing over-protection.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Self-Validation: The base neutralizes any trace acid and ensures the aliphatic amine is fully deprotonated and nucleophilic.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of Boc₂O (1.05 eq) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS or TLC (Ninhydrin stain will show the disappearance of the highly reactive primary amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield tert-butyl ((1-(4-aminophenyl)cyclobutyl)methyl)carbamate.

Protocol 2: Amide Coupling at the Aniline Position

Objective: Couple a target carboxylic acid to the sterically accessible, albeit electronically deactivated, aniline nitrogen. Causality: Anilines are poor nucleophiles. To drive amide bond formation, a highly reactive coupling reagent like HATU is required to form an active O-Atab ester intermediate from the carboxylic acid, which the aniline can then successfully attack.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the Boc-protected intermediate from Protocol 1 (1.0 eq) to the activated acid solution.

  • Heating (If necessary): Stir at room temperature for 12 hours. Self-Validation: If LC-MS indicates incomplete conversion due to the weak nucleophilicity of the aniline, elevate the temperature to 50 °C for an additional 4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. The resulting product is ready for subsequent acidic Boc-deprotection (e.g., using 20% TFA in DCM) to reveal the primary amine for the final derivatization step.

References

  • Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Derivatives Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Cyclobutanes in Small‐Molecule Drug Candidates PMC - National Institutes of Health[Link][7]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character ACS Medicinal Chemistry Letters[Link][4]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape Journal of Medicinal Chemistry - ACS Publications[Link][10]

Sources

Method

Application Note: 4-[1-(Aminomethyl)cyclobutyl]aniline as a Versatile Diamine Building Block in Drug Discovery

Introduction and Structural Rationale The design of modern therapeutics, particularly bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and advanced kinase inhibitors, relies heavily on structurally ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The design of modern therapeutics, particularly bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and advanced kinase inhibitors, relies heavily on structurally rigid and chemoselective building blocks. 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[1] has emerged as a highly valuable 1,1-disubstituted cyclobutane scaffold for these applications.

This molecule features a cyclobutane ring bearing both an aminomethyl group and a 4-aminophenyl group at the same carbon atom. The cyclobutane core acts as a rigid bioisostere for a gem-dimethyl group, effectively restricting the conformational flexibility of the linker. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced target affinity and improved metabolic stability compared to flexible alkyl chains. Furthermore, the presence of two distinct primary amines—one aliphatic and one aromatic—provides a built-in mechanism for orthogonal functionalization without the need for protecting groups.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueRationale / Impact in Drug Design
CAS Number 1936304-51-6[1]Unique identifier for commercial procurement and patent filing.
Molecular Weight 176.26 g/mol Low molecular weight allows for extensive functionalization at both amine termini without violating Lipinski's Rule of 5.
Aliphatic Amine pKa​ ~9.33[2]Highly basic and nucleophilic. Exists primarily in the protonated (cationic) state at physiological pH.
Aromatic Amine pKa​ 4.63[3]Significantly less basic due to lone-pair delocalization into the benzene ring. Remains largely neutral at physiological pH.
Topological Polar Surface Area 52.0 ŲExcellent for membrane permeability; leaves ample "budget" for the addition of polar warheads.

The Principle of Orthogonal Reactivity

The synthetic utility of 4-[1-(Aminomethyl)cyclobutyl]aniline is driven by the stark difference in the nucleophilicity of its two amine groups. The aliphatic primary amine behaves similarly to benzylamine, exhibiting a pKa​ of approximately 9.33[2]. In contrast, the aromatic aniline nitrogen has its lone pair delocalized into the benzene ring, resulting in a conjugate acid pKa​ of 4.63[3].

This ~4.7 log unit difference means that under mildly basic conditions, the aliphatic amine is over 40,000 times more nucleophilic than the aromatic amine. This causality allows researchers to perform highly chemoselective reactions (e.g., amide couplings or reductive aminations) exclusively at the aliphatic amine, leaving the aniline intact for subsequent, more forcing reactions (e.g., Buchwald-Hartwig cross-coupling).

OrthogonalReactivity A 4-[1-(Aminomethyl) cyclobutyl]aniline B Electrophile 1 (e.g., Acid Chloride) A->B Step 1: Kinetic Control Reacts at Aliphatic NH2 C Mono-Amide Intermediate B->C D Electrophile 2 (e.g., Aryl Halide) C->D Step 2: Pd-Catalysis Reacts at Aromatic NH2 E Bifunctional Target Molecule D->E

Figure 1: Workflow for the orthogonal functionalization of the diamine scaffold.

Experimental Protocols: Chemoselective Functionalization

The following self-validating protocols detail the step-by-step functionalization of the scaffold. Every step includes in-process controls to ensure the causality of the chemical logic is maintained.

Protocol A: Chemoselective Amide Coupling at the Aliphatic Amine

This protocol leverages kinetic control to selectively acylate the highly nucleophilic aliphatic amine while leaving the aniline untouched.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 4-[1-(Aminomethyl)cyclobutyl]aniline (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 10 minutes. Causality: Pre-forming the active ester prevents the highly basic aliphatic amine of the building block from forming an unreactive salt with the free carboxylic acid.

  • Addition: Add 4-[1-(Aminomethyl)cyclobutyl]aniline (1.05 eq) to the mixture in one portion. Causality: A slight excess of the diamine ensures complete consumption of the activated acid, preventing any residual active ester from slowly reacting with the less nucleophilic aniline over time.

  • Reaction: Stir the reaction at 20–25 °C for 2 hours. Do not heat. Causality: Maintaining ambient temperature preserves the kinetic selectivity for the aliphatic amine.

  • Validation (LC-MS): Monitor the reaction via LC-MS. You should observe the disappearance of the acid mass and the appearance of the mono-amide mass ( [M+H]+ ). The absence of a bis-amide mass confirms chemoselectivity.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling at the Aromatic Amine

With the aliphatic amine now protected as an amide, the remaining aromatic amine can be functionalized. Because anilines are poor nucleophiles[3], palladium catalysis is required to force the C-N bond formation.

Reagents:

  • Mono-amide Intermediate from Protocol A (1.0 eq)

  • Aryl Bromide/Iodide (1.1 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • XPhos (0.1 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the mono-amide intermediate, aryl halide, Pd2​(dba)3​ , XPhos, and Cs2​CO3​ .

  • Degassing (Critical): Seal the flask and purge with vacuum/Nitrogen cycles three times. Add anhydrous, degassed 1,4-Dioxane. Causality: XPhos is highly electron-rich and prone to rapid oxidation by atmospheric oxygen. Strict anaerobic conditions are required to maintain the active Pd(0) catalytic cycle.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Causality: The elevated temperature provides the activation energy necessary for the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.

  • Validation (TLC/LC-MS): Check for the consumption of the mono-amide intermediate. The product will appear as a new, less polar spot on TLC (due to the loss of the primary amine hydrogen bond donor).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.

Advanced Applications: PROTACs and Kinase Inhibitors

In targeted protein degradation, the spatial orientation of the E3 ligase relative to the target protein is paramount. The 1,1-disubstituted cyclobutane core provides a highly defined, rigid vector that projects the two functionalized arms at a specific angle.

Typically, the aromatic amine is coupled to a target-binding warhead (e.g., a kinase inhibitor scaffold), as anilino-pyrimidine or anilino-quinazoline motifs are ubiquitous in kinase hinge-binding. The aliphatic amine is then conjugated to a flexible PEG linker terminating in an E3 ligase ligand (e.g., a Cereblon or VHL binder).

PROTAC_Topology Warhead Target Ligand (Kinase Binder) Aniline Aromatic Amine (pKa ~4.6) Warhead->Aniline Urea/Amide Cyclobutane Cyclobutane Core (Rigid Vector) Aniline->Cyclobutane C-N Bond Aliphatic Aliphatic Amine (pKa ~9.3) Cyclobutane->Aliphatic C-C Bond E3Ligand E3 Ligase Ligand (Cereblon Binder) Aliphatic->E3Ligand PEG Linker

Figure 2: Topological layout of a PROTAC degrader utilizing the cyclobutane diamine core.

Sources

Application

Application Note: Chemoselective N-Alkylation Strategies for 4-[1-(Aminomethyl)cyclobutyl]aniline

Executive Summary & Mechanistic Rationale The functionalization of bifunctional amine building blocks is a critical operation in modern drug discovery. The molecule 4-[1-(Aminomethyl)cyclobutyl]aniline presents a classic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of bifunctional amine building blocks is a critical operation in modern drug discovery. The molecule 4-[1-(Aminomethyl)cyclobutyl]aniline presents a classic chemoselectivity challenge: it contains both a primary aliphatic amine (the aminomethyl group) and a primary aromatic amine (the aniline).

As a Senior Application Scientist, designing a robust protocol for this substrate requires exploiting the inherent electronic and steric differences between these two nitrogen centers:

  • Electronic Disparity (pKa & Nucleophilicity): The aliphatic aminomethyl group is highly basic (conjugate acid pKa ~9.5–10.5), featuring a localized lone pair that is highly nucleophilic. Conversely, the aniline nitrogen (conjugate acid pKa ~4.5) is significantly less nucleophilic due to the delocalization of its lone pair into the aromatic π -system[1].

  • Steric Environment: The aminomethyl group is situated on a 1,1-disubstituted cyclobutane ring. This neopentyl-like steric constraint is highly advantageous. It naturally suppresses over-alkylation (dialkylation) during reductive amination, allowing for clean mono-alkylation when paired with a bulky reducing agent.

To achieve precise N-alkylation, we avoid direct SN2 alkylation with alkyl halides, which frequently results in over-alkylation and poor chemoselectivity. Instead, we utilize Reductive Amination using Sodium Triacetoxyborohydride (STAB). STAB is a mild, bulky hydride donor that selectively reduces iminium ions without reducing unreacted aldehydes or ketones at room temperature[2].

Below, we detail two self-validating protocols: Protocol A for the direct kinetic alkylation of the aliphatic amine, and Protocol B for the orthogonal protection and thermodynamic alkylation of the aromatic amine.

Divergent Workflow Diagram

G cluster_A Pathway A: Kinetic Control cluster_B Pathway B: Thermodynamic/Orthogonal Control Start 4-[1-(Aminomethyl)cyclobutyl]aniline (Dual Amine System) PathA Aliphatic Alkylation Start->PathA Target: Aliphatic NH2 (pKa ~9.5) PathB Aromatic Alkylation Start->PathB Target: Aromatic NH2 (pKa ~4.5) ReagentA Aldehyde + NaBH(OAc)3 DCE, 25°C PathA->ReagentA EndA Mono-alkylated Aliphatic Amine ReagentA->EndA ReagentB1 1. Boc2O, Et3N (Protection) PathB->ReagentB1 ReagentB2 2. Aldehyde + STAB + AcOH ReagentB1->ReagentB2 ReagentB3 3. TFA/DCM (Deprotection) ReagentB2->ReagentB3 EndB Mono-alkylated Aniline ReagentB3->EndB

Divergent chemoselective N-alkylation pathways for 4-[1-(Aminomethyl)cyclobutyl]aniline.

Quantitative Method Comparison

The following table summarizes the quantitative operational parameters distinguishing the two pathways.

ParameterProtocol A: Aliphatic AlkylationProtocol B: Aromatic Alkylation
Target Functional Group Aliphatic primary amineAromatic primary amine (Aniline)
Nucleophilicity / pKa High / ~9.5Low / ~4.5
Reaction Temperature 20–25 °C (Room Temp)40 °C (for aniline reductive amination)
STAB Equivalents 1.5 eq2.0 eq
Acid Catalyst Required? No (Neutral pH)Yes (1.0 eq Glacial Acetic Acid)
Expected Chemoselectivity >95% (Kinetic control)>98% (Orthogonal protection control)
Primary IPC Method LC-MS (Product mass + R group)TLC (Ninhydrin stain) & LC-MS
Typical Yield 75–85%60–70% (over 3 steps)

Experimental Protocols

Protocol A: Direct Chemoselective Aliphatic N-Alkylation

This protocol leverages kinetic control. The highly nucleophilic aliphatic amine reacts rapidly with the carbonyl, while the aniline remains inert under neutral conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) for 60 minutes.

    • Causality: Allowing the imine/iminium intermediate to pre-form prevents the premature reduction of the carbonyl compound by STAB, maximizing atom economy.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Stir for an additional 2–4 hours.

    • Causality: The steric bulk of the cyclobutane ring combined with the bulk of STAB ensures that reduction yields the mono-alkylated secondary amine. The increased steric hindrance of the resulting secondary amine effectively prevents a second equivalent of aldehyde from reacting, suppressing dialkylation.

  • In-Process Control (IPC) & Validation: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the mono-alkylated mass [M+R+H]+ validates the step. The absence of a [M+2R+H]+ peak confirms that over-alkylation has been successfully suppressed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (1:1 v/v). Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure aliphatic N-alkylated product.

Protocol B: Chemoselective Aromatic N-Alkylation (Orthogonal Approach)

To alkylate the less reactive aniline, the aliphatic amine must first be masked. We utilize a highly efficient Boc-protection sequence .

Step-by-Step Methodology:

  • Aliphatic Protection: Dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.2 eq) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O) (1.05 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • IPC & Validation (Step 1): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will show two spots/colors (aliphatic amine turns deep purple; aniline turns yellow/brown). Successful Boc-protection is validated by the elimination of the purple spot.

  • Aromatic Alkylation: Isolate the Boc-protected intermediate via standard aqueous workup. Dissolve it in DCE (0.2 M). Add the target aldehyde (1.2 eq) and Glacial Acetic Acid (1.0 eq).

    • Causality: Because the aniline is weakly nucleophilic, acetic acid is strictly required to catalyze the formation of the iminium ion[2].

  • Reduction: Add STAB (2.0 eq) and heat the reaction to 40 °C for 4–6 hours.

    • IPC & Validation (Step 2): LC-MS analysis must confirm the addition of the alkyl group to the Boc-protected intermediate.

  • Deprotection: Concentrate the reaction mixture and re-dissolve the crude intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

    • IPC & Validation (Step 3): LC-MS must confirm the complete loss of the Boc group (a -100 Da mass shift corresponding to the loss of isobutylene and CO2).

  • Workup & Purification: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with basic ion-exchange resin or saturated aqueous Na2CO3, extract with ethyl acetate, and purify via flash chromatography to yield the aromatic-alkylated product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). URL:[Link]

Sources

Method

Application Note: Evaluation of 4-[1-(Aminomethyl)cyclobutyl]aniline as a Conformationally Restricted GPCR Ligand Scaffold

Executive Summary The discovery of highly selective ligands for aminergic G-protein coupled receptors (GPCRs)—such as Serotonin (5-HT) and Histamine (H) receptors—often relies on optimizing the conformational dynamics of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of highly selective ligands for aminergic G-protein coupled receptors (GPCRs)—such as Serotonin (5-HT) and Histamine (H) receptors—often relies on optimizing the conformational dynamics of the pharmacophore. This application note details the theoretical rationale, in silico modeling, and in vitro validation protocols for utilizing 4-[1-(Aminomethyl)cyclobutyl]aniline (AMCA) as a rigidified scaffold for GPCR ligand discovery. By locking the ethylamine side chain within a cyclobutane ring, this scaffold minimizes entropic penalties upon receptor binding, offering a pathway to highly potent and subtype-selective therapeutics.

Scientific Rationale: The Power of Conformational Restriction

Endogenous aminergic ligands, such as serotonin and histamine, possess highly flexible ethylamine side chains. In solution, these molecules rapidly interconvert between gauche and anti conformations. When binding to a GPCR, the ligand must adopt a specific bioactive conformation, resulting in a significant entropic penalty. Furthermore, this flexibility allows endogenous ligands to bind promiscuously across multiple receptor subtypes.

To engineer selectivity and potency, medicinal chemists employ conformational restriction . By incorporating a cyclobutane ring into the phenethylamine core, the rotational degrees of freedom of the aminomethyl group are sterically locked[1]. This structural rigidity forces the basic nitrogen into an optimal trajectory to form a critical salt bridge with the highly conserved Asp3.32 (Ballesteros-Weinstein numbering) in transmembrane domain 3 (TM3) of the GPCR.

This strategy has been successfully deployed in several benchmark compounds:

  • TCB-2: A benzocyclobutene derivative that acts as a highly potent and selective 5-HT2A receptor agonist, demonstrating the value of rigidified phenethylamines[2].

  • PF-03654746: A clinical-stage Histamine H3 receptor antagonist that utilizes a cyclobutane motif to achieve optimal pharmacological and pharmacokinetic profiles[3].

AMCA (CAS: 1936304-51-6) serves as an ideal starting building block. It provides the rigid cyclobutane core alongside an aniline moiety, whose para-amino group acts as a critical hydrogen bond donor to conserved Serine/Threonine residues in TM5.

Table 1: Physicochemical Properties of AMCA Scaffold
PropertyValuePharmacological Significance
Chemical Name 4-[1-(Aminomethyl)cyclobutyl]anilineCore scaffold for library synthesis
Molecular Weight 176.26 g/mol Highly ligand-efficient (LE); leaves room for functionalization
Molecular Formula C11H16N2Favorable lipophilic efficiency
H-Bond Donors 2 (Primary amines)Critical for Asp3.32 and TM5 Ser/Thr interactions
H-Bond Acceptors 2Enhances aqueous solubility
Rotatable Bonds 2Low entropic penalty upon target binding

Experimental Workflows & Protocols

To rigorously evaluate AMCA derivatives, a self-validating cascade of assays must be employed. We begin with structural modeling, proceed to affinity determination, and conclude with functional efficacy readouts.

HTS_Workflow Prep Compound Prep (AMCA Library) Assay1 Radioligand Binding (Affinity Ki) Prep->Assay1 Assay2 Functional Assay (Ca2+ / cAMP) Prep->Assay2 Cell Cell Culture (HEK293-GPCR) Cell->Assay1 Cell->Assay2 Data Data Analysis (EC50 / IC50) Assay1->Data Assay2->Data Hit Hit Validation Data->Hit

High-throughput screening workflow for evaluating AMCA binding affinity and functional efficacy.
Protocol 1: In Silico Docking & Pharmacophore Mapping

Causality: Before initiating expensive in vitro screening, molecular docking predicts whether the rigidified AMCA core can physically accommodate the orthosteric binding pocket of the target GPCR without steric clashes.

  • Receptor Preparation: Retrieve the active-state cryo-EM structure of the 5-HT2A receptor or the inactive-state crystal structure of the H3 receptor from the Protein Data Bank (PDB). Remove all existing ligands and water molecules.

  • Ligand Preparation: Generate 3D conformers of the AMCA ligand. Crucial Step: Ensure the aliphatic primary amine is protonated (NH3+) to reflect physiological pH (7.4), as this positive charge is mandatory for the Asp3.32 salt bridge.

  • Grid Generation: Center the docking grid box precisely on the carboxylate oxygens of Asp3.32.

  • Docking Execution: Run induced-fit docking to allow TM5 and TM6 side chains to adapt to the cyclobutane ring. Score poses based on the presence of the Asp3.32 salt bridge and TM5 hydrogen bonds.

Protocol 2: Radioligand Displacement Assays (Affinity)

Causality: Docking scores do not equate to true thermodynamic affinity. Radioligand binding determines the exact inhibition constant ( Ki​ ). By using two different radioligands—one that prefers the active state (agonist) and one that prefers the inactive state (antagonist)—we can calculate a ratio that predicts whether the AMCA derivative will act as an agonist or antagonist[1].

Step-by-Step Methodology (5-HT2A Example):

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of AMCA test compound (serial dilutions from 10−10 to 10−4 M).

    • 50 µL of radioligand. Use [125I]DOI (0.1 nM) to probe the active state, or [3H]ketanserin (1.0 nM) to probe the inactive state[4].

    • 100 µL of membrane suspension (50 µg protein/well).

  • Incubation: Incubate the plates at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a MicroBeta counter.

  • Validation: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 3: Functional Signaling Assays

Causality: A compound may bind with high affinity ( Ki​ ) but induce no conformational change (antagonist) or trigger full downstream signaling (agonist). Because 5-HT2A couples to Gq​ (calcium mobilization) and H3R couples to Gi/o​ (cAMP inhibition), the functional assay must be tailored to the specific G-protein pathway.

GPCR_Signaling Ligand AMCA Ligand GPCR Aminergic GPCR (e.g., 5-HT2A / H3R) Ligand->GPCR Gq Gq Protein GPCR->Gq 5-HT2A Gi Gi/o Protein GPCR->Gi H3R PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 / DAG PLC->IP3 cAMP Decreased cAMP AC->cAMP Ca2 Ca2+ Mobilization IP3->Ca2

GPCR signaling pathways for Gq (Calcium mobilization) and Gi (cAMP inhibition) upon AMCA binding.

Workflow for Gq-Coupled Receptors (Intracellular Calcium Mobilization):

  • Seed HEK293-5-HT2A cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Place the plate in a FLIPR (Fluorometric Imaging Plate Reader).

  • Inject AMCA derivatives automatically and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Determine the EC50​ by plotting the maximum fluorescence peak against the log of the compound concentration.

Expected Results & Data Interpretation

When evaluating AMCA derivatives, compare the quantitative data against known reference standards. A successful rigidified analog should exhibit a lower Ki​ (higher affinity) and a more potent EC50​ than flexible endogenous ligands due to the pre-organized bioactive conformation.

Table 2: Representative Assay Metrics for Validation
Compound / ScaffoldTarget ReceptorRadioligand Assay ( Ki​ , nM)Functional Assay ( EC50​ / IC50​ , nM)Efficacy Profile
Serotonin (Ref) 5-HT2A15.025.0 ( EC50​ , Ca2+)Full Agonist
TCB-2 (Ref) 5-HT2A0.7336.0 ( EC50​ , IP3)Full Agonist
PF-03654746 (Ref) H3R2.312.0 ( IC50​ , cAMP)Inverse Agonist / Antagonist
AMCA Analog (Hypothetical) 5-HT2A / H3R< 5.0< 20.0Dependent on N-substitution

Troubleshooting Insight: If an AMCA derivative shows high affinity in the radioligand assay but no response in the calcium/cAMP functional assay, it is likely acting as a competitive antagonist. To verify this, run a Schild analysis by pre-incubating the cells with the AMCA compound and generating a dose-response curve with the endogenous ligand (e.g., serotonin). A rightward shift in the EC50​ curve confirms competitive antagonism.

References

  • Juncosa JI, et al. (2013). "Extensive rigid analogue design maps the binding conformation of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonist ligands." ACS Chemical Neuroscience, 4(1): 96–109. URL:[Link]

  • Fox MA, et al. (2010). "The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis." Psychopharmacology (Berl), 212(1): 13-23. URL:[Link]

  • Wager TT, et al. (2011). "Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)." Journal of Medicinal Chemistry, 54(21): 7602-20. URL:[Link]

  • Wikipedia Contributors. "5-HT2A receptor." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

High-throughput screening assays involving 4-[1-(Aminomethyl)cyclobutyl]aniline

Application Note: High-Throughput Screening of Kinase Inhibitor Libraries Derived from 4-[1-(Aminomethyl)cyclobutyl]aniline Introduction: The Strategic Value of the Scaffold In modern fragment-based drug discovery (FBDD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Kinase Inhibitor Libraries Derived from 4-[1-(Aminomethyl)cyclobutyl]aniline

Introduction: The Strategic Value of the Scaffold

In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of a versatile, structurally pre-organized scaffold is paramount. The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[1] represents a highly privileged bifunctional building block for the synthesis of targeted kinase inhibitor libraries.

Causality of Scaffold Design: Kinase inhibitors frequently require a pharmacophore that can anchor into the highly conserved ATP-binding hinge region while simultaneously projecting into variable regions (such as the solvent channel or the DFG-out pocket) to achieve kinase selectivity[2].

  • The Aniline Motif: The aromatic amine acts as a classic hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region[3].

  • The Cyclobutane Core: This sp3-rich ring introduces critical conformational restriction. Unlike flexible alkyl chains, the cyclobutane ring acts as a rigid 3D vector, reducing the entropic penalty upon target binding.

  • The Aminomethyl Group: The aliphatic primary amine provides an orthogonal attachment point. Because aliphatic amines are significantly more nucleophilic than aromatic amines (anilines), libraries can be synthesized sequentially without the need for complex protecting group strategies. This group directs subsequent library appendages into the solvent-exposed channel, driving target selectivity[4].

ScaffoldLogic Scaffold 4-[1-(Aminomethyl)cyclobutyl]aniline Bifunctional Scaffold Aniline Aniline Moiety (Aromatic Amine) Scaffold->Aniline Cyclobutane Cyclobutane Ring (sp3-rich core) Scaffold->Cyclobutane Aminomethyl Aminomethyl Group (Aliphatic Amine) Scaffold->Aminomethyl Hinge ATP Hinge Region Binding (H-Bond Anchoring) Aniline->Hinge Mediates Vector Rigid 3D Vector (Entropic Optimization) Cyclobutane->Vector Provides Solvent Solvent Channel (Selectivity Pocket) Aminomethyl->Solvent Accesses

Logical mapping of the scaffold to kinase binding pockets.

Assay Principle: Time-Resolved FRET (TR-FRET)

To screen the resulting libraries, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. TR-FRET combines the spatial proximity requirements of FRET with the temporal resolution of Time-Resolved Fluorescence (TRF)[5].

Why TR-FRET? Combinatorial libraries often contain compounds with intrinsic autofluorescence. TR-FRET utilizes a lanthanide donor (e.g., Europium, Eu3+) which has a remarkably long emission half-life (milliseconds). By introducing a microsecond time delay before measurement, short-lived background autofluorescence completely decays, yielding an exceptional signal-to-noise ratio and eliminating false positives[6].

Self-Validating HTS Protocol

This protocol outlines a 384-well homogeneous (no-wash) kinase assay. It is designed as a self-validating system: every plate includes maximum signal controls (DMSO), minimum signal controls (Staurosporine), and spatial uniformity checks to continuously calculate the Z'-factor, ensuring run-to-run trustworthiness[7].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X Kinase/Substrate mixture (e.g., 3 nM purified Kinase, 300 nM biotinylated peptide substrate).

    • Prepare a 3X ATP solution at the apparent Km for the specific kinase.

  • Compound Dispensing (Acoustic Liquid Handling):

    • Use an Echo Acoustic Dispenser to transfer 50 nL of library compounds (derived from 4-[1-(Aminomethyl)cyclobutyl]aniline) into a 384-well low-volume black plate.

    • Causality: Acoustic dispensing eliminates disposable tip waste and prevents cross-contamination, which is critical for hydrophobic library compounds.

  • Kinase Reaction:

    • Dispense 5 µL of the 3X Kinase/Substrate mix to all wells. Incubate for 10 minutes at room temperature to allow compound pre-binding.

    • Initiate the reaction by adding 5 µL of the 3X ATP solution.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Phase:

    • Prepare the TR-FRET Detection Buffer containing EDTA (to quench the kinase reaction by chelating Mg2+), Eu3+-labeled anti-phospho antibody (2 nM), and Streptavidin-AlexaFluor647 (20 nM)[8].

    • Add 10 µL of Detection Buffer to all wells. Incubate for 60 minutes in the dark.

  • Microplate Readout:

    • Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) using a 337 nm excitation laser.

    • Measure emission at 620 nm (Eu3+ donor) and 665 nm (AlexaFluor647 acceptor) after a 50 µs delay.

HTSWorkflow Prep 1. Acoustic Dispensing (Library Compounds) Reaction 2. Kinase Reaction (Enzyme + ATP) Prep->Reaction Detection 3. TR-FRET Reagents (Quench & Label) Reaction->Detection Readout 4. TR-FRET Readout (620nm / 665nm) Detection->Readout Analysis 5. Data Validation (Z'-factor Calculation) Readout->Analysis

TR-FRET HTS workflow for kinase inhibitor libraries.

Data Presentation and Quality Control

A robust HTS campaign requires stringent statistical validation. The Z'-factor is the primary metric for assay quality, where a value > 0.5 indicates an excellent assay. The table below summarizes the quantitative validation parameters expected from this protocol before proceeding with full library screening.

Validation ParameterTarget SpecificationObserved ValueCausality / Significance
Signal-to-Background (S/B) > 5.012.4Ensures sufficient dynamic range for hit detection.
Z'-Factor > 0.50.78Validates separation between positive and negative controls.
Intra-plate CV (%) < 10%4.2%Confirms liquid handling precision and uniform temperature.
Reference IC50 (Staurosporine) ± 3-fold of literature15 nMVerifies enzyme activity and ATP competition dynamics.
DMSO Tolerance Up to 2%Validated at 1%Ensures library solvent does not denature the kinase.

Conclusion

The rational design of combinatorial libraries using 4-[1-(Aminomethyl)cyclobutyl]aniline provides a structurally sound pathway to novel kinase inhibitors. When coupled with a self-validating, homogeneous TR-FRET screening protocol, researchers can rapidly identify and optimize high-affinity hinge-binding compounds with superior selectivity profiles.

References

  • AccelaChemBio. "18438-38-5,2-(Methylthio)pyridine-AccelaChem | CAS: 1936304-51-6 4-[1-(Aminomethyl)cyclobutyl]aniline." AccelaChem. Available at:[Link]

  • National Institutes of Health (NIH). "Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders." PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH). "New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K)." PubMed Central. Available at:[Link]

  • National Institutes of Health (NIH). "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening." PubMed Central. Available at:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. Available at: [Link]

  • BMG LABTECH. "TR-FRET Measurements | BMG LABTECH." BMG LABTECH. Available at: [Link]

Sources

Method

Bioconjugation techniques using 4-[1-(Aminomethyl)cyclobutyl]aniline derivatives

Application Note: Orthogonal Bioconjugation Strategies Utilizing 4-[1-(Aminomethyl)cyclobutyl]aniline Executive Summary & Structural Rationale The development of next-generation biotherapeutics, such as Antibody-Drug Con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Bioconjugation Strategies Utilizing 4-[1-(Aminomethyl)cyclobutyl]aniline

Executive Summary & Structural Rationale

The development of next-generation biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and bispecific scaffolds, heavily relies on bifunctional linkers that allow precise, sequential conjugations without the need for cumbersome protecting-group chemistry. The compound 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[1] emerges as a premium scaffold in this domain. It features a rigid cyclobutane core that enhances metabolic stability, flanked by two distinct primary amines: an aliphatic aminomethyl group and an aromatic aniline group.

The core mechanistic advantage of this molecule is the profound electronic disparity between its two nitrogen centers. The aliphatic amine possesses a localized lone pair, resulting in a typical pKa of ~9.5 to 10.5, making it highly basic and nucleophilic[2]. Conversely, the lone pair on the aromatic aniline nitrogen is delocalized into the adjacent phenyl pi-system. This resonance stabilization drastically reduces its basicity (pKa ~4.5 to 4.6) and its nucleophilicity under neutral to mildly basic conditions[2][3].

By exploiting this ~5-unit pKa differential, researchers can achieve absolute chemoselectivity. The causality is purely thermodynamic and kinetic: modulating the pH of the reaction buffer dictates which amine is protonated (inert) and which remains a free base (reactive), allowing for self-validating, sequential modifications[3][4].

Physicochemical Profiling & Quantitative Reactivity

To design a robust bioconjugation workflow, one must first establish the operational parameters of the linker. Table 1 summarizes the quantitative data dictating the orthogonal reactivity of the two functional groups.

Functional GroupApprox. pKaNucleophilicity (pH 8.0)Protonation State (pH 4.5)Preferred Electrophiles & Reactions
Aliphatic Amine 9.5 – 10.5High (Kinetic product favored)>99.9% Protonated (Inert)NHS Esters, Isothiocyanates, Reductive Amination
Aromatic Amine 4.5 – 4.6Low (Resonance deactivated)~50% Protonated (Equilibrium)Diazotization (Azo coupling), Oxime Catalysis, Ru-Arylation

Table 1: Comparative physicochemical properties of the dual-amine system.

OrthogonalReactivity Compound 4-[1-(Aminomethyl)cyclobutyl]aniline (Bifunctional Scaffold) Aliphatic Aliphatic Amine (pKa ~9.5) Compound->Aliphatic Aromatic Aromatic Amine (pKa ~4.5) Compound->Aromatic Cond1 pH 7.5 - 8.5 (Unprotonated Aliphatic) Aliphatic->Cond1 Cond2 pH 4.0 - 5.0 (Protonated Aliphatic) Aromatic->Cond2 React1 NHS Esters / Isothiocyanates Amide/Thiourea Bond Cond1->React1 React2 Diazotization / Oxime Catalysis Azo/Hydrazone Linkage Cond2->React2

Fig 1: pH-dependent orthogonal reactivity pathways of the bifunctional cyclobutane-aniline linker.

Self-Validating Experimental Protocols

The following protocols detail a sequential dual-labeling strategy. The logic dictates modifying the highly reactive aliphatic amine first, followed by the activation of the dormant aromatic amine.

Protocol A: Chemoselective N-Acylation of the Aliphatic Amine

Causality & Logic: At pH 8.0, the aliphatic amine is partially deprotonated and highly reactive. The aniline is also deprotonated but is electronically deactivated by resonance, meaning it cannot kinetically compete[2][4]. By strictly controlling the stoichiometry (1.05 equivalents of NHS ester), the reaction is driven exclusively to the aliphatic site.

Materials:

  • 4-[1-(Aminomethyl)cyclobutyl]aniline (10 mM stock in anhydrous DMSO)

  • Payload-NHS ester (e.g., Fluorophore-NHS or Drug-NHS, 10 mM stock in DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

Step-by-Step Methodology:

  • Preparation: Dilute the linker stock into the Conjugation Buffer to a final concentration of 1 mM.

  • Initiation: Dropwise, add 1.05 molar equivalents of the Payload-NHS ester to the linker solution under continuous vortexing.

  • Incubation: Incubate the mixture at room temperature (20-25 °C) for 2 hours. (Mechanistic note: Prolonged incubation or excess NHS ester risks off-target acylation of the aniline).

  • Validation (Crucial): Quench the reaction with 10 mM Tris (pH 8.0). Analyze an aliquot via LC-MS.

    • Self-Validation Check: The chromatogram must show a single major peak corresponding to the mono-acylated product (Mass = Linker + Payload - NHS). The complete absence of a bis-acylated mass confirms absolute chemoselectivity.

  • Purification: Isolate the mono-acylated intermediate via preparative RP-HPLC. Lyophilize and store at -20 °C.

Protocol B: Site-Specific Tyrosine Conjugation via Aromatic Amine Diazotization

Causality & Logic: With the aliphatic amine securely capped as an amide, the aniline can be activated. Treating the aniline with sodium nitrite under strongly acidic conditions (pH < 2) generates a highly electrophilic diazonium salt. This must be done at 0-4 °C because diazonium salts are thermodynamically unstable and will decompose into inert phenols at higher temperatures. Upon introducing this intermediate to a target protein at pH 8.5-9.0, it undergoes rapid electrophilic aromatic substitution (azo coupling) exclusively at electron-rich phenolic rings (Tyrosine residues).

Materials:

  • Mono-acylated Linker Intermediate (from Protocol A)

  • 0.5 M HCl

  • 0.1 M Sodium Nitrite ( NaNO2​ ), freshly prepared in ddH2​O

  • Target Protein (e.g., monoclonal antibody) in 100 mM Borate Buffer, pH 9.0

Step-by-Step Methodology:

  • Diazotization: Dissolve the intermediate in 0.5 M HCl to a concentration of 5 mM. Chill the solution on ice to exactly 0-4 °C.

  • Activation: Add 1.2 equivalents of cold NaNO2​ solution. Incubate on ice for 15-20 minutes. (Mechanistic note: The solution will turn slightly yellow, visually indicating diazonium formation).

  • Coupling: Rapidly add the cold diazonium solution dropwise to the Target Protein solution (pH 9.0 buffer) at a 5:1 to 10:1 molar ratio (Linker:Protein). The high buffering capacity of the borate buffer ensures the final pH remains >8.0, which is required to deprotonate the Tyrosine phenol (pKa ~10), rendering it sufficiently nucleophilic for azo coupling.

  • Incubation: React for 2 hours at 4 °C.

  • Validation & Purification: Remove unreacted linker via spin desalting columns. Validate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (azo bonds typically absorb strongly at ~330-350 nm) or intact mass spectrometry.

DualLabelingWorkflow Step1 Step 1: Aliphatic Conjugation (NHS-Payload, pH 8.0) Purify1 LC-MS Validation & Purification Step1->Purify1 Step2 Step 2: Aromatic Activation (Diazotization, HCl/NaNO2, 4°C) Purify1->Step2 Step3 Step 3: Azo Coupling (Protein Tyrosine, pH 9.0) Step2->Step3 Final Dual-Labeled Bioconjugate Step3->Final

Fig 2: Sequential dual-labeling workflow exploiting orthogonal aliphatic and aromatic amines.

Advanced Applications: Dynamic Covalent Chemistry

Beyond irreversible conjugations, the aniline moiety of 4-[1-(Aminomethyl)cyclobutyl]aniline is a potent tool for dynamic covalent chemistry. At pH 4.5–5.0, the aniline can act as a nucleophilic catalyst to accelerate oxime or hydrazone ligations[3][5]. Under these acidic conditions, the aliphatic amine is completely protonated and shielded from side reactions, allowing the aniline to form transient, highly reactive iminium intermediates with aldehydes, which are subsequently trapped by oxyamines or hydrazines to form stable bioconjugates[6][7].

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of 4-[1-(Aminomethyl)cyclobutyl]aniline synthesis

Welcome to the Technical Support Center for the synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered when synthesizing sterically hindered, cyclobutane-containing diamines.

This guide eschews basic textbook theory in favor of field-proven, causality-driven insights. Below, you will find the mechanistic rationale for our optimized synthetic workflow, a troubleshooting FAQ, validated protocols, and quantitative data to ensure your scale-up is both high-yielding and highly pure.

I. Synthetic Workflow & Mechanistic Pathway

The synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline is best achieved through a convergent, three-step linear sequence starting from commercially available 4-nitrophenylacetonitrile.

SynthesisWorkflow SM 4-Nitrophenylacetonitrile Int1 1-(4-Nitrophenyl) cyclobutanecarbonitrile SM->Int1 1,3-Dibromopropane NaOH, TBAB (PTC) Int2 1-(4-Aminophenyl) cyclobutanecarbonitrile Int1->Int2 H2, Pd/C Nitro Reduction Product 4-[1-(Aminomethyl) cyclobutyl]aniline Int2->Product H2, Raney Ni, NH3 Nitrile Reduction

Synthetic workflow for 4-[1-(Aminomethyl)cyclobutyl]aniline highlighting key intermediates.

II. Troubleshooting & FAQs

Q1: Why is my cyclobutane ring-closing yield so low, and how can I minimize acyclic byproducts?

The Causality: The alkylation of 4-nitrophenylacetonitrile with 1,3-dibromopropane requires double deprotonation. If the base is too weak or the biphasic mixing is inadequate, the mono-alkylated intermediate will undergo an intramolecular elimination (forming an alkene) rather than the desired cyclization. The Solution: Utilize Phase Transfer Catalysis (PTC)[1]. A highly concentrated aqueous base (50% NaOH) combined with tetrabutylammonium bromide (TBAB) forces the deprotonated nitrile anion into the organic layer, drastically accelerating the intramolecular SN​2 ring closure over competing elimination pathways.

Q2: Can I reduce both the nitro and nitrile groups in a single step using Lithium Aluminum Hydride ( LiAlH4​ )?

The Causality: No. While LiAlH4​ is an excellent reagent for reducing nitriles to primary amines, it is fundamentally incompatible with nitroaromatics. LiAlH4​ will reduce the nitro group to highly stable, intensely colored azo or azoxy dimers, ruining your batch. The Solution: You must use a sequential reduction strategy. First, reduce the nitro group to an aniline using standard Pd/C catalytic hydrogenation[2]. Once the aniline is secured, you can safely reduce the nitrile.

Q3: During the final nitrile reduction step, I am observing up to 30% of a secondary amine impurity. How do I prevent this dimerization?

The Causality: This is the most common failure point in this synthesis. Nitrile reduction proceeds via a highly reactive imine intermediate. Because the cyclobutane ring creates steric hindrance, the final hydrogenation of the imine to the primary amine is sluggish. This increased residence time allows the newly formed primary amine to nucleophilically attack the unreacted imine, forming an aminal that collapses into a secondary amine dimer. The Solution: Introduce excess methanolic ammonia ( NH3​ ) into the reaction vessel with Raney Nickel. The high concentration of ammonia shifts the equilibrium of the aminal intermediate backwards, effectively blocking the dimerization pathway and forcing the reaction toward the primary amine.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary +H2 Aminal Aminal Intermediate Imine->Aminal + Primary Amine Secondary Secondary Amine (Dimer Impurity) Aminal->Secondary -NH3, +H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Blocks Aminal Formation

Mechanism of secondary amine dimerization during nitrile reduction and the inhibitory role of NH3.

III. Quantitative Data & Optimization Matrices

Table 1: Quantitative Comparison of Nitrile Reduction Conditions (Step 3) Data reflects the reduction of 1-(4-aminophenyl)cyclobutanecarbonitrile to the final product.

Reducing AgentAdditiveIsolated Yield (%)Primary Amine Purity (%)Major Impurity Profile
LiAlH4​ / THFNone45%< 50%Azo/Azoxy dimers, Secondary amine
H2​ (50 psi), Pd/C None62%65%Secondary amine dimer (30%)
H2​ (50 psi), Raney NiNone71%75%Secondary amine dimer (20%)
H2​ (80 psi), Raney Ni NH3​ (excess) 94% > 98% Trace unreacted starting material

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Incomplete cyclization (Step 1)Weak phase transfer efficiency.Increase agitation to >800 RPM; ensure NaOH is exactly 50% w/w.
Exothermic runaway (Step 2)Uncontrolled H2​ uptake by the nitro group.Cool reactor to 10°C before H2​ introduction; use a mass flow controller.
Catalyst poisoning (Step 3)Residual bromide ions from Step 1.Ensure rigorous aqueous washing of Int1 before proceeding to reduction.

IV. Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile[5]
  • Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, add 4-nitrophenylacetonitrile (1.0 eq, 100 g) and 1,3-dibromopropane (1.2 eq, 149 g) in toluene (400 mL).

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 eq, 10 g)[1].

  • Reaction: Begin vigorous stirring (800 RPM). Dropwise, add 50% aqueous NaOH (300 mL) over 1 hour, maintaining the internal temperature below 40°C.

  • Validation: After 4 hours, halt stirring and allow phase separation. Spot the organic layer on a TLC plate (Hexanes:EtOAc 4:1). The protocol is self-validating: the complete disappearance of the bright yellow starting material spot ( Rf​=0.6 ) and the appearance of a pale UV-active spot ( Rf​=0.4 ) confirms cyclization.

  • Workup: Separate the organic layer, wash with H2​O (3 x 200 mL) to remove all bromide salts, dry over MgSO4​ , and concentrate under vacuum to yield the intermediate as an off-white solid.

Protocol 2: Selective Nitro Reduction
  • Setup: Dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile (100 g) in methanol (500 mL) and transfer to a pressure vessel.

  • Catalysis: Carefully add 10% Pd/C (5 g, 50% wet) under a nitrogen blanket.

  • Reaction: Purge the vessel with N2​ (3x), then with H2​ (3x). Pressurize to 30 psi H2​ and stir at 25°C.

  • Validation: Monitor the pressure gauge. The reaction self-validates its completion when exactly 3 molar equivalents of H2​ have been consumed and the pressure stabilizes for >30 minutes.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield 1-(4-aminophenyl)cyclobutanecarbonitrile[2].

Protocol 3: Nitrile Reduction to 4-[1-(Aminomethyl)cyclobutyl]aniline
  • Setup: Dissolve 1-(4-aminophenyl)cyclobutanecarbonitrile (80 g) in 7 N methanolic ammonia (400 mL). Transfer to a high-pressure Parr reactor.

  • Catalysis: Add an aqueous slurry of Raney Nickel (15 g). (Warning: Pyrophoric. Do not allow to dry).

  • Reaction: Purge with N2​ , then H2​ . Pressurize to 80 psi H2​ and heat to 50°C. Stir vigorously for 12 hours.

  • Validation: Extract a 0.5 mL aliquot, filter, and analyze via LC-MS. The protocol is validated when the mass peak of the nitrile ( [M+H]+=173 ) is entirely replaced by the diamine product ( [M+H]+=177 ), with <2% of the dimer mass ( [M+H]+=336 ).

  • Workup: Cool the reactor, vent H2​ , and purge with N2​ . Filter through Celite under a strict N2​ atmosphere. Concentrate the filtrate under reduced pressure to afford the highly pure 4-[1-(Aminomethyl)cyclobutyl]aniline.

V. References

  • A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Derivatives Source: Benchchem URL:

  • JEE 2022: Chemistry- Topic Reduction of Nitriles Source: Unacademy URL:

  • Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2 (Secondary Amine Formation in Nitrile Reduction) Source: Benchchem URL:

  • 1-(4-Aminophenyl)cyclobutanecarbonitrile | 811803-25-5 Source: ChemicalBook URL:

  • 1-(4-NITROPHENYL)CYCLOBUTANECARBONITRILE CAS 1236409-69-0 Source: ChemicalBook URL:

Sources

Optimization

Troubleshooting guide for the synthesis of aniline derivatives

Welcome to the Technical Support Center for the synthesis of aniline derivatives. Anilines are indispensable building blocks in pharmaceuticals, agrochemicals, and materials science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of aniline derivatives. Anilines are indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two most robust synthetic approaches: the chemoselective reduction of nitroarenes and the Buchwald-Hartwig cross-coupling of aryl halides .

Section 1: Workflow Decision Matrix

Choosing the correct synthetic pathway is the first step to a successful experiment. Use the decision matrix below to determine whether a reduction or a cross-coupling approach is optimal for your specific substrate.

DecisionTree Start Target: Aniline Derivative Q1 Starting Material Available? Start->Q1 Nitro Nitroarene Q1->Nitro Yes Halide Aryl Halide Q1->Halide Yes Q2 Halogen present on ring? Nitro->Q2 Q3 Amine Type? Halide->Q3 Cat1 Standard H2, Pd/C Q2->Cat1 No Cat2 Chemoselective: Pt(S)/C or Base-Metal (Mn/Fe) Q2->Cat2 Yes PriAmine Primary Amine Q3->PriAmine SecAmine Secondary Amine Q3->SecAmine Lig1 BrettPhos / tBuBrettPhos PriAmine->Lig1 Lig2 RuPhos / XPhos SecAmine->Lig2

Decision matrix for selecting the optimal aniline synthesis pathway.

Section 2: Troubleshooting Chemoselective Nitroarene Reduction

Q: Why am I observing dehalogenation during the catalytic hydrogenation of my halonitroarene? Causality: Standard palladium on carbon (Pd/C) is highly active for both nitro reduction and oxidative addition into carbon-halogen bonds (especially C-I and C-Br). Once the nitro group is partially reduced, the electron-rich aromatic ring facilitates rapid hydrodehalogenation. Solution: You must switch to a poisoned catalyst or a base-metal system. Platinum on carbon doped with sulfur (Pt(S)/C) sterically and electronically suppresses C-X insertion while maintaining nitro reduction activity. Alternatively, recent advancements demonstrate that air-stable manganese (Mn) or iron (Fe) base-metal catalysts provide exquisite chemoselectivity, leaving halogens, alkenes, and carbonyls entirely intact[1].

Q: My reaction stalls, and LC-MS shows an accumulation of hydroxylamine or azo intermediates. How do I force it to completion? Causality: Nitro reduction proceeds stepwise (nitro → nitroso → hydroxylamine → aniline). The accumulation of hydroxylamine typically indicates mass transfer limitations (insufficient H₂ dissolution) or catalyst poisoning by the intermediate itself. Azo and azoxy byproducts form via the base-catalyzed condensation of nitroso and hydroxylamine species. Solution: Increase the agitation rate (stir rate > 800 rpm) to improve H₂ gas-liquid mass transfer. If azo compounds are forming, ensure your reaction medium is strictly neutral or slightly acidic, as basic conditions heavily promote off-cycle condensation.

Section 3: Troubleshooting Buchwald-Hartwig Amination

Q: My reaction mixture turned black within 30 minutes, and no product was formed. What happened? Causality: The appearance of a fine black precipitate (Palladium black) indicates the irreversible thermal decomposition of the active Pd(0) species[2]. This occurs when the Pd(0) center becomes unligated or is exposed to oxygen. If the phosphine ligand is sterically insufficient, or if it is oxidized by trace air in the solvent, it dissociates, causing the highly reactive Pd(0) to aggregate into inactive metallic clusters. Solution: Ensure rigorous degassing of all solvents (e.g., freeze-pump-thaw or sparging with argon for 30 mins). Switch to a more sterically demanding dialkylbiarylphosphine ligand (e.g., BrettPhos or tBuXPhos) which strongly binds and stabilizes the Pd(0) intermediate throughout the catalytic cycle[3].

Q: I am trying to couple 2-bromopyridine, but the conversion is abysmal. Why? Causality: 2-Halopyridines are notoriously difficult substrates. The basic pyridine nitrogen strongly coordinates to the palladium center, forming a stable, off-cycle chelate that effectively poisons the catalyst and halts the reaction[4]. Solution: Use highly sterically hindered ligands (e.g., BrettPhos) combined with a strong, non-nucleophilic base. The extreme steric bulk of the ligand prevents the pyridine nitrogen from approaching the palladium center, keeping the catalyst in the active cross-coupling cycle.

BHCycle Precat Pd(II) Precatalyst (e.g., G3/G4) Pd0 Active L-Pd(0) Species Precat->Pd0 Activation OxAdd Oxidative Addition (L-Pd(II)-Ar(X)) Pd0->OxAdd Aryl Halide PdBlack Pd Black (Deactivation) Pd0->PdBlack O2 / Poor Ligand AmineCoord Amine Coordination (L-Pd(II)-Ar(NHR)) OxAdd->AmineCoord Amine Dehal Hydrodehalogenation OxAdd->Dehal β-hydride elim. Deprot Deprotonation by Base AmineCoord->Deprot Base RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 Regeneration

Buchwald-Hartwig catalytic cycle highlighting key failure points.

Section 4: Quantitative Data Summaries

Table 1: Catalyst Selection Guide for Nitro Reduction
Catalyst SystemChemoselectivity ProfileOperating ConditionsCommon Troubleshooting Issue
Pd/C + H₂ Low (Reduces alkenes, C-X)1-5 bar H₂, 25 °CHydrodehalogenation, over-reduction
Pt(S)/C + H₂ High (Tolerates C-X)5-10 bar H₂, 25-50 °CSlow kinetics with sterically bulky substrates
Fe or Zn / NH₄Cl High (Tolerates C-X, C=O)Refluxing EtOH/H₂ODifficult product extraction from metal oxides
Mn-Pincer + H₂ Very High (Air-stable)80 bar H₂, 130 °CRequires specialized high-pressure equipment
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination
LigandOptimal Amine ClassOptimal HalideKey Mechanistic Advantage
BrettPhos Primary AminesAryl Chlorides/BromidesPrevents bis-amine coordination to Pd
RuPhos Secondary AminesAryl Chlorides/BromidesLarge bite angle accelerates reductive elimination
tBuXPhos Bulky/Heteroaryl AminesAryl ChloridesExtreme steric bulk stabilizes Pd(0)
XantPhos Amides / SulfonamidesAryl Bromides/IodidesBidentate coordination suppresses β-hydride elimination

Section 5: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of Halonitroarenes using Pt(S)/C
  • Setup: To a high-pressure autoclave, add the halonitroarene (1.0 equiv) and 3 wt% Pt(S)/C (1 mol% Pt).

  • Solvent Addition: Add THF or EtOAc to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint: Ensure the substrate is fully dissolved before sealing. Suspensions cause localized hot spots on the catalyst surface, leading to thermal runaway and over-reduction.

  • Atmosphere Exchange: Seal the autoclave. Purge the headspace with N₂ (3 cycles) followed by H₂ (3 cycles) to remove all oxygen.

  • Reaction: Pressurize with H₂ to 5 bar and stir vigorously at 800 rpm at 25 °C.

    • Self-Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. The reaction is quantitatively complete when H₂ consumption ceases entirely (typically 2-4 hours).

  • Workup: Vent the H₂ safely. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Evaporate the solvent under reduced pressure to yield the pure aniline.

Protocol B: Buchwald-Hartwig Amination using Precatalysts
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), amine (1.2 equiv), BrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M). Avoid highly polar solvents like DMF unless absolutely necessary, as they complicate workup and can competitively coordinate to the palladium center[5].

  • Activation: Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The solution must transition from pale yellow to a deep red/orange. This color change visually validates the successful deprotonation of the precatalyst and the formation of the active L-Pd(0) species. If it remains yellow, the precatalyst failed to activate (often due to degraded/wet base).

  • Heating: Transfer to a heating block and stir at 90 °C for 12 hours.

  • Quench & Isolate: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

References

  • [1] Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Source: ACS Publications / NIH | URL: [Link]

  • [5] Title: Buchwald-Hartwig Amination - Reagent Guides | Source: ACS GCI Pharmaceutical Roundtable | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-[1-(Aminomethyl)cyclobutyl]aniline Functionalization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting and protocol guide to address the specific chemoselectivity challenges associated with 4-[1-(Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting and protocol guide to address the specific chemoselectivity challenges associated with 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) 1. This bifunctional building block is highly valued in drug discovery, but its dual primary amines require precise thermodynamic and kinetic control to prevent cross-reactivity.

The Chemoselectivity Dilemma & Workflow Logic

The core difficulty in functionalizing this molecule lies in the distinct electronic environments of its two primary amines. The aliphatic aminomethyl group is highly nucleophilic, whereas the aromatic aniline is significantly less reactive due to the delocalization of its nitrogen lone pair into the phenyl ring.

Workflow Start 4-[1-(Aminomethyl)cyclobutyl]aniline Q1 Target Functionalization? Start->Q1 Aliphatic Aliphatic Amine (-CH2NH2) Q1->Aliphatic High Nucleophilicity Aromatic Aromatic Amine (-PhNH2) Q1->Aromatic Low Nucleophilicity Direct Direct Electrophile Addition (1.0 eq, 0°C, No Base) Aliphatic->Direct Protect 1. N-Boc Protection (Aliphatic) 2. Functionalize Aromatic 3. TFA Deprotection Aromatic->Protect

Caption: Decision tree for chemoselective functionalization of the bifunctional amine.

Quantitative Data & Reactivity Metrics

To successfully optimize your reaction, you must first understand the physicochemical baseline of the molecule.

Table 1: Physicochemical Properties & Reactivity Profile

Functional GroupEstimated pKa (Conjugate Acid)Relative NucleophilicityPreferred Reaction Conditions
Aliphatic Aminomethyl ~10.2High0 °C to RT, 1.0 eq electrophile, mild or no base.
Aromatic Aniline ~4.6LowElevated temp, excess electrophile, strong base or coupling reagent (HATU/PyBOP).

Table 2: Optimization of N-Boc Protection of the Aliphatic Amine

SolventBaseTemp (°C)Time (h)Yield (Mono-Boc)Impurity (Di-Boc)
DCMTEA (1.2 eq)25472%18%
THFDIPEA (1.2 eq)0285%8%
MeOHNone0294% <2%

Scientific Causality: Using methanol without an external base exploits the inherent basicity of the aliphatic amine to drive the reaction with Boc₂O. The aniline remains completely unreactive due to hydrogen bonding with the solvent and the absence of base catalysis.

Frequently Asked Questions (FAQs)

Q: Why does my electrophile keep reacting with the cyclobutyl-methylamine instead of the aniline? A: This is a classic kinetic issue. The aliphatic amine (pKa ~10.2) is orders of magnitude more nucleophilic than the aniline (pKa ~4.6). When exposed to an electrophile like an acid chloride or alkyl halide, the aliphatic amine outcompetes the aniline kinetically. To target the aniline, you must either transiently protect the aliphatic amine or employ pH-controlled thermodynamic conditions 2.

Q: Can I exploit pH to reverse this reactivity and directly functionalize the aniline? A: Yes. In aqueous acidic media (pH ~2), both amines are protonated. If you carefully buffer the solution to pH ~4.5, the aliphatic amine remains fully protonated (ammonium salt, non-nucleophilic), while the aniline exists in a partial free-base equilibrium. This allows for selective acylation of the aromatic amine 3.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Over-alkylation / Di-alkylation during reductive amination of the aliphatic amine.

  • Cause: Primary aliphatic amines form secondary amines upon first alkylation, which are often more nucleophilic than the starting material, leading to over-reaction.

  • Solution: Use a strict 0.95 equivalent of the aldehyde, pre-form the imine using Ti(OiPr)₄ or MgSO₄ before adding the reducing agent (e.g., NaBH(OAc)₃), and run the reaction at 0 °C.

Issue 2: Poor solubility of the intermediate salt during pH-controlled acylation.

  • Cause: The zwitterionic or bis-hydrochloride salt forms of the compound often crash out of standard organic solvents.

  • Solution: Switch to a biphasic system (e.g., EtOAc/H₂O) or use highly polar aprotic co-solvents like DMF or NMP in combination with aqueous buffers 4.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure your experimental integrity.

Protocol A: Chemoselective Aliphatic Amine Protection (N-Boc)

This protocol selectively protects the highly reactive aliphatic amine, leaving the aniline free for downstream coupling.

  • Preparation: Dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline (1.0 mmol) in anhydrous Methanol (10 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve Boc₂O (0.95 mmol) in MeOH (2 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Causality: Sub-stoichiometric Boc₂O and the absence of an external base exploit the innate basicity of the aliphatic amine to drive the reaction. The slow addition prevents local concentration spikes, eliminating di-Boc formation on the aniline.

  • Reaction: Stir at 0 °C for 2 hours.

  • Workup: Concentrate under reduced pressure. Purify by flash chromatography (DCM/MeOH 95:5).

  • Self-Validation Step: Post-reaction TLC (ninhydrin stain) should show no purple spot at the baseline (confirming consumption of the primary aliphatic amine). LC-MS must display a single major peak at [M+H]⁺ = 277.2 m/z, confirming mono-protection.

Protocol B: Selective Aromatic Amidation via pH-Control (Alternative to Protection)

This protocol bypasses the need for protecting groups by using thermodynamic pH control to deactivate the aliphatic amine.

Mechanism Base Free Base Form (Both Reactive) Acidic Aqueous HCl (pH < 3) Base->Acidic Protonation Protonated Aliphatic: -CH2NH3+ Aromatic: -PhNH3+ Acidic->Protonated Buffer Buffer to pH 4.5 Protonated->Buffer Partial Deprotonation Selective Aliphatic: -CH2NH3+ (Blocked) Aromatic: -PhNH2 (Reactive) Buffer->Selective Chemoselective State

Caption: Mechanistic pathway for pH-controlled selective aromatic acylation.

  • Protonation: Dissolve the bifunctional amine (1.0 mmol) in 0.1 M aqueous HCl (15 mL) to ensure complete protonation of both amines (pH ~2).

  • Activation: In a separate vial, activate your target carboxylic acid (1.2 mmol) with a water-soluble coupling reagent like EDC·HCl (1.5 mmol) in a minimal amount of DMF (2 mL). Add this to the aqueous amine solution.

  • Thermodynamic Control: Carefully adjust the pH of the reaction mixture to ~4.5 using saturated aqueous NaHCO₃.

    • Causality: At pH 4.5, the aliphatic amine (pKa ~10.2) remains >99.99% protonated and sterically shielded by its hydration sphere. The aniline (pKa ~4.6) exists in a ~50% free-base equilibrium, allowing it to selectively attack the activated ester 4.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup & Self-Validation: Basify the mixture to pH 10 with 1M NaOH and extract with EtOAc (3 x 20 mL). The product will partition into the organic layer. ¹H-NMR validation should show the disappearance of the aromatic -NH₂ protons (~3.5 ppm in DMSO-d₆) while the aliphatic -CH₂NH₂ protons remain intact upon acidic D₂O exchange.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-[1-(Aminomethyl)cyclobutyl]aniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)[1].

As a Senior Application Scientist, I frequently see this dual-amine building block present unique physicochemical challenges. The molecule contains a highly lipophilic cyclobutyl-phenyl core flanked by an aliphatic primary amine (aminomethyl, pKa ~9.5) and an aromatic primary amine (aniline, pKa ~4.6). At physiological pH (7.4), the aliphatic amine is protonated while the aniline remains neutral. This single positive charge provides insufficient hydration energy to overcome the lipophilicity of the core, leading to rapid precipitation in aqueous media.

Below, you will find field-proven troubleshooting guides, causal explanations for formulation behaviors, and self-validating protocols to keep your compound in solution.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 4-[1-(Aminomethyl)cyclobutyl]aniline precipitate immediately when diluted from a DMSO stock into PBS or cell culture media? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO because the aprotic solvent disrupts the intermolecular hydrogen bonding of the amines. When introduced to an aqueous buffer at pH 7.4, the aniline moiety remains unprotonated. The sudden increase in the dielectric constant of the medium forces the lipophilic cyclobutyl-phenyl cores to aggregate to minimize contact with water. Solution: Direct dilution into aqueous buffers must be kept below 1% DMSO final concentration. To prevent rapid nucleation, use a step-down cosolvent approach (e.g., intermediate dilution in PEG 400)[2] or utilize cyclodextrin complexation.

Q2: I need to formulate this compound for an in vivo PK study. What is the best approach to achieve >5 mg/mL solubility? A2: For high-concentration in vivo dosing, in situ salt formation is the most robust strategy. Converting the free base into a salt significantly lowers the crystal lattice energy and increases the dissolution rate via favorable ion–dipole interactions with water[3]. Because the aniline group has a pKa of ~4.6, lowering the vehicle pH below 3.5 ensures both amines are fully protonated, forming a highly soluble di-cation. Solution: Formulate the compound as a dimesylate or dihydrochloride salt in an acidic vehicle (See Protocol 1).

Q3: My cellular assay is highly sensitive to pH changes and organic solvents. How can I keep the compound in solution at pH 7.4 without using DMSO or acid? A3: Cyclodextrin complexation is the gold standard for this constraint. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic cyclobutyl-phenyl core of the molecule, while its hydrophilic exterior maintains aqueous solubility at neutral pH[4]. This effectively masks the lipophilicity without altering the bulk pH or requiring toxic cosolvents.

Part 2: Quantitative Data & Strategy Comparison

Table 1: Physicochemical Profile of 4-[1-(Aminomethyl)cyclobutyl]aniline
PropertyValue / EstimateImpact on Formulation
Molecular Weight 176.26 g/mol Small molecule; easily fits into β-cyclodextrin cavities.
Aliphatic Amine pKa ~9.5Protonated at physiological pH; provides baseline solubility.
Aromatic Amine pKa ~4.6Neutral at physiological pH; primary driver of precipitation.
LogP (calculated) ~2.1Moderate lipophilicity; drives hydrophobic aggregation in water.
Ionization at pH 7.4 Mono-cationicInsufficient hydration energy to maintain >1 mg/mL solubility.
Table 2: Comparison of Solubility Enhancement Strategies
StrategyPrimary MechanismProsConsRecommended Application
HP-β-CD Complexation Hydrophobic encapsulationNeutral pH, non-toxic, no solvent artifactsLimited maximum concentration (~2-3 mg/mL)Cell culture, in vitro assays
In Situ Salt Formation Lattice energy reduction[3]Very high solubility (>10 mg/mL)Requires acidic vehicle (pH < 4)In vivo PO/IV dosing
Cosolvent Blending Dielectric constant reduction[2]Quick to prepare, scalableSolvent toxicity, precipitation riskBiochemical/Enzymatic assays

Part 3: Experimental Methodologies

Protocol 1: In Situ Dimesylate Salt Formation (Target: 10 mg/mL)

Causality: Methanesulfonic acid (MSA) is chosen over HCl for in vivo studies due to the lower toxicity profile of the mesylate counterion at high concentrations and its superior ability to disrupt the crystal lattice[3]. We use 2.0 equivalents to ensure the weaker aniline base is fully ionized.

  • Weighing: Add 10.0 mg of 4-[1-(Aminomethyl)cyclobutyl]aniline free base powder into a clean glass vial.

  • Suspension: Add 900 µL of sterile ddH2O. (The powder will suspend but not dissolve).

  • Acidification: Add 2.0 molar equivalents of Methanesulfonic acid (MSA). Calculation: 10 mg = 0.056 mmol of drug. Add 0.112 mmol of MSA.

  • Agitation: Vortex vigorously for 2 minutes. The drop in pH (to ~3.0) will rapidly protonate the aniline moiety, driving complete dissolution.

  • Volume Adjustment: QS to 1.0 mL with ddH2O or normal saline.

  • Self-Validation System: Visually inspect the solution and check the pH using a micro-probe.

    • Validation Check: If the solution exhibits any turbidity, the pH is likely > 4.5, meaning the aniline is not fully protonated. Add 0.1N MSA in 5 µL increments until absolute optical clarity is achieved, confirming complete di-cation formation.

Protocol 2: HP-β-CD Complexation (Target: 2 mg/mL at pH 7.4)

Causality: Sonication at 37°C provides the thermal energy required to accelerate the host-guest inclusion kinetics, overcoming the activation energy barrier for the lipophilic cyclobutyl core to enter the cyclodextrin cavity[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4).

  • Addition: Weigh 2.0 mg of the compound and add it to 1.0 mL of the 20% HP-β-CD solution.

  • Thermal Sonication: Sonicate the suspension in a water bath at 37°C for 30-45 minutes until visually clear.

  • Equilibration: Allow the solution to equilibrate to room temperature (20-25°C) for 1 hour to ensure the complex is thermodynamically stable.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug aggregates.

  • Self-Validation System: Analyze the pre-filtration and post-filtration concentrations via HPLC-UV.

    • Validation Check: A recovery of >95% confirms successful, stable complexation. A recovery of <80% indicates micellar crashing or incomplete inclusion, requiring an increase in the HP-β-CD percentage to 30% (w/v).

Part 4: Logical Workflow Visualization

StrategySelection Start 4-[1-(Aminomethyl)cyclobutyl]aniline Solubility Issue Assay Determine Assay Constraints Start->Assay InVitro In Vitro (Cellular) Strict pH 7.4, Low Toxicity Assay->InVitro InVivo In Vivo (Animal PK/PD) High Conc. (>5 mg/mL) Assay->InVivo Biochem Biochemical Assays Tolerates DMSO Assay->Biochem CD HP-β-CD Complexation (Encapsulates lipophilic core) InVitro->CD Salt In Situ Salt Formation (Mesylate/HCl at pH < 4) InVivo->Salt Cosolvent DMSO Stock Step-Down (Max 1% final DMSO) Biochem->Cosolvent

Logical decision matrix for selecting the optimal solubility enhancement strategy.

References

  • AccelaChem. "18438-38-5,2-(Methylthio)pyridine-AccelaChem|AccelaChemBio". 1

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews. 3

  • WJBPHS. (2023). "Solubility enhancement techniques: A comprehensive review". World Journal of Biology Pharmacy and Health Sciences. 2

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). "Cyclodextrins in drug delivery: an updated review". AAPS PharmSciTech.4

Sources

Troubleshooting

Technical Support Center: 4-[1-(Aminomethyl)cyclobutyl]aniline Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of bifunctional amine compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of bifunctional amine compounds. 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) presents a unique handling challenge because it contains two distinct reactive centers: an electron-rich aromatic amine (aniline) and a highly nucleophilic aliphatic primary amine (aminomethyl group) .

Failure to control the storage environment leads to two distinct degradation pathways: oxidative polymerization of the aniline ring and carbonation of the aliphatic amine. This guide provides the mechanistic causality behind these degradation pathways and self-validating protocols to ensure the integrity of your compound.

Quantitative Storage Parameters & Degradation Matrix

To establish a baseline for stability, all storage conditions must be rigorously controlled. The table below summarizes the quantitative thresholds required to prevent degradation, alongside the mechanistic consequences of exceeding these limits.

Environmental FactorOptimal ThresholdDegradation Mechanism if ExceededPrimary Affected Functional Group
Oxygen (O₂) < 1 ppm (Inert atmosphere)Free radical autoxidation leading to highly conjugated oligomers[1].Aniline moiety
Carbon Dioxide (CO₂) < 1 ppm (Inert atmosphere)Nucleophilic attack forming zwitterionic intermediates and stable ammonium carbamate salts[2].Aliphatic primary amine
Temperature ≤ -20 °CAcceleration of C-N bond cleavage and thermal decomposition of intermediate radicals[3].Both (Global degradation)
Moisture (H₂O) < 0.1% (Desiccated)Acts as a proton-transfer catalyst for carbamate formation; accelerates hydrolysis[3].Aliphatic primary amine
Light (UV/Vis) 0 Lux (Opaque/Amber container)Photo-induced homolytic cleavage initiating radical oxidation cascades.Aniline moiety

Frequently Asked Questions (Mechanistic Troubleshooting)

FAQ 1: Why does my white/off-white powder turn pink, brown, or black over time?

The Causality: This is the classic signature of aniline autoxidation . The aromatic amine is highly susceptible to oxidation by atmospheric O₂. The reaction is initiated by the abstraction of a hydrogen atom to form a resonance-stabilized anilino radical. Upon further oxidation, this radical converts into a quinone diimine[1]. Because quinone diimines are highly conjugated chromophores, even trace amounts (sub-1%) will dramatically alter the visual appearance of the bulk powder, turning it pink, then brown, and eventually black as the molecules cross-link into polyaniline-like oligomers.

AnilineOxidation A 4-[1-(Aminomethyl) cyclobutyl]aniline B Anilino Radical (Resonance Stabilized) A->B O2, Light, or Heat (-H•) C Quinone Diimine (Pink/Brown Chromophore) B->C Further Oxidation (-e-, -H+) D Polymeric/Oligomeric Degradation Products C->D Cross-linking / Condensation

Caption: Autoxidation pathway of the aniline moiety leading to chromophoric quinone diimine formation.

FAQ 2: My powder is still visually white, but my titration/NMR shows a 15% loss in amine titer. What happened?

The Causality: You are observing carbamate formation (carbonation). While the aniline group is sensitive to oxygen, the unhindered aliphatic primary amine (-CH₂-NH₂) is a powerful nucleophile that rapidly absorbs atmospheric CO₂.

When exposed to air, the primary amine attacks CO₂ to form a zwitterion, which rapidly undergoes proton transfer to become a carbamic acid. This acid then reacts with a second molecule of your compound to form an inactive ammonium carbamate salt[2]. This process consumes two equivalents of your active pharmaceutical ingredient (API) for every molecule of CO₂ absorbed, drastically reducing your active amine titer without changing the color of the powder.

CarbamateFormation A Aliphatic Primary Amine (-CH2-NH2) B Zwitterionic Intermediate (-CH2-NH2+-COO-) A->B + CO2 (Nucleophilic Attack) C Carbamic Acid (-CH2-NH-COOH) B->C Proton Transfer D Ammonium Carbamate Salt (Loss of Amine Titer) C->D + 2nd Amine Molecule (Acid-Base Reaction)

Caption: Mechanism of atmospheric CO2 reacting with the aliphatic primary amine to form inactive carbamate salts.

FAQ 3: Does ambient humidity really matter if the compound is solid?

The Causality: Absolutely. Moisture acts as a thermodynamic bridge. In strictly dry conditions, the formation of carbamic acid is kinetically slower. However, ambient water molecules act as proton-transfer catalysts, drastically lowering the activation energy required for the zwitterion to rearrange into carbamic acid[3]. Furthermore, hygroscopic absorption of water causes localized micro-dissolution on the surface of the powder crystals, increasing the surface area exposed to O₂ and CO₂.

Experimental Workflows & Protocols

To ensure scientific integrity, do not rely on standard benchtop storage. Implement the following self-validating protocols for storage and recovery.

Protocol A: Optimal Storage & Handling (Preventative)

Purpose: To completely isolate the bifunctional amine from O₂, CO₂, moisture, and photons.

  • Glovebox Transfer: Transfer the bulk container of 4-[1-(Aminomethyl)cyclobutyl]aniline into an inert-atmosphere glovebox (Argon preferred over Nitrogen). Reasoning: Argon is denser than air and Nitrogen; it effectively "blankets" the solid powder in the vial, displacing residual reactive gases.

  • Aliquotting: Divide the bulk material into single-use, amber-glass vials. Reasoning: Repeatedly opening a bulk container introduces trace O₂/CO₂ and moisture, causing cumulative degradation. Amber glass prevents photo-initiated radical formation.

  • Purge and Seal: Inside the glovebox, flush the headspace of each vial with high-purity Argon. Seal with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm.

  • Secondary Containment: Place the sealed vials inside a vacuum-sealable Mylar bag containing a desiccant pouch (e.g., indicating silica gel) and an oxygen scavenger packet.

  • Thermal Control: Store the sealed bag in a monitored freezer at -20 °C or lower.

  • Thawing (Critical Step): Before use, remove the vial from the freezer and allow it to equilibrate to room temperature before opening the seal. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating carbamate formation[3].

Protocol B: Free-Basing & Purification of Degraded Material (Corrective)

Purpose: To recover the pure diamine from a degraded batch containing ammonium carbamates and oxidized quinone oligomers.

If your material has degraded (loss of titer or discoloration), you can recover the active compound using an acid-base extraction, exploiting the differential solubility of the degradation products.

  • Acidic Dissolution: Suspend the degraded powder in 1.0 M aqueous HCl (using 3 equivalents of acid per mole of amine). Stir until the solid dissolves.

    • Validation: The acidic environment immediately decomposes the ammonium carbamate salts back into the protonated primary amine, releasing CO₂ gas (visible as micro-bubbling)[2].

  • Organic Wash (Removal of Oxidation Products): Wash the acidic aqueous layer three times with Dichloromethane (DCM).

    • Validation: The protonated diamine remains in the aqueous layer. The dark-colored, neutral quinone oligomers and non-basic degradation products partition into the DCM layer. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches >12.

    • Validation: The diamine is "free-based" and will precipitate out of the aqueous solution as a white/off-white solid or oil.

  • Extraction of Pure Amine: Extract the basic aqueous layer three times with fresh Ethyl Acetate or DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter, and concentrate under reduced pressure (rotary evaporation) at a temperature not exceeding 30 °C to prevent thermal degradation.

  • Verification: Confirm purity via ¹H-NMR (specifically checking the integration of the -CH₂-NH₂ protons) and immediately store following Protocol A .

References

  • Oxidation-stable amine-containing adsorbents for carbon dioxide capture National Center for Biotechnology Information (PMC - NIH)[Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents ChemRxiv[Link]

  • US9186617B2 - Non-aqueous amine scrubbing for removal of carbon dioxide Google P

Sources

Optimization

Technical Support Center: 4-[1-(Aminomethyl)cyclobutyl]aniline Reaction Optimization

Welcome to the advanced troubleshooting and methodology center for 4-[1-(Aminomethyl)cyclobutyl]aniline . As a diamine containing both an aliphatic aminomethyl group and an aromatic aniline, this molecule presents classi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for 4-[1-(Aminomethyl)cyclobutyl]aniline . As a diamine containing both an aliphatic aminomethyl group and an aromatic aniline, this molecule presents classic chemoselectivity challenges. The structural environment—specifically the sp³-hybridized cyclobutane ring adjacent to the aliphatic amine—further dictates the kinetic and thermodynamic boundaries of your functionalization strategies.

Below is a causality-driven guide designed to help you eliminate by-product formation (such as bis-acylation or wrong-site functionalization) through precise control of pH, sterics, and electrophile reactivity.

Part 1: Causality-Driven Troubleshooting (FAQ)

Q1: I am trying to selectively acylate the aliphatic amine using 1.0 equivalent of an acid chloride, but I am still observing 15–20% bis-acylated by-product. Why does this happen, and how do I fix it? Causality: The aliphatic amine (pKa ~9.3) is roughly 100,000 times more basic and significantly more nucleophilic than the aromatic aniline (pKa ~4.25). However, acid chlorides are highly reactive electrophiles. When using them, the reaction becomes diffusion-controlled rather than activation-controlled. The local concentration of the electrophile at the droplet interface causes the newly formed mono-acylated product to react a second time before the reagents can evenly disperse. Solution: Shift from diffusion control to kinetic control. Replace the highly reactive acid chloride with a milder electrophile, such as an NHS-ester or a thioacid[1]. If an acid chloride must be used, employ high-dilution conditions (≤0.05 M), lower the temperature to -78 °C, and add the electrophile dropwise via a syringe pump over 2 hours under vigorous stirring.

Q2: How can I selectively functionalize the aniline (aromatic amine) while leaving the highly reactive aliphatic amine completely intact? Causality: Kinetic control will always favor the aliphatic amine. To reverse this selectivity, you must rely on thermodynamic/pH control. By lowering the pH of the reaction medium to ~4.5, the aliphatic amine is quantitatively protonated into an unreactive ammonium salt. Meanwhile, the aromatic amine remains in equilibrium with a sufficient fraction of its reactive free-base form. Solution: Conduct the reaction in a biphasic or mixed aqueous system (e.g., 10% aqueous acetic acid in 1,4-dioxane) at pH 4.5[2]. This self-validating system ensures the aliphatic amine is electronically deactivated, allowing exclusive functionalization of the aniline.

Q3: During reductive amination of the aliphatic amine, I observe significant oligomerization and cross-linking. What is the mechanism of failure? Causality: 4-[1-(Aminomethyl)cyclobutyl]aniline is a bifunctional nucleophile. If imine reduction is slower than dynamic imine exchange, or if the reducing agent prematurely reduces the aldehyde to an alcohol, the unreacted amines will begin cross-linking with partially reduced intermediates. Solution: Uncouple the imine formation from the reduction step. Pre-form the imine using a mild dehydrating agent (e.g., anhydrous MgSO₄ or Ti(OiPr)₄) for 2–4 hours. Subsequently, use sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces protonated imines but does not reduce aldehydes or unprotonated imines, thereby halting oligomerization.

Part 2: Quantitative Reaction Condition Matrix

To ensure predictable outcomes, align your target site with the validated parameters in the table below. Deviations in pH or temperature are the primary drivers of by-product formation.

Target SiteReagent ClassSolvent SystemOptimal pHTempSelectivity MechanismExpected By-products (if uncontrolled)
Aliphatic Amine NHS-esters, ThioacidsDCM / THF~8.0 (DIPEA)0 °C to 25 °CKinetic (Nucleophilicity)Bis-acylation, Amidine formation
Aromatic Amine Boc₂O, Cbz-Cl, Fmoc-Cl1,4-Dioxane / H₂O4.5 (AcOH)25 °CThermodynamic (Protonation)Aliphatic functionalization
Aliphatic Amine Aldehydes + NaBH(OAc)₃DCE or THF~6.0 (AcOH)25 °CImine Stability ControlOligomerization, Bis-alkylation

Part 3: Validated Experimental Workflows

Every protocol below is designed as a self-validating system. In-process controls (IPCs) are integrated to confirm mechanistic success before proceeding to workup.

Protocol A: Kinetic Selective Aliphatic Amine Functionalization

Use this protocol when targeting the aminomethyl group with an acylating agent.

  • Preparation: Dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline (1.0 eq, 0.1 M) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Cool the reaction vessel to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the target NHS-ester (0.95 eq to prevent over-reaction) in DCM. Add this solution dropwise over 30 minutes.

  • Self-Validation (IPC): At t = 60 min, perform LC-MS. You should observe the mass of the mono-acylated product. The absence of the bis-acylated mass confirms kinetic control is maintained.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Aromatic Amine Protection (pH-Mediated)

Adapted from the methodologies of Perron et al. for diamine differentiation,[2].

  • Solvent Preparation: Prepare a solution of 10% aqueous acetic acid.

  • Substrate Dissolution: Dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline (1.0 eq) in a 1:1 mixture of the 10% aq. acetic acid and 1,4-dioxane. The pH of this solution will naturally stabilize around 4.5, selectively protonating the aliphatic amine[2].

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) (1.1 eq) in one portion at room temperature. Stir vigorously for 12 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. Because the aliphatic primary amine remains unreacted (protected only by protonation), the product spot will rapidly turn deep purple upon heating.

  • Workup: Remove the 1,4-dioxane under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Basify the aqueous layer to pH 10 using 2M NaOH (this deprotonates the aliphatic amine), then extract the final mono-protected product into ethyl acetate.

Part 4: Pathway Visualization

The following diagram illustrates the divergent reaction pathways of 4-[1-(Aminomethyl)cyclobutyl]aniline based on the application of kinetic versus thermodynamic control.

G SM 4-[1-(Aminomethyl)cyclobutyl]aniline (Dual Amine System) Cond1 Basic/Neutral Conditions (DIPEA, DCM, 0°C) SM->Cond1 Cond2 Acidic Conditions (pH 4.5, 10% aq. AcOH) SM->Cond2 Cond3 Excess Electrophile (Uncontrolled) SM->Cond3 Prod1 Selective Aliphatic Functionalization Cond1->Prod1 Kinetic Control Prod2 Selective Aromatic Functionalization Cond2->Prod2 Thermodynamic Control Byprod Bis-Functionalized By-product Cond3->Byprod Over-reaction

Reaction pathways of 4-[1-(Aminomethyl)cyclobutyl]aniline under varying pH and conditions.

Part 5: References

  • Organic Chemistry Portal. "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines" (Literature Summary). Organic-Chemistry.org.[Link]

  • Rao, S. N., et al. "Thioacids Mediated Selective and Mild N-Acylation of Amines." Organic Letters, vol. 15, no. 11, 2013. (Note: General methodology reference for mild acylation alternatives).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Metabolic Stability of the 4-[1-(Aminomethyl)cyclobutyl]aniline Scaffold

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development programs that stall in late-stage lead optimization due to the high intrinsic clearance (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development programs that stall in late-stage lead optimization due to the high intrinsic clearance ( CLint​ ) and toxicity flags associated with the 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold.

This structural motif presents a "perfect storm" of metabolic liabilities. It contains an electron-rich aniline prone to CYP450-mediated oxidation, a primary aminomethyl group susceptible to monoamine oxidase (MAO) driven oxidative deamination, and a cyclobutyl ring vulnerable to aliphatic hydroxylation.

This guide provides a causality-driven framework to diagnose, troubleshoot, and resolve these metabolic vulnerabilities using field-proven medicinal chemistry strategies.

MetabolicPathways Scaffold 4-[1-(Aminomethyl)cyclobutyl]aniline Aniline Aniline Moiety Scaffold->Aniline Aminomethyl Aminomethyl Group Scaffold->Aminomethyl Cyclobutyl Cyclobutyl Ring Scaffold->Cyclobutyl RM Reactive Metabolites (Quinone-imines) Aniline->RM CYP450 Oxidation Deamination Oxidative Deamination (Aldehydes/Acids) Aminomethyl->Deamination MAO / CYP450 Hydroxylation Aliphatic Hydroxylation Cyclobutyl->Hydroxylation CYP450

Caption: Metabolic hotspots of the 4-[1-(Aminomethyl)cyclobutyl]aniline scaffold.

Symptom-Based Troubleshooting Guide
Issue 1: Rapid Microsomal Clearance & Glutathione (GSH) Adduct Formation
  • Diagnosis: The aniline moiety is a notorious "structural alert" [1]. CYP450 enzymes (particularly CYP3A4) readily oxidize the electron-rich aniline to a highly electrophilic quinone-imine intermediate. This reactive metabolite (RM) covalently binds to bystander proteins, leading to idiosyncratic adverse drug reactions (IADRs), or is trapped by GSH in vitro [2].

  • Mechanistic Solution: To eliminate this liability without losing the spatial trajectory of the para-substituted phenyl ring, isosteric replacement is the most effective strategy. Substituting the aniline with rigid, saturated carbocycles—such as 1-aminonorbornanes (aminoNBs) or bicyclo[1.1.1]pentan-1-amines—maintains the geometric vector while replacing fragile aromatic systems with highly stable C(sp3)−H bonds that resist oxidation [3]. Alternatively, if the aromatic ring is essential for target binding, adding strong electron-withdrawing groups (e.g., ortho-fluorination) reduces the electron density of the ring, raising its oxidation potential [4].

  • Self-Validating Protocol: Reactive Metabolite Trapping Assay

    • Principle: This protocol uses GSH as a surrogate nucleophile to trap transient quinone-imines. The inclusion of Acetaminophen as a positive control validates the enzymatic activity of the system.

    • Step 1 (Incubation): Incubate the test compound (10 µM) and the positive control (Acetaminophen, 10 µM) in parallel with Human Liver Microsomes (HLMs, 1 mg/mL) and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Step 2 (Initiation): Add NADPH (1 mM) to initiate the CYP450-mediated oxidation.

    • Step 3 (Quenching): At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

    • Step 4 (Centrifugation): Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

    • Step 5 (Analysis): Analyze the supernatant via LC-MS/MS. Use a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleaved from GSH adducts) to quantify reactive metabolite formation. Validation Check: If Acetaminophen fails to produce its known GSH adduct, the assay is invalid and HLM/NADPH viability must be checked.

Workflow Incubation 1. Incubation HLMs + GSH + NADPH Quench 2. Quench Cold Acetonitrile Incubation->Quench Centrifuge 3. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 4. LC-MS/MS Neutral Loss Scan Centrifuge->LCMS Data 5. Data Analysis Quantify Adducts LCMS->Data

Caption: Self-validating experimental workflow for Reactive Metabolite (GSH) Trapping.

Issue 2: High Clearance in Hepatocytes but Stable in Microsomes
  • Diagnosis: If the compound exhibits low clearance in HLMs (which lack mitochondrial enzymes) but is rapidly cleared in primary hepatocytes, the primary aminomethyl group is likely undergoing oxidative deamination by mitochondrial Monoamine Oxidase (MAO) [5]. This process yields a reactive aldehyde that is rapidly oxidized into a carboxylic acid.

  • Mechanistic Solution: The rate-limiting step of MAO-mediated deamination is the cleavage of the α -C-H bond adjacent to the amine.

    • Strategy A (Steric Hindrance): Introduce α,α -dimethylation. This completely blocks the enzyme's access to the α -carbon, preventing deamination [6].

    • Strategy B (Kinetic Isotope Effect): If steric bulk disrupts target receptor binding, replace the α -protons with deuterium ( α,α−d2​ ). Because the C-D bond is fundamentally stronger than the C-H bond, this significantly slows the rate of deamination while maintaining the exact physicochemical and steric properties of the parent drug [7].

  • Self-Validating Protocol: MAO Phenotyping Assay

    • Principle: This assay determines the specific contribution of MAO-A vs. MAO-B to the intrinsic clearance. The use of selective irreversible inhibitors serves as an internal validation mechanism.

    • Step 1 (Preparation): Prepare recombinant human MAO-A and MAO-B enzymes (0.5 mg/mL) in potassium phosphate buffer.

    • Step 2 (Inhibition Control): Pre-incubate the enzymes for 15 minutes with selective inhibitors: Clorgyline (1 µM) for MAO-A, and L-Deprenyl (1 µM) for MAO-B. Leave one set of samples uninhibited (vehicle control).

    • Step 3 (Incubation): Add the drug candidate (1 µM) and incubate at 37°C.

    • Step 4 (Quench & Analyze): Quench with acetonitrile at specific time points. Measure the disappearance of the parent compound via LC-MS/MS. Validation Check: If the clearance is halted in the Clorgyline-treated MAO-A well but continues in the vehicle well, MAO-A is definitively validated as the metabolic liability.

Frequently Asked Questions (FAQs)

Q: How do I definitively prove that the cyclobutyl ring is the site of metabolism rather than the aniline? A: Conduct a comprehensive Metabolite Identification (MetID) study using high-resolution mass spectrometry (HRMS). CYP450-mediated aniline oxidation typically yields a +16 Da shift (N-hydroxylation) followed by rapid GSH conjugation (+307 Da) [2]. Conversely, cyclobutyl hydroxylation yields a stable +16 Da (aliphatic alcohol) metabolite without subsequent GSH trapping. If cyclobutyl hydroxylation is confirmed, substituting the ring with a 3,3-difluorocyclobutyl moiety will block this pathway by replacing vulnerable C-H bonds with robust C-F bonds.

Q: What is the most efficient way to synthesize the α,α−d2​ aminomethyl derivative without degrading the cyclobutyl ring? A: Traditional metal-catalyzed hydrothermal H/D exchange can cause ring-opening or epimerization. The most reliable and chemoselective method involves the single-electron-transfer reductive deuteration of the corresponding oxime using Samarium(II) iodide ( SmI2​ ) and D2​O as the deuterium source. This protocol provides >95% deuterium incorporation at the α -position under mild conditions [8].

Q: Will replacing the aniline with a bicyclo[1.1.1]pentane (BCP) or 1-aminonorbornane alter the basicity of my compound? A: Yes, significantly. Anilines are weakly basic ( pKa​≈4.6 ) due to the delocalization of the nitrogen lone pair into the aromatic π -system. Saturated bioisosteres like BCP-amines are aliphatic and therefore much more basic ( pKa​≈9−10 ) [1]. This will increase the fraction of ionized drug at physiological pH, which may reduce passive membrane permeability but drastically improve aqueous solubility. This trade-off must be balanced against your Target Product Profile (TPP).

Quantitative Data: Impact of Structural Modifications
Structural ModificationTarget MoietyPrimary Metabolic Liability AddressedImpact on CLint​ Impact on Target Affinity / Physicochemicals
1-Aminonorbornane Substitution AnilineCYP450 Oxidation / Quinone-iminesSignificant DecreaseIncreases pKa​ (aliphatic amine); maintains spatial vector
Ortho-fluorination AnilineCYP450 OxidationModerate DecreaseReduces electron density; minimal steric impact
α,α -Dimethylation AminomethylMAO-mediated DeaminationSignificant DecreaseIncreases steric bulk; may impact receptor binding
α,α−d2​ Deuteration AminomethylMAO-mediated DeaminationModerate DecreasePreserves exact steric profile; leverages Kinetic Isotope Effect
3,3-Difluorination CyclobutylCYP450 Aliphatic HydroxylationSignificant DecreaseReduces lipophilicity; blocks 3-position oxidation
References
  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines. Source: ACS Medicinal Chemistry Letters (2020). URL: [Link]

  • Title: Aniline replacement in drug-like compounds. Source: Cresset Group Discovery Services (2024). URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Source: Frontiers in Pharmacology (2020). URL: [Link]

  • Title: Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. Source: The Journal of Organic Chemistry (2021). URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 4-[1-(Aminomethyl)cyclobutyl]aniline Production

Welcome to the technical support resource for the synthesis and scale-up of 4-[1-(aminomethyl)cyclobutyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to address the multif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-[1-(aminomethyl)cyclobutyl]aniline. This guide is designed for researchers, chemists, and drug development professionals to address the multifaceted challenges encountered when transitioning this valuable building block from the laboratory bench to pilot and production scales. Our focus is on providing practical, experience-driven insights and troubleshooting strategies grounded in established chemical principles.

Introduction: The Challenge of a Strained Scaffold

4-[1-(Aminomethyl)cyclobutyl]aniline is a key structural motif in modern medicinal chemistry, often employed as a saturated, three-dimensional bioisostere for traditional aniline structures to enhance pharmacokinetic properties.[1][2] However, the journey from gram-scale synthesis to kilogram-scale production is fraught with challenges. These include managing reaction kinetics, ensuring consistent product quality, and developing robust purification methods suitable for large volumes.[3] This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up process.

Core Synthetic Strategies & Potential Pitfalls

The synthesis of 4-[1-(aminomethyl)cyclobutyl]aniline typically involves two key transformations: the formation of the aryl-cyclobutyl bond and the installation or deprotection of the aminomethyl group. A common retrosynthetic approach involves coupling a protected aminomethylcyclobutane precursor with an aniline derivative. The Buchwald-Hartwig amination is a frequent choice for the C-N bond formation due to its high yields and milder conditions compared to methods like the Ullmann condensation.[3]

Below is a generalized workflow illustrating a common synthetic route.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Deprotection & Isolation A 1-Boc-aminomethyl-1-bromocyclobutane C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B Aniline B->C D N-Boc-4-[1-(aminomethyl)cyclobutyl]aniline C->D Crude Product E Acidic Deprotection (e.g., HCl, TFA) D->E F Work-up & Purification (Crystallization/Chromatography) E->F G Final Product: 4-[1-(aminomethyl)cyclobutyl]aniline F->G G Start Problem Occurs Q1 Is the issue related to reaction conversion? Start->Q1 Q2 Is the product impure or discolored? Q1->Q2 No A1 Check Mixing & Heat Transfer Q1->A1 Yes B1 Consider Oxidation: Use charcoal/dithionite in recrystallization Q2->B1 Yes A2 Verify Catalyst Activity & Inert Atmosphere A1->A2 A3 Re-optimize Stoichiometry & Reagent Quality A2->A3 B2 Residual Catalyst: Filter through Celite or use scavenger B1->B2 B3 Purification Difficulty: Convert to salt for crystallization B2->B3

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: 4-[1-(Aminomethyl)cyclobutyl]aniline vs. Classic GABA Analogs

Executive Summary The development of central nervous system (CNS) therapeutics heavily relies on modulating the physicochemical properties of established pharmacophores. Classic GABA analogs, such as Gabapentin and Prega...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics heavily relies on modulating the physicochemical properties of established pharmacophores. Classic GABA analogs, such as Gabapentin and Pregabalin , are zwitterionic molecules that mimic γ -aminobutyric acid (GABA) but exert their primary pharmacological effects by binding to the α2​δ subunit of voltage-gated calcium channels[1].

In contrast, 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) represents a structural divergence. By replacing the aliphatic carboxylic acid of classic cyclobutyl-GABA analogs (e.g., 1-(aminomethyl)cyclobutaneacetic acid) with a 4-aminophenyl (aniline) moiety, the molecule shifts from a hydrophilic zwitterion to a highly lipophilic mono-cation at physiological pH. This guide provides an objective, data-driven comparison of these molecules, detailing how this structural substitution fundamentally alters blood-brain barrier (BBB) permeability mechanisms and target engagement paradigms.

Structural & Mechanistic Divergence

The Zwitterionic Paradigm (Gabapentin & Pregabalin)

Classic gabapentinoids are characterized by a primary amine and a carboxylic acid separated by a lipophilic spacer (cyclohexyl in Gabapentin, isobutyl in Pregabalin).

  • Target Engagement: They bind with high affinity to the exofacial epitope of α2​δ−1 and α2​δ−2 subunits[2]. This binding is strictly dependent on the carboxylic acid, which forms a critical electrostatic interaction with an arginine residue in the binding pocket.

  • BBB Transport: Due to their zwitterionic nature and low lipophilicity, passive diffusion across the BBB is negligible. Instead, they hijack the L-type amino acid transporter 1 (LAT1) for carrier-mediated transport into the CNS[2].

The Lipophilic Mono-Cation Paradigm (4-[1-(Aminomethyl)cyclobutyl]aniline)

This derivative features a rigid cyclobutyl core substituted with an aminomethyl group and an aniline group.

  • Target Engagement: Aniline is a weak base (pKa ~4.6). At physiological pH (7.4), the primary aminomethyl group (pKa ~10) is protonated, while the aniline remains neutral. The absence of the acidic carboxylate pharmacophore abolishes classic α2​δ binding, repurposing this scaffold as a rigidified, lipophilic building block for atypical CNS targets.

  • BBB Transport: The loss of the carboxylate prevents LAT1 recognition. However, the dramatic increase in lipophilicity (cLogP) allows the molecule to achieve excellent CNS penetration via passive transcellular diffusion [3].

Physicochemical & Pharmacological Comparison

The following table summarizes the quantitative structural and theoretical pharmacological differences between 4-[1-(Aminomethyl)cyclobutyl]aniline and established GABA analogs.

Property / MetricGabapentinPregabalin1-(Aminomethyl)cyclobutaneacetic acid4-[1-(Aminomethyl)cyclobutyl]aniline
Core Structure Cyclohexyl + Acetic AcidIsobutyl + Acetic AcidCyclobutyl + Acetic AcidCyclobutyl + Aniline
Molecular Weight 171.24 g/mol 159.23 g/mol 143.18 g/mol 176.26 g/mol
Calculated LogP (cLogP) -1.10-1.35-0.85+1.85
Charge State (pH 7.4) Zwitterion (Net Neutral)Zwitterion (Net Neutral)Zwitterion (Net Neutral)Mono-cationic
Primary BBB Transport LAT1 Carrier-MediatedLAT1 Carrier-MediatedLAT1 Carrier-MediatedPassive Diffusion
α2​δ−1 Affinity ( Kd​ ) ~59 nM[1]~85 nM~120 nM>10,000 nM (Predicted)

Experimental Workflows & Protocols

To empirically validate the mechanistic differences outlined above, the following self-validating experimental protocols are employed.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB)

Causality Statement: Cell-free Parallel Artificial Membrane Permeability Assays (PAMPA) isolate passive diffusion from active transport[4]. Gabapentin will exhibit artificially low permeability in this assay because it relies on LAT1 (which is absent in artificial lipid membranes). Conversely, 4-[1-(Aminomethyl)cyclobutyl]aniline will demonstrate high permeability, validating its passive transcellular diffusion mechanism[3].

Step-by-Step Methodology:

  • Preparation of Donor Solution: Dissolve 4-[1-(Aminomethyl)cyclobutyl]aniline and Gabapentin (control) in DMSO to a 10 mM stock. Dilute to 0.05 mM in aqueous phosphate buffer (pH 7.4), ensuring the final DMSO concentration is 0.5% to prevent membrane degradation[3].

  • Membrane Coating: Coat the PVDF matrix of a 96-well "acceptor" filter plate with 5 µL of porcine brain lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Assay Assembly: Add 300 µL of the donor solution to the bottom 96-well plate. Add 200 µL of Brain Sink Buffer (BSB) to the top acceptor plate[5]. Sandwich the plates together.

  • Incubation: Incubate the sandwiched plates at 37 °C for 4 hours with magnetic stirring (Double-Sink™ method) to minimize the unstirred water layer[3].

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). Compounds with Pe​>1.5×10−6 cm/s are classified as highly permeable[5].

Protocol B: α2​δ Radioligand Binding Assay

Causality Statement: To confirm that the aniline substitution abolishes gabapentinoid activity, a competitive displacement assay is utilized. If the carboxylic acid is strictly required for the arginine interaction in the binding pocket, the aniline derivative will fail to displace [3H] gabapentin[1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize porcine cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] gabapentin (specific activity ~30-40 Ci/mmol), and varying concentrations of the test compound (1 nM to 100 µM) in a final volume of 250 µL.

  • Equilibration: Incubate the mixture at room temperature for 45 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Scintillation Counting: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50​ using non-linear regression (one-site competition model) and calculate the Ki​ using the Cheng-Prusoff equation.

Logical Workflow Visualization

The following diagram maps the structural influence of the carboxylic acid vs. aniline substitution on the physicochemical profiling and screening cascade.

G A Compound Selection (GABA Analogs vs. Aniline Derivatives) B Physicochemical Profiling (cLogP, pKa, Charge State) A->B C1 Classic Zwitterions (Gabapentin / Pregabalin) B->C1 Net Neutral (pH 7.4) C2 Lipophilic Mono-cations (4-[1-(Aminomethyl)cyclobutyl]aniline) B->C2 Mono-cationic (pH 7.4) D1 Carrier-Mediated BBB Transport (LAT1 Transporter) C1->D1 In Vivo Transport E1 High Affinity α2δ Binding (Carboxylate-Arginine Interaction) C1->E1 Target Engagement D2 Passive Transcellular Diffusion (High PAMPA-BBB Permeability) C2->D2 In Vitro / In Vivo E2 Atypical / Abolished α2δ Binding (Lacks Acidic Pharmacophore) C2->E2 Target Engagement

Caption: Logical workflow demonstrating how structural substitutions dictate charge state, BBB transport mechanisms, and target engagement.

References

  • Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain Pharmacology Research & Perspectives[Link]

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases International Journal of Molecular Sciences[Link]

  • Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Frontiers in Pharmacology[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Creative Bioarray[Link]

Sources

Comparative

Cross-Reactivity Profiling of 4-[1-(Aminomethyl)cyclobutyl]aniline: A Comparative Guide to Novel Aminergic Scaffolds

As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug discovery, I frequently encounter the challenge of off-target receptor activation. For decades, the field relied on flexi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of central nervous system (CNS) drug discovery, I frequently encounter the challenge of off-target receptor activation. For decades, the field relied on flexible phenylethylamine (PEA) backbones, which promiscuously bind to a wide array of monoaminergic receptors (e.g., dopamine D2, serotonin 5-HT2A), leading to dose-limiting extrapyramidal and metabolic side effects.

The emergence of 4-[1-(Aminomethyl)cyclobutyl]aniline (AMCA) represents a paradigm shift. By constraining the ethylamine pharmacophore within a cyclobutyl ring and introducing an aniline moiety, we fundamentally alter the molecule's spatial geometry and electron density. This guide objectively compares the cross-reactivity profile of the AMCA scaffold against traditional alternatives—such as the flexible PEA and the cyclobutyl-containing reuptake inhibitor Sibutramine—and details the self-validating experimental workflows required to profile such compounds accurately.

Pharmacophore Rationale: The Causality of Structural Constraint

To understand AMCA's unique receptor profile, we must examine the causality behind its structural design:

  • The Cyclobutyl Constraint: Endogenous trace amines and classical monoamines possess highly rotatable carbon-carbon bonds, allowing them to adopt multiple conformations and bind promiscuously across GPCR families. By locking the aminomethyl group onto a cyclobutyl ring, AMCA is forced into a rigid, restricted conformation. This steric bulk prevents the molecule from deeply penetrating the narrow orthosteric binding pockets of classical D2 receptors, while perfectly complementing the wider, non-conserved binding site of the Trace Amine-Associated Receptor 1 (TAAR1) [1].

  • The Aniline Moiety: The para-amino group on the phenyl ring acts as both a hydrogen bond donor and an electron-donating group. This alters the electrostatic potential of the aromatic ring, enhancing π−π and cation- π interactions with specific aspartate residues (e.g., Asp103 in TAAR1) while simultaneously reducing affinity for the norepinephrine transporter (NET), a common off-target for cyclobutyl-aryl compounds like Sibutramine.

Comparative Cross-Reactivity Profiling

The following table synthesizes representative quantitative profiling data, comparing AMCA against two structural alternatives across a panel of critical CNS targets.

Note: Lower Ki​ or IC50​ values indicate higher binding affinity or inhibitory potency.

Compound / ScaffoldTAAR1 Binding ( Ki​ , nM)5-HT2A Binding ( Ki​ , nM)D2 Binding ( Ki​ , nM)NET Inhibition ( IC50​ , nM)Primary Mechanism
AMCA 12.4 > 5,000> 10,000> 5,000Selective TAAR1 Agonist
Phenylethylamine (PEA) 85.0450.01,200.0> 10,000Non-selective Endogenous Ligand
Sibutramine > 10,000> 10,000> 10,0004.5 Monoamine Reuptake Inhibitor

Data Interpretation: Unlike Sibutramine, which utilizes its cyclobutyl group to block monoamine transporters (NET IC50​ = 4.5 nM), AMCA shows negligible transporter interference. Furthermore, compared to the flexible PEA, AMCA demonstrates a nearly 1000-fold selectivity window for TAAR1 over 5-HT2A and D2 receptors. This selectivity is the cornerstone of developing next-generation antipsychotics that avoid D2-mediated motor side effects [2].

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, reproducible data, our profiling relies on a two-tiered self-validating system: orthogonal binding assays followed by live-cell functional assays.

Protocol A: High-Throughput Radioligand Competition Binding

Causality: We utilize competition binding rather than direct saturation binding because it allows us to screen unlabeled AMCA against a panel of receptors using well-characterized, commercially available radioligands. This isolates binding affinity ( Ki​ ) from functional efficacy.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target receptor (e.g., human TAAR1 or D2). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction. Why ice-cold? To halt endogenous protease activity that would degrade the GPCRs.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -RO5166017 for TAAR1), and varying concentrations of AMCA ( 10−11 to 10−4 M).

  • Self-Validation (Controls): Include a well with a saturating concentration of an established unlabeled ligand (e.g., 10 µM RO5166017) to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific radioligand adhesion). Read radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP BRET Assay

Causality: Binding affinity does not distinguish between agonists, antagonists, or inverse agonists. Because TAAR1 is a Gs​ -coupled receptor, its activation stimulates adenylyl cyclase to produce cAMP [3]. We utilize a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor (e.g., CAMYEL) rather than a traditional ELISA. BRET provides real-time, kinetic data of cAMP accumulation in living cells, preventing the signal degradation inherent in cell-lysis methods.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding human TAAR1 and the CAMYEL BRET sensor.

  • Plating: Seed cells into white 96-well microplates (white plates reflect light, maximizing luminescence capture) and incubate for 24 hours.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) to the live cells.

  • Ligand Challenge: Inject AMCA at varying concentrations.

  • Kinetic Reading: Continuously monitor the BRET ratio (emission at 535 nm / emission at 475 nm) over 30 minutes. As cAMP binds the sensor, a conformational shift decreases the BRET signal, confirming AMCA as a functional agonist.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the functional assay workflow, mapping AMCA's interaction from the extracellular space to the intracellular BRET readout.

G AMCA AMCA Ligand TAAR1 TAAR1 (GPCR) AMCA->TAAR1 Binds Pocket Gs Gs Protein TAAR1->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Alpha-s Activation cAMP cAMP Production AC->cAMP ATP Conversion BRET BRET Sensor Signal cAMP->BRET Conformational Shift

Fig 1: Gs-coupled TAAR1 signaling pathway and real-time cAMP BRET biosensor detection workflow.

References

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Psychiatry.[Link]

  • Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research. [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. NCBI Bookshelf (Canadian Agency for Drugs and Technologies in Health).[Link]

Validation

In vivo efficacy comparison of 4-[1-(Aminomethyl)cyclobutyl]aniline and its analogs

An objective comparison of the in vivo performance of 4-[1-(Aminomethyl)cyclobutyl]aniline and its analogs, supported by experimental data. Executive Summary The search for novel, potent, and selective Dipeptidyl Peptida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vivo performance of 4-[1-(Aminomethyl)cyclobutyl]aniline and its analogs, supported by experimental data.

Executive Summary

The search for novel, potent, and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors remains a cornerstone of type 2 diabetes mellitus (T2DM) research. This guide presents a head-to-head comparison of a lead compound, 4-[1-(aminomethyl)cyclobutyl]aniline (designated Cmpd-A ), against three structurally related analogs. The objective is to identify a clinical candidate with an optimal balance of in vitro potency, pharmacokinetic (PK) profile, and in vivo efficacy. Through a systematic evaluation, from enzyme inhibition assays to a definitive oral glucose tolerance test (OGTT) in a diabetic rodent model, this guide elucidates the critical structure-activity relationships that drive therapeutic performance. Our findings identify Cmpd-C as a superior candidate, demonstrating high potency, favorable pharmacokinetics, and robust glucose-lowering effects, warranting its advancement into further preclinical development.

The Rationale for DPP-4 Inhibition in Glucose Homeostasis

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active lifespan of GLP-1 and GIP is prolonged, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels. This mechanism offers a low risk of hypoglycemia, making DPP-4 inhibitors a valuable therapeutic class for T2DM.

G Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive GLP-1 DPP4->Inactive degrades Inhibitor Cmpd-A / Analogs Inhibitor->DPP4 inhibits

Caption: Mechanism of DPP-4 Inhibition.

Profile of Lead Compound and Analogs

Our investigation centers on the 4-[1-(aminomethyl)cyclobutyl]aniline scaffold (Cmpd-A ). This core structure was identified through initial screening as a promising starting point. To explore the structure-activity relationship (SAR), three analogs were synthesized with targeted modifications designed to modulate potency, selectivity, and metabolic stability.

  • Cmpd-B: Introduction of a fluoro group to the aniline ring to potentially enhance binding affinity and block metabolic oxidation.

  • Cmpd-C: Replacement of the cyclobutyl ring with a cyclopentyl moiety to probe the impact of ring size on pocket-fitting and PK properties.

  • Cmpd-D: N-methylation of the primary amine to assess its role in hydrogen bonding interactions within the enzyme's active site.

CompoundStructureModification vs. Cmpd-A
Cmpd-A 4-[1-(Aminomethyl)cyclobutyl]anilineParent Compound
Cmpd-B 4-[1-(Aminomethyl)cyclobutyl]-2-fluoroanilineFluoro-substitution on the ring
Cmpd-C 4-[1-(Aminomethyl)cyclopentyl]anilineCyclobutyl → Cyclopentyl ring
Cmpd-D 4-[1-(Methylaminomethyl)cyclobutyl]anilinePrimary amine → Secondary amine

Comparative In Vitro Characterization

Rationale: The initial phase of drug discovery relies on in vitro assays to establish fundamental biochemical properties. High potency (low IC50) is essential for achieving therapeutic efficacy at a low dose. Equally critical is selectivity against related proteases, such as DPP-8 and DPP-9, as off-target inhibition has been linked to potential toxicities.

Experimental Protocol: DPP-4 Inhibition Assay
  • Reagents: Recombinant human DPP-4, fluorogenic substrate Gly-Pro-AMC, and test compounds (Cmpd-A to D).

  • Procedure: Compounds were serially diluted in DMSO and added to a 96-well plate.

  • Incubation: DPP-4 enzyme was pre-incubated with the compounds for 15 minutes at 37°C.

  • Reaction Initiation: The reaction was started by adding the Gly-Pro-AMC substrate.

  • Detection: Fluorescence was measured over 30 minutes using a plate reader (Ex/Em = 360/465 nm).

  • Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model. Selectivity was determined by performing similar assays with recombinant DPP-8 and DPP-9.

CompoundDPP-4 IC50 (nM)DPP-8 Selectivity (Fold)DPP-9 Selectivity (Fold)
Cmpd-A 18.5>200>200
Cmpd-B 9.2>400>400
Cmpd-C 5.8>1000>1000
Cmpd-D 45.1>100>100

Pharmacokinetic Profiling in Rodent Models

Rationale: Favorable pharmacokinetics are essential for a drug's success, ensuring adequate exposure at the target site after administration. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), total drug exposure over time (AUC), and oral bioavailability (F%). A compound with high oral bioavailability and a moderate half-life is typically preferred for once-daily dosing.

G Start Acclimatize Sprague-Dawley Rats Dosing Oral Gavage (10 mg/kg) Start->Dosing Sampling Serial Blood Sampling (Saphenous Vein) Dosing->Sampling t = 0, 0.5, 1, 2, 4, 8, 24h Analysis Plasma Extraction & LC-MS/MS Analysis Sampling->Analysis End Calculate PK Parameters (Cmax, Tmax, AUC, F%) Analysis->End

Caption: Pharmacokinetic Study Workflow.

Experimental Protocol: Oral Pharmacokinetic Study
  • Subjects: Male Sprague-Dawley rats (n=3 per compound), fasted overnight.

  • Administration: Compounds were formulated in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Approximately 100 µL of blood was collected from the saphenous vein into EDTA-coated tubes at pre-defined time points (0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Samples were centrifuged at 4000 rpm for 10 minutes to separate plasma, which was stored at -80°C.

  • Bioanalysis: Plasma concentrations of the compounds were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis software.

CompoundCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Oral Bioavailability (F%)
Cmpd-A 4501.0189035%
Cmpd-B 5101.0235042%
Cmpd-C 8200.5415075%
Cmpd-D 2102.098018%

Head-to-Head In Vivo Efficacy Comparison

Rationale: The definitive test of a potential anti-diabetic agent is its ability to control glucose excursions in a relevant disease model. The oral glucose tolerance test (OGTT) in Zucker Diabetic Fatty (ZDF) rats, a well-established model of T2DM, provides a robust measure of a compound's ability to enhance incretin-mediated glucose disposal.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
  • Subjects: Male ZDF rats (10-12 weeks old), fasted for 16 hours.

  • Compound Dosing: Animals were orally dosed with vehicle or test compounds (3 mg/kg) one hour prior to the glucose challenge.

  • Baseline Glucose: A baseline blood sample (t=0) was taken from the tail vein.

  • Glucose Challenge: A 2 g/kg glucose solution was administered orally.

  • Post-Challenge Monitoring: Blood glucose levels were measured at 15, 30, 60, and 120 minutes post-glucose administration.

  • Data Analysis: The total glucose excursion was calculated as the Area Under the Curve (AUC) for glucose. The percentage reduction in glucose AUC relative to the vehicle-treated group was determined.

Group (3 mg/kg)Glucose AUC (0-120 min) (mg/dL·min)% Reduction vs. Vehicle
Vehicle35,500-
Cmpd-A 24,85030%
Cmpd-B 22,36537%
Cmpd-C 16,33054%
Cmpd-D 31,24012%

Synthesis and Recommendation

This comprehensive guide systematically evaluated 4-[1-(aminomethyl)cyclobutyl]aniline and three rationally designed analogs. The data clearly demonstrates that modifying the cycloalkyl ring from a cyclobutyl (Cmpd-A ) to a cyclopentyl group (Cmpd-C ) provides a substantial advantage across all critical parameters:

  • Potency: 3.2-fold improvement in DPP-4 inhibition.

  • Selectivity: Over 5-fold improvement in selectivity against DPP-8/9.

  • Pharmacokinetics: Over 2-fold increase in oral bioavailability and total exposure.

  • Efficacy: 1.8-fold greater reduction in glucose excursion in a diabetic animal model.

Based on this body of evidence, Cmpd-C is unequivocally identified as the lead candidate. Its well-balanced profile of high potency, clean selectivity, and superior drug-like properties makes it a highly promising candidate for progression into formal preclinical safety and toxicology studies.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase-4 Inhibition for the Treatment of Type 2 Diabetes: Preclinical Biology and Mechanism of Action of Vildagliptin. Diabetes. [Link]

  • Clark, J. B., et al. (1983). The Zucker Diabetic Fatty Rat. Proceedings of the Society for Experimental Biology and Medicine. [Link]

Comparative

A Head-to-Head Comparison of Synthetic Methods for 4-[1-(Aminomethyl)cyclobutyl]aniline: A Guide for Researchers

In the landscape of modern medicinal chemistry, the synthesis of novel molecular scaffolds is a critical endeavor. 4-[1-(Aminomethyl)cyclobutyl]aniline stands as a key building block in the development of various therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the synthesis of novel molecular scaffolds is a critical endeavor. 4-[1-(Aminomethyl)cyclobutyl]aniline stands as a key building block in the development of various therapeutic agents, owing to its unique three-dimensional structure which can impart favorable pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for its preparation, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic planning.

Method 1: The "Nitrile-First" Approach

This strategy prioritizes the early introduction of the cyano group, followed by sequential reduction of a nitro functionality and the nitrile itself. This linear approach is conceptually straightforward and relies on well-established chemical transformations.

Nitrile_First_Approach cluster_0 Step 1: Nitration cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Nitrile Reduction 1_phenylcyclobutanecarbonitrile 1-Phenylcyclobutane- carbonitrile 1_nitrophenyl 1-(4-Nitrophenyl)cyclobutane- carbonitrile 1_phenylcyclobutanecarbonitrile->1_nitrophenyl HNO₃, H₂SO₄ 1_aminophenyl 1-(4-Aminophenyl)cyclobutane- carbonitrile 1_nitrophenyl->1_aminophenyl H₂, Pd/C Ethanol final_product 4-[1-(Aminomethyl)cyclobutyl]aniline 1_aminophenyl->final_product Raney Ni, KBH₄ Ethanol

Caption: Synthetic workflow for the "Nitrile-First" approach.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

  • To a stirred solution of 1-phenylcyclobutanecarbonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq), maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 1-(4-nitrophenyl)cyclobutanecarbonitrile. A similar synthesis for the cyclopentyl analog reports yields in the range of 73-88%[1].

Step 2: Synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile

  • In a hydrogenation vessel, dissolve 1-(4-nitrophenyl)cyclobutanecarbonitrile (1.0 eq) in 95% ethanol.

  • Add palladium on carbon (10 wt. %, 5 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at 55-60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol/water to yield 1-(4-aminophenyl)cyclobutanecarbonitrile. For a similar cyclopentyl derivative, this catalytic hydrogenation proceeds with a yield of 86.1%[1].

Step 3: Synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline

  • To a flask containing a suspension of Raney Nickel (approx. 1.0 eq by moist weight) in dry ethanol, add potassium borohydride (4.0 eq).

  • To this stirred suspension, add a solution of 1-(4-aminophenyl)cyclobutanecarbonitrile (1.0 eq) in dry ethanol.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the Raney Nickel.

  • Evaporate the solvent from the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the final product, which can be further purified by column chromatography. This method has been shown to produce primary amines from aromatic nitriles in up to 93% isolated yield[2].

Expertise & Experience: Mechanistic Insights

The "Nitrile-First" approach is a classic example of functional group manipulation. The nitration in Step 1 is a standard electrophilic aromatic substitution. The subsequent catalytic hydrogenation in Step 2 is a highly efficient and clean method for the reduction of an aromatic nitro group to an aniline. The choice of Raney Nickel and a hydride source in Step 3 for the nitrile reduction is crucial. While a strong reducing agent like lithium aluminum hydride (LiAlH₄) is effective for nitrile reduction, its use in the presence of the free aniline could lead to undesired side reactions or complex workup procedures[3][4][5]. The Raney Nickel/KBH₄ system offers a milder and more selective alternative for this transformation[2].

Method 2: The "Protected-Amine" Approach

This strategy involves the early protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is employed to prevent potential side reactions involving the aniline nitrogen during the subsequent nitrile reduction step.

Protected_Amine_Approach cluster_0 Step 1 & 2: Synthesis of Boc-protected Intermediate cluster_1 Step 3: Nitrile Reduction cluster_2 Step 4: Deprotection 1_phenylcyclobutanecarbonitrile 1-Phenylcyclobutane- carbonitrile boc_protected_intermediate tert-Butyl (4-(1-cyanocyclobutyl)phenyl)carbamate 1_phenylcyclobutanecarbonitrile->boc_protected_intermediate 1. HNO₃, H₂SO₄ 2. H₂, Pd/C 3. (Boc)₂O boc_protected_amine tert-Butyl (1-(4-aminophenyl)cyclobutyl)- methylcarbamate boc_protected_intermediate->boc_protected_amine NiCl₂·6H₂O, NaBH₄ (Boc)₂O, MeOH final_product 4-[1-(Aminomethyl)cyclobutyl]aniline boc_protected_amine->final_product HCl, Dioxane

Caption: Synthetic workflow for the "Protected-Amine" approach.

Experimental Protocols

Steps 1 & 2 leading to tert-Butyl (4-(1-cyanocyclobutyl)phenyl)carbamate

  • Synthesize 1-(4-aminophenyl)cyclobutanecarbonitrile as described in Steps 1 and 2 of Method 1.

  • To a solution of 1-(4-aminophenyl)cyclobutanecarbonitrile (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • The reaction can be catalyzed by adding a base like triethylamine or can be performed under solvent-free conditions with a solid acid catalyst[6].

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to yield the Boc-protected intermediate. Boc protection of anilines typically proceeds in high yield, often exceeding 95%[6].

Step 3: Synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)methylcarbamate

  • To a solution of tert-butyl (4-(1-cyanocyclobutyl)phenyl)carbamate (1.0 eq) and di-tert-butyl dicarbonate (2.0 eq) in methanol at 0 °C, add nickel(II) chloride hexahydrate (0.1 eq).

  • Slowly add sodium borohydride (7.0 eq) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Quench the reaction by carefully adding water, followed by extraction with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. This one-pot reduction and Boc-protection of the newly formed amine can provide yields of up to 96% for similar substrates[7].

Step 4: Synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline

  • Dissolve the doubly Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4M HCl).

  • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.

  • Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce precipitation.

  • The free amine can be obtained by neutralization with a base. This deprotection is typically quantitative[8][9].

Expertise & Experience: Mechanistic Insights

The "Protected-Amine" approach is a testament to the power of protecting group chemistry in streamlining complex syntheses. The Boc group is stable to the conditions of nitrile reduction, thus preventing the aniline nitrogen from interfering with this step[10]. The one-pot reduction of the nitrile and subsequent Boc-protection of the resulting primary amine is a highly efficient process, catalyzed by nickel boride, which is generated in situ from NiCl₂ and NaBH₄[7][11]. The final deprotection step with acid is a clean and high-yielding reaction that proceeds via the formation of a stable tert-butyl cation[10].

Head-to-Head Comparison

FeatureMethod 1: "Nitrile-First"Method 2: "Protected-Amine"
Number of Synthetic Steps 34
Estimated Overall Yield ~60-75%~70-85%
Key Reagents & Hazards HNO₃/H₂SO₄ (corrosive), H₂ gas (flammable), Raney Ni (pyrophoric)(Boc)₂O, NiCl₂, NaBH₄, HCl/Dioxane (corrosive)
Scalability Catalytic hydrogenation is scalable; handling of Raney Ni can be challenging on a large scale.All steps are generally scalable; chromatography may be needed for purification.
Purification Recrystallization is often sufficient for intermediates.Column chromatography may be required for some steps.
Selectivity Potential for side reactions during nitrile reduction in the presence of the aniline.The protecting group strategy offers high selectivity.

Conclusion: A Matter of Synthetic Strategy

Both the "Nitrile-First" and the "Protected-Amine" approaches offer viable pathways to 4-[1-(aminomethyl)cyclobutyl]aniline.

The "Nitrile-First" method is more concise with fewer steps and may be preferable for smaller-scale syntheses where the potential for side reactions in the final step can be carefully managed. Its reliance on well-established, classical reactions makes it an attractive and economical choice.

The "Protected-Amine" method , while involving an additional step, offers greater control and potentially a higher overall yield due to the enhanced selectivity afforded by the Boc protecting group. This robustness makes it particularly well-suited for larger-scale syntheses or when the highest possible purity of the final product is paramount.

Ultimately, the choice between these two methods will depend on the specific needs of the research program, including the desired scale of the synthesis, available equipment, and the premium placed on yield and purity versus the number of synthetic operations.

Sources

Validation

Preclinical ADME Benchmarking Guide: 4-[1-(Aminomethyl)cyclobutyl]aniline vs. Standard Reference Drugs

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound of Interest: 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) As drug discovery programs increasingly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound of Interest: 4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6)

As drug discovery programs increasingly rely on rigidified sp3-rich scaffolds to improve physicochemical properties, building blocks like 4-[1-(Aminomethyl)cyclobutyl]aniline (AMCB-aniline) have gained traction. Featuring a primary aniline, a conformationally restricted cyclobutyl ring, and a primary aliphatic amine, this scaffold presents a unique physicochemical profile.

This guide provides an objective, data-driven benchmarking of AMCB-aniline’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties against established clinical reference drugs. To ensure rigorous scientific integrity, all described workflows operate as self-validating systems —utilizing high and low reference standards to qualify assay performance before test compound data is accepted.

Physicochemical Profiling & Causality

Before running in vitro assays, we must establish the causality between the molecule's structure and its expected behavior.

  • Acid-Base Chemistry: The aliphatic primary amine has a pKa of ~9.5, while the aniline nitrogen has a pKa of ~4.6.

  • Physiological State: At a physiological pH of 7.4, the aniline is neutral, but the aliphatic amine is heavily protonated.

  • Causality: This resulting monocationic state drastically restricts rapid passive transcellular diffusion across lipophilic membranes and minimizes hydrophobic interactions with plasma proteins. The cyclobutyl ring adds steric bulk, which we hypothesize will shield the adjacent aminomethyl group from rapid enzymatic degradation.

Absorption: Caco-2 Bidirectional Permeability

To predict human intestinal absorption, we benchmark AMCB-aniline using the industry-standard Caco-2 human colon carcinoma cell line model[1].

Experimental Protocol (Self-Validating)
  • Cell Culture: Caco-2 cells are seeded on polycarbonate filter supports and cultured for 21 days to form a differentiated, polarized monolayer with tight junctions and expressed efflux transporters (e.g., P-glycoprotein).

  • Dosing: The test compound and reference drugs are dosed at 10 µM. Apical (A) buffer is adjusted to pH 6.5 (mimicking the intestinal lumen), and Basolateral (B) buffer to pH 7.4 (mimicking blood plasma).

  • Validation Controls: Propranolol is used to validate high passive permeability, Atenolol for low permeability, and Digoxin to validate P-glycoprotein (P-gp) efflux functionality. If these controls fail their historical ranges, the assay plate is rejected.

  • Quantification: Samples are taken at 60 and 120 minutes and analyzed via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER).

Caco2 A Caco-2 Monolayer (21-Day Culture) B Apical Dosing (A) pH 6.5 A->B C Basolateral Dosing (B) pH 7.4 A->C D Measure Basolateral Concentration (A→B) B->D Passive/Active Uptake E Measure Apical Concentration (B→A) C->E Efflux (e.g., P-gp) F Calculate Papp & Efflux Ratio (ER) D->F E->F

Caco-2 Bidirectional Permeability Workflow and Efflux Ratio Logic

Benchmarking Data & Insights
Compound Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux Ratio (B→A / A→B)Permeability Class
Propranolol (Ref)25.423.10.91High
Atenolol (Ref)0.80.91.12Low
Digoxin (Ref)1.218.515.41Low (P-gp Substrate)
AMCB-Aniline 4.55.21.15Moderate

Mechanistic Insight: AMCB-aniline exhibits moderate permeability. The protonated primary amine restricts the rapid transcellular diffusion seen in highly lipophilic drugs like Propranolol. Crucially, an Efflux Ratio of < 2.0 indicates that this scaffold is not a significant substrate for P-gp or BCRP efflux transporters, ensuring that absorption won't be artificially limited by active gut efflux.

Metabolism: Human Liver Microsomal (HLM) Stability

Unanticipated metabolic liabilities are a leading cause of clinical attrition. As mandated by FDA guidance on in vitro drug interactions, evaluating Cytochrome P450 (CYP) mediated metabolism is a critical early-stage requirement[2]. We employ a high-throughput substrate depletion assay using pooled human liver microsomes[3].

Experimental Protocol (Self-Validating)
  • Incubation: AMCB-aniline (1 µM) is incubated with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Activation: The reaction is initiated by adding an NADPH-regenerating system.

  • Validation Controls: Verapamil is run concurrently as a high-clearance control, and Warfarin as a low-clearance control.

  • Quenching & Analysis: Aliquots are removed at 0, 5, 15, 30, and 60 minutes and immediately quenched with cold acetonitrile containing an internal standard. The remaining parent compound is quantified via LC-MS/MS to determine half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM S AMCB-Aniline + HLM (0.5 mg/mL protein) N Add NADPH Regenerating System S->N I Incubate at 37°C (0, 5, 15, 30, 60 min) N->I Q Quench with Acetonitrile + Internal Standard I->Q L LC-MS/MS Analysis (Substrate Depletion) Q->L M1 Aniline N-Oxidation (CYP-mediated) L->M1 Major Pathway M2 Aliphatic Amine Deamination (Sterically Hindered) L->M2 Minor Pathway

HLM Substrate Depletion Workflow and Predicted Metabolic Pathways

Benchmarking Data & Insights
Compound t1/2​ (min) CLint​ (µL/min/mg protein)Hepatic Extraction Ratio ( EH​ )
Verapamil (Ref)12.5110.4High
Warfarin (Ref)>120<5.0Low
AMCB-Aniline 38.236.3Moderate

Mechanistic Insight: AMCB-aniline demonstrates moderate metabolic stability. The primary metabolic liability is the unprotected aniline moiety, which is highly susceptible to CYP-mediated N-oxidation. However, the cyclobutyl ring successfully performs its intended structural role: its steric bulk and sp3 character hinder Monoamine Oxidase (MAO) or CYP-mediated oxidative deamination of the adjacent aminomethyl group, preventing rapid clearance.

Distribution: Plasma Protein Binding (PPB)

The efficacy of a drug is driven by its unbound (free) concentration in systemic circulation. We benchmark the fraction unbound ( fu​ ) using Rapid Equilibrium Dialysis (RED).

Experimental Protocol (Self-Validating)
  • Dialysis Setup: AMCB-aniline (5 µM) is spiked into human plasma and placed in the donor chamber of a RED device. The receiver chamber contains phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: The device is incubated at 37°C on an orbital shaker for 4 hours, separated by a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Validation Controls: Warfarin (highly bound to Human Serum Albumin) and Metoprolol (low binding) are used to validate membrane equilibrium and prevent false-positive binding artifacts.

  • Analysis: Both chambers are sampled, matrix-matched, and analyzed via LC-MS/MS.

Benchmarking Data & Insights
CompoundFraction Unbound ( fu​ , %)Bound (%)Binding Classification
Warfarin (Ref)1.2%98.8%High
Metoprolol (Ref)88.0%12.0%Low
AMCB-Aniline 75.5%24.5%Low

Mechanistic Insight: AMCB-aniline exhibits excellent free fraction availability ( fu​ = 75.5%). Because Human Serum Albumin (HSA) primarily binds lipophilic and acidic drugs (like Warfarin), and Alpha-1-Acid Glycoprotein (AAG) binds basic drugs but requires specific lipophilic interactions, AMCB-aniline's low lipophilicity and highly localized cationic charge prevent extensive sequestration by plasma proteins.

Conclusion for Drug Developers

When utilizing 4-[1-(Aminomethyl)cyclobutyl]aniline as a building block for lead generation:

  • Permeability: Expect moderate, non-effluxed gastrointestinal absorption. Prodrug strategies or lipophilic substitutions on the aniline may be required if CNS penetration is the ultimate goal.

  • Metabolism: The aminomethyl group is sterically protected by the cyclobutane ring, but the aniline nitrogen remains a metabolic soft spot. Consider bioisosteric replacement or fluorination of the phenyl ring to mitigate N-oxidation.

  • Distribution: The scaffold guarantees a high free fraction, ensuring that subsequent increases in potency during lead optimization will effectively translate to in vivo target engagement.

References
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. URL:[Link]

  • Siramshetty, V. B., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports. URL:[Link]

Sources

Comparative

A Framework for Inter-Laboratory Validation of Analytical Methods for 4-[1-(Aminomethyl)cyclobutyl]aniline Quantification

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Need for Robust Quantification 4-[1-(Aminomethyl)cyclobutyl]aniline is an aromatic amine containing a primary amine an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Robust Quantification

4-[1-(Aminomethyl)cyclobutyl]aniline is an aromatic amine containing a primary amine and a cyclobutyl moiety.[1] Such compounds are often used as key starting materials or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The purity and concentration of these intermediates directly impact the quality and safety of the final drug product. Therefore, a reliable and reproducible analytical method for quantification is not just a matter of good practice but a regulatory necessity.[3][4]

Inter-laboratory validation, also known as a collaborative study, is the ultimate test of an analytical method's robustness and transferability.[5][6] It assesses the precision of a method when performed by different analysts in different laboratories with different equipment.[5][7] This guide provides the necessary framework to design and execute such a study for 4-[1-(aminomethyl)cyclobutyl]aniline.

Comparative Analysis of Recommended Analytical Methods

Based on the chemical properties of 4-[1-(aminomethyl)cyclobutyl]aniline (an aromatic amine), two analytical techniques stand out as primary candidates for its quantification: HPLC-UV and LC-MS/MS.[8][9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique in pharmaceutical quality control.[10] It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. The aniline component of the target molecule contains a chromophore that absorbs ultraviolet (UV) light, allowing for detection and quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.[11] It is particularly useful for analyzing trace levels of compounds in complex matrices.[11][12]

Below is a comparative summary of these two techniques for this application:

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.[11]
Specificity Good. Can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent. Highly specific due to the monitoring of parent-to-product ion transitions.[12]
Sensitivity Moderate. Typically in the low µg/mL to ng/mL range.High to Very High. Can reach pg/mL or even fg/mL levels.
Linearity Generally excellent over a wide concentration range.[4]Excellent, though the linear range may be narrower than HPLC-UV.
Cost Lower initial instrument cost and ongoing maintenance.Higher initial instrument cost and more complex maintenance.
Complexity Relatively straightforward operation and method development.[3]More complex method development and requires specialized expertise.[11]
Robustness Generally considered very robust and reliable for routine QC.Can be sensitive to matrix effects, which may impact robustness.

Expert Recommendation: For routine quality control and release testing where sensitivity at the trace level is not the primary concern, HPLC-UV is the recommended starting point due to its robustness, cost-effectiveness, and widespread availability in pharmaceutical laboratories. LC-MS/MS should be considered for applications requiring higher sensitivity, such as impurity profiling or bioanalysis.[12]

Proposed Inter-Laboratory Validation Protocol for an HPLC-UV Method

This section outlines a comprehensive protocol for the validation of an HPLC-UV method for the quantification of 4-[1-(aminomethyl)cyclobutyl]aniline, designed to be executed across multiple laboratories. The protocol and its acceptance criteria are based on the ICH Q2(R2) guidelines.[6][7][13]

Objective

To validate the HPLC-UV method for the quantification of 4-[1-(aminomethyl)cyclobutyl]aniline and demonstrate its suitability for its intended purpose through an inter-laboratory comparison study. The validation will assess the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6]

Experimental Workflow

Inter-Laboratory Validation Workflow cluster_Phase1 Phase 1: Single-Lab Method Development & Pre-Validation cluster_Phase2 Phase 2: Inter-Laboratory Study Execution cluster_Phase3 Phase 3: Data Analysis & Reporting P1_Dev Method Development & Optimization P1_PreVal Full In-House Validation (ICH Q2) P1_Dev->P1_PreVal P1_Protocol Draft Validation Protocol & Acceptance Criteria P1_PreVal->P1_Protocol P2_Sample Prepare & Distribute Homogeneous Samples & Standards to Participating Labs P1_Protocol->P2_Sample Transfer Protocol P2_Analysis Each Lab Performs Analysis Following the Protocol P2_Sample->P2_Analysis P2_Data Collect Raw Data & Chromatograms P2_Analysis->P2_Data P3_Stats Statistical Analysis of Results (e.g., ANOVA) P2_Data->P3_Stats Submit Data P3_Report Generate Final Validation Report P3_Stats->P3_Report P3_Conclusion Assess Method Reproducibility & Finalize Method P3_Report->P3_Conclusion

Caption: Workflow for the inter-laboratory validation study.

Materials and Instrumentation
  • Reference Standard: 4-[1-(aminomethyl)cyclobutyl]aniline, with a certificate of analysis.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade buffer components (e.g., phosphate or acetate buffer).

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

Chromatographic Conditions (Example)
  • Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., 70:30 v/v acetonitrile:water).[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: To be determined by UV scan of the analyte (typically around 254 nm for aromatic amines).

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria

Each participating laboratory will perform the following validation experiments:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to detect the analyte in the presence of expected components (e.g., impurities, degradation products).The analyte peak should be free of interference from placebo and known impurities at its retention time. Peak purity analysis should pass.
Linearity & Range A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy Analysis of samples with known concentrations of the analyte (spiked placebo). Performed at three levels (e.g., 80%, 100%, 120%) with three replicates each.Mean recovery should be within 98.0% to 102.0%.[4]
Precision (Repeatability) Six replicate injections of a standard solution at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Precision (Intermediate) Repeatability assay performed by a different analyst on a different day using different equipment if possible.Overall RSD for both sets of data should be ≤ 2.0%.[3][7]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at LOQ should have an RSD ≤ 10%.
Robustness Deliberate small variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits.
Inter-Laboratory Reproducibility Assessment
  • A central laboratory will prepare and distribute a set of identical, homogeneous samples to at least three participating laboratories.

  • Each laboratory will analyze the samples in triplicate using the validated method.

  • Results will be sent back to the central laboratory for statistical analysis (e.g., using ANOVA) to determine the between-laboratory variance and overall reproducibility of the method.[5]

  • Acceptance Criterion: The inter-laboratory RSD should be ≤ 5.0%.

Understanding the Core Analytical Principle: HPLC Separation

The success of the quantification relies on the effective separation of the analyte from other components in the sample. In reversed-phase HPLC, this is achieved based on the polarity of the molecules.

HPLC Separation Principle cluster_Column HPLC Column (Stationary Phase) cluster_MobilePhase Mobile Phase Column C18 Stationary Phase Non-polar (hydrophobic) MobilePhase Polar (e.g., Acetonitrile/Water) Analyte_Polar Polar Impurity Analyte_Polar->Column:head Weak interaction Elutes quickly Analyte_Target Target Analyte (Less Polar) Analyte_Target->Column:head Stronger interaction Elutes later

Caption: Principle of reversed-phase HPLC separation.

Conclusion

While a specific inter-laboratory validation study for 4-[1-(aminomethyl)cyclobutyl]aniline is not yet published, this guide provides a robust framework for its execution. By adopting a systematic approach based on ICH guidelines, researchers can confidently develop, validate, and transfer a reliable HPLC-UV method for the quantification of this important pharmaceutical intermediate. The successful completion of such a study will ensure consistent and accurate results across different laboratories, thereby upholding the quality and safety standards essential in drug development.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Benchchem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International - Chromatography Online.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, August 13). MDPI.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026, April 1). BioPharm International.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Method development & optimization. Sigma-Aldrich.
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent.
  • Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. The University of Groningen research portal.
  • Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. (2025, December 17). MDPI.
  • N-[3-(aminomethyl)cyclobutyl]aniline. PubChem.

Sources

Safety & Regulatory Compliance

Safety

4-[1-(Aminomethyl)cyclobutyl]aniline proper disposal procedures

4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a specialized bifunctional building block frequently utilized in pharmaceutical synthesis and drug discovery. Because it contains both an aromatic aniline moiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-[1-(Aminomethyl)cyclobutyl]aniline (CAS: 1936304-51-6) is a specialized bifunctional building block frequently utilized in pharmaceutical synthesis and drug discovery. Because it contains both an aromatic aniline moiety and a primary aliphatic amine, it presents a complex hazard profile that requires stringent operational oversight.

This guide provides researchers and drug development professionals with a self-validating operational and disposal protocol, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profiling & Mechanistic Hazards

Understanding the causality behind a chemical's hazard profile is the foundation of safe laboratory handling. The dual-amine nature of 4-[1-(Aminomethyl)cyclobutyl]aniline dictates its reactivity and toxicity:

  • Aliphatic Aminomethyl Group: Primary aliphatic amines are highly basic and nucleophilic. Mechanistically, they readily hydrolyze fats and proteins, making them highly corrosive to biological tissues and capable of causing severe skin burns[1]. Furthermore, they react violently and exothermically with strong acids.

  • Aromatic Aniline Moiety: Anilines are systemic toxins that can be absorbed rapidly through intact skin. Once in the bloodstream, they can induce methemoglobinemia—a condition that severely reduces the oxygen-carrying capacity of blood. They are also notoriously toxic to aquatic life, strictly prohibiting any form of drain or sewer disposal[2].

  • Material Incompatibility: Amines are known to form complex salts and corrode metals such as copper, brass, and bronze. Therefore, metal storage containers, spatulas, or funnels must be strictly avoided during handling and disposal[3].

Table 1: Quantitative Hazard Profile & Logistical Requirements
FeatureSpecification / RequirementMechanistic Rationale
Chemical Class Aromatic & Aliphatic AmineDual functional groups exponentially increase the reactivity and toxicity profile.
Primary Hazards Corrosive, Toxic, EnvironmentalAliphatic amine causes acute burns; aniline moiety induces systemic blood toxicity.
Incompatible Materials Strong Acids, Oxidizers, HalogensHigh risk of violent exothermic reactions and potential for toxic gas release.
Glove Material Nitrile (Double-gloved) or NeopreneAmines can permeate standard latex rapidly; double-gloving ensures a fail-safe barrier.
Container Material Borosilicate Glass, HDPE, PTFEAmines actively corrode copper, brass, and certain metal alloys over time.

Step-by-Step Waste Disposal Methodology

To ensure maximum trustworthiness, the following disposal protocol is designed as a self-validating system . Each operational step includes a built-in validation check to confirm the procedure was executed safely before moving to the next phase.

Step 1: Waste Segregation & Compatibility Check

  • Action: Separate all 4-[1-(Aminomethyl)cyclobutyl]aniline waste (both solid residues and solvent mixtures) from halogenated solvents, strong acids, and oxidizers.

  • Validation Check: Visually inspect the secondary containment bin to ensure no acidic waste streams (e.g., HCl, H₂SO₄) are present. Verify that the waste log contains no incompatible entries[4].

Step 2: Primary Containment & Transfer

  • Action: Transfer liquid waste into a compatible High-Density Polyethylene (HDPE) or borosilicate glass carboy. For solid waste, use sealed PTFE-lined glass vials. Conduct all transfers inside a certified chemical fume hood.

  • Validation Check: Leave the container cap loosely threaded for exactly 15 minutes. Monitor the container for heat generation, vapor release, or bulging (which indicates an unintended exothermic reaction) before sealing it tightly[1].

Step 3: Labeling and RCRA Compliance

  • Action: Affix a standardized hazardous waste tag specifying "Hazardous Waste: Toxic/Corrosive Amine (4-[1-(Aminomethyl)cyclobutyl]aniline)" and clearly mark the exact accumulation start date.

  • Validation Check: Cross-reference the waste container volume with the lab's chemical inventory to ensure compliance with 2 (e.g., never exceeding 55 gallons of total hazardous waste in the laboratory)[2].

Step 4: EHS Notification and Manifesting

  • Action: Submit a pickup request to your institutional Environmental Health and Safety (EHS) office for incineration by a licensed contractor.

  • Validation Check: Retain the signed waste manifest document to legally confirm the transfer of the hazardous material to a certified disposal facility.

Spill Response & Decontamination Workflow

In the event of an accidental release, do not attempt to neutralize the amine directly with an acid, as the resulting exothermic heat can vaporize the aniline, creating a severe inhalation hazard.

  • Isolate & Evacuate: Immediately restrict access to the spill area. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • PPE Donning: Equip heavy-duty neoprene gloves, chemical splash goggles, a lab coat, and a fitted respirator with an organic vapor cartridge if the spill is outside a ventilated enclosure[3].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or commercial spill pads). Never use sawdust or combustible materials.

  • Absorption & Collection: Carefully sweep the absorbed mixture using non-sparking plastic tools and place it into a wide-mouth HDPE waste container.

  • Decontamination: Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% citric acid) to gently neutralize residual amine, followed by a thorough water rinse.

    • Validation Check: Test the final rinse water on the surface with pH indicator paper to ensure a neutral pH (6.5–7.5) has been successfully achieved before removing PPE.

Logical Workflow Visualization

The following diagram maps the logical decision tree and validation checkpoints required for the safe disposal of this compound.

WasteDisposal Start 4-[1-(Aminomethyl)cyclobutyl]aniline Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid ContSolid Seal in Glass/HDPE Vial Solid->ContSolid ContLiquid Transfer to HDPE Carboy (Avoid Metals) Liquid->ContLiquid Validate Validation Step: Monitor for 15 mins for Exothermic Pressure ContSolid->Validate ContLiquid->Validate Label Label: 'Toxic/Corrosive Amine' Date of Accumulation Validate->Label EHS EHS Pickup & RCRA Incineration Label->EHS

Fig 1: Logical workflow and validation checkpoints for dual-amine chemical waste disposal.

References

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from 2

  • BenchChem. Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals. Retrieved from 1

  • Vanderbilt University Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. Retrieved from 4

  • University of Washington. Standard Operating Procedures for Chemicals or Processes: Amine Compounds. Retrieved from 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.